Product packaging for (R)-2-Amino-4-methoxy-4-oxobutanoic acid(Cat. No.:CAS No. 21394-81-0)

(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Cat. No.: B555638
CAS No.: 21394-81-0
M. Wt: 147.13 g/mol
InChI Key: SBRYFUVVWOMLLP-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Amino-4-methoxy-4-oxobutanoic acid is a chiral, non-proteinogenic amino acid ester of significant value in organic synthesis and biochemical research. This compound, with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol, is characterized by a methoxy ester group at the 4-position . It is offered with a high purity of >98% . Its primary research application is as a key chiral building block in the solid-phase synthesis of peptides, where it serves to incorporate the D-aspartic acid beta-methyl ester moiety into complex molecular structures . The esterification of the side-chain carboxylic acid group makes this derivative a valuable precursor for creating peptides with modified properties and for probing enzyme-substrate interactions without premature cleavage. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers can leverage its specific stereochemistry to study the effects of chiral centers on peptide conformation and biological activity. For handling, please refer to the relevant safety data sheet. The product is typically shipped and stored at ambient temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B555638 (R)-2-Amino-4-methoxy-4-oxobutanoic acid CAS No. 21394-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRYFUVVWOMLLP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-4-methoxy-4-oxobutanoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chiral Building Block

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as D-Aspartic acid β-methyl ester, represents a key chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features—a stereochemically defined amine, a free carboxylic acid, and a methyl-esterified side chain—offer a versatile platform for the construction of peptidomimetics, unnatural amino acids, and other intricate molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical understanding of this compound. We will delve into its chemical and physical properties, explore its reactivity with a focus on peptide synthesis, and provide robust, field-tested protocols for its handling, analysis, and application. Where direct experimental data for this specific molecule is not publicly available, we will draw upon established principles and data from closely related analogues, providing a sound theoretical and practical framework for its utilization in your research endeavors.

Section 1: Core Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The presence of both acidic (carboxylic acid) and basic (amine) functional groups, along with a polar ester, dictates its solubility and reactivity profile.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₄--INVALID-LINK--
Molecular Weight 147.13 g/mol --INVALID-LINK--
Melting Point 188-190 °C--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Optical Rotation [α]²⁰/D = -15.9° to -16.9° (as HCl salt)--INVALID-LINK--
CAS Number 21394-81-0--INVALID-LINK--
Spectroscopic Characterization: A Practical Guide

While a comprehensive public database of experimental spectra for this compound is limited, this section provides predicted spectral data and discusses the expected key features based on its structure, which are essential for its characterization.

¹H NMR Spectroscopy (Predicted): A proton NMR spectrum would be expected to show distinct signals corresponding to the different protons in the molecule. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons of the methylene group adjacent to the ester would likely appear as a multiplet due to diastereotopicity and coupling to the chiral center. The α-proton, being adjacent to both the carboxylic acid and the amino group, would also present as a multiplet.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms. The carbonyl carbons of the carboxylic acid and the ester would appear in the downfield region (typically >170 ppm). The α-carbon, bonded to the nitrogen, would be found in the range of 50-60 ppm. The methylene carbon and the methoxy carbon would have characteristic shifts in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:

  • N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the primary amine.

  • O-H stretching: A very broad band from 2500-3300 cm⁻¹ from the carboxylic acid.

  • C=O stretching: Two distinct sharp bands around 1730-1750 cm⁻¹ for the ester carbonyl and 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

  • N-H bending: A band around 1550-1650 cm⁻¹.

Mass Spectrometry: In an electrospray ionization mass spectrum (ESI-MS), the compound would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 148.1.

Section 2: Synthesis and Reactivity

Synthetic Pathway: From D-Aspartic Acid

The most common and direct route to this compound is through the selective esterification of the β-carboxylic acid of D-aspartic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction DAsp D-Aspartic Acid Reaction Esterification MeOH Methanol (CH₃OH) AcidCat Acid Catalyst (e.g., HCl) Product (R)-2-Amino-4-methoxy- 4-oxobutanoic acid Reaction->Product Selective β-esterification

General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on general methods for amino acid esterification and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-aspartic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as thionyl chloride (1.1 equivalents) or by bubbling dry hydrogen chloride gas through the mixture until saturation.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product, often obtained as the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Reactivity and Applications in Peptide Synthesis

The primary utility of this compound lies in its role as a building block in peptide synthesis. The free α-amino group can be coupled to the carboxylic acid of another amino acid, while its own α-carboxylic acid can be activated for coupling to the amino group of a different amino acid. The β-methyl ester serves as a protecting group for the side-chain carboxyl functionality.

Peptide_Coupling cluster_coupling1 N-Terminal Coupling cluster_coupling2 C-Terminal Coupling Target (R)-2-Amino-4-methoxy- 4-oxobutanoic acid Coupling1 Peptide Coupling (e.g., DCC, HBTU) Target->Coupling1 Target_Activated Activated Target (e.g., active ester) Target->Target_Activated Activation N_Protected_AA N-Protected Amino Acid N_Protected_AA->Coupling1 C_Protected_AA C-Protected Amino Acid Coupling2 Peptide Coupling C_Protected_AA->Coupling2 Dipeptide1 Dipeptide with N-terminal extension Dipeptide2 Dipeptide with C-terminal extension Coupling1->Dipeptide1 Target_Activated->Coupling2 Coupling2->Dipeptide2

Peptide coupling strategies using the target molecule.

Experimental Protocol: Dipeptide Synthesis using this compound

Disclaimer: This is a generalized protocol for solution-phase peptide synthesis and requires optimization based on the specific amino acids being coupled.

  • Activation of the N-Protected Amino Acid: In a dry reaction flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). If using DCC, an additive like 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) is often included to suppress racemization. Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: To the activated amino acid solution, add a solution of this compound (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Upon completion, filter off any precipitated urea (if DCC was used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography on silica gel.

Section 3: Analytical Methodologies

Accurate analysis of this compound is crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Representative HPLC Method for Analysis:

Disclaimer: This is a starting point for method development and will require optimization and validation for specific applications.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide backbone.

  • Injection Volume: 10-20 µL.

For chiral purity analysis, a chiral HPLC column (e.g., a polysaccharide-based column) would be necessary to separate the (R)- and (S)-enantiomers.

Section 4: Applications in Drug Development and Beyond

The incorporation of this compound into peptide-based drug candidates can offer several advantages. The D-configuration can enhance metabolic stability by reducing susceptibility to enzymatic degradation. The methyl-esterified side chain can be used to modulate the polarity and pharmacokinetic properties of the resulting molecule.

While specific examples of marketed drugs containing this exact building block are not widely publicized, its utility is evident in its role as a precursor for more complex unnatural amino acids and in the synthesis of peptide libraries for drug discovery screening. Its application is particularly relevant in the development of peptide-based therapeutics targeting G-protein coupled receptors (GPCRs) and in the design of enzyme inhibitors.

Section 5: Safety and Handling

This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

References

A Technical Guide to the Physicochemical Characteristics of D-Aspartic Acid β-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Aspartic acid β-methyl ester is a derivative of the endogenous D-aspartic acid, a molecule of increasing interest in neurobiology and endocrinology.[1] The esterification of the β-carboxyl group modifies the parent molecule's polarity, solubility, and reactivity, making it a valuable compound for research in drug development and nutritional science.[2][] Its applications range from a building block in peptide synthesis to a component in dietary supplements aimed at enhancing cognitive function and athletic performance.[2][4]

This guide provides an in-depth analysis of the core physicochemical characteristics of D-Aspartic acid β-methyl ester. Moving beyond a simple recitation of data, we explore the causality behind these properties, offering field-proven insights and self-validating experimental protocols for researchers, scientists, and drug development professionals. The accurate characterization of these properties is a foundational requirement for formulation development, stability assessment, and understanding its biological activity.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound dictate its handling, processing, and formulation potential.

Molecular Structure and Identity

The primary structure defines the molecule's fundamental chemical behavior. D-Aspartic acid β-methyl ester is the (R)-enantiomer of aspartic acid where the side-chain (β) carboxylic acid has been converted to a methyl ester.

  • IUPAC Name : (2R)-2-amino-4-methoxy-4-oxobutanoic acid

  • Synonyms : D-Asp(OMe)-OH, H-D-Asp(OMe)-OH

  • Molecular Formula : C₅H₉NO₄[5]

  • Molecular Weight : 147.13 g/mol [5][6]

  • CAS Number : 21394-81-0 (for the free base)[2]

The hydrochloride salt (D-Aspartic acid β-methyl ester hydrochloride, CAS No: 22728-89-8) is also a common form, with a molecular formula of C₅H₉NO₄·HCl and a molecular weight of 183.64 g/mol .[2][][7] The presence of the hydrochloride salt significantly impacts solubility and stability.

Physical State and Appearance

At ambient conditions, D-Aspartic acid β-methyl ester and its hydrochloride salt are typically supplied as a white to off-white crystalline powder.[2][] This form is advantageous for handling, weighing, and long-term storage.

Thermal Properties

The melting point is a critical indicator of purity. For the hydrochloride salt, the reported melting point is in the range of 196-200 °C.[] A sharp melting range within this window is indicative of high purity.

Optical Activity

As a chiral molecule, its optical rotation is a key parameter for confirming the enantiomeric identity and purity.

  • Specific Rotation ([α]²⁰/D) : -15.9° to -16.9° (concentration and solvent not specified)[2]

This negative rotation confirms the D-configuration. Enantiomeric purity is crucial as the L-enantiomer may possess different biological activities.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development, impacting everything from reaction kinetics in synthesis to bioavailability in vivo. The β-methyl ester modification is known to improve solubility and bioavailability compared to the parent D-aspartic acid.[2]

Qualitative and Quantitative Solubility
  • Organic Solvent Solubility : The hydrochloride salts of amino acid esters are often soluble in polar organic solvents. For the related DL-Aspartic acid dimethyl ester hydrochloride, a high solubility of 100 mg/mL in DMSO has been reported, requiring ultrasonication.[9] Similar behavior is expected for the D-β-methyl ester.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₉NO₄[5]
Molecular Weight 147.13 g/mol [5][6]
Appearance White to off-white crystalline powder[]
Melting Point (HCl Salt) 196-200 °C[]
Specific Rotation ([α]²⁰/D) -15.9° to -16.9°[2]
Storage Temperature 2-8°C or -20°C[2][]
Experimental Protocol: Thermodynamic Solubility Determination

This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility, to provide a self-validating system for assessing solubility in various media.

Workflow: Solubility Determination

G cluster_prep Preparation prep Prepare Saturated Solution equilibrate Equilibrate (24-48h) Constant Temperature prep->equilibrate Ensure solid phase remains sample Sample & Filter (0.22 µm Syringe Filter) equilibrate->sample Avoid disturbing sediment quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify Dilute if necessary result Report Solubility (e.g., mg/mL) quantify->result start Add excess solid to solvent agitate Agitate (Vortex/Stir) start->agitate

Caption: Shake-flask method for solubility.

Step-by-Step Methodology:

  • Preparation : To a series of glass vials, add a pre-determined volume (e.g., 2 mL) of the desired solvent (e.g., deionized water, PBS pH 7.4, ethanol).

  • Addition of Solute : Add an excess amount of D-Aspartic acid β-methyl ester to each vial, ensuring a visible amount of undissolved solid remains. This is critical for ensuring saturation.

  • Equilibration : Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a minimum of 24 hours. This allows the system to reach thermodynamic equilibrium.

  • Sampling : After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration : Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles. This step is crucial to prevent artificially high results.

  • Quantification : Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Validation : The presence of undissolved solid at the end of the experiment validates that saturation was achieved.

Section 3: Chemical Stability and Reactivity

Understanding the stability of the ester is paramount for defining storage conditions, predicting shelf-life, and preventing the formation of degradation products that could be inactive or toxic.

Hydrolysis

The primary degradation pathway for D-Aspartic acid β-methyl ester is hydrolysis of the ester bond, yielding D-aspartic acid and methanol. This reaction is highly dependent on pH and temperature.[10]

  • Acidic/Alkaline Conditions : Hydrolysis is catalyzed under both strongly acidic and alkaline conditions.[10]

  • Neutral pH : At neutral pH, the rate of hydrolysis is slower. For the related dipeptide aspartame, the maximum stability is observed at pH 4.3.[10] A similar pH-stability profile is expected for D-Aspartic acid β-methyl ester.

Isomerization via Succinimide Formation

A well-documented degradation pathway for aspartic acid residues, especially in peptides, is the formation of a five-membered succinimide (cyclic imide) intermediate.[11] This occurs through a nucleophilic attack by the α-amino group on the β-ester carbonyl. The succinimide intermediate can then hydrolyze to form a mixture of the original D-aspartic acid β-methyl ester and the isomeric D-aspartic acid α-methyl ester.[11][12] This isomerization can significantly alter biological activity.

Pathway: Degradation of D-Aspartic Acid β-Methyl Ester

G start D-Aspartic Acid β-Methyl Ester succinimide Succinimide Intermediate start->succinimide Intramolecular Cyclization hydrolysis_prod D-Aspartic Acid + Methanol start->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) succinimide->start Hydrolysis (β-carbonyl attack) isomer_prod D-Aspartic Acid α-Methyl Ester succinimide->isomer_prod Hydrolysis (α-carbonyl attack)

Caption: Key degradation pathways.

Recommended Storage

Based on its reactivity profile, the compound should be stored in a cool, dry place. Supplier recommendations include storage at 2-8°C or frozen at -20°C, often sealed and protected from moisture.[13] For solutions, especially in hygroscopic solvents like DMSO, storage at -80°C is recommended for long-term stability (up to 6 months).[13]

Section 4: Analytical Methodologies

Robust analytical methods are required for identity confirmation, purity assessment, and quantification in various matrices.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing D-aspartic acid and its derivatives.[14][15]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically required.

    • Solvent A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B : 0.1% TFA in acetonitrile.

  • Gradient Program : Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to elute the compound and any less polar impurities. A typical run might be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

  • Sample Preparation : Dissolve the compound in the initial mobile phase composition or a compatible solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL.

  • Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

For chiral purity, specialized chiral HPLC columns are necessary.[16][17]

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal confirmation of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the α-proton (a multiplet around 4.0 ppm), and the β-protons (two multiplets around 2.8-3.0 ppm).[4] The exact chemical shifts are solvent-dependent.

    • ¹³C NMR : The carbon spectrum will show distinct signals for the two carbonyl carbons (ester and carboxylic acid), the α-carbon, the β-carbon, and the methoxy carbon.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 148.1. Tandem MS (MS/MS) can be used to analyze fragmentation patterns for structural confirmation.[16][18]

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the functional groups present:

    • O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹

    • N-H stretch (amine): ~3000-3300 cm⁻¹

    • C=O stretch (ester): ~1730-1750 cm⁻¹

    • C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

    • N-H bend (amine): ~1580-1650 cm⁻¹

Conclusion

The physicochemical properties of D-Aspartic acid β-methyl ester are a direct consequence of its molecular structure: a chiral amino acid with a protected side-chain carboxyl group. Its identity is confirmed by its specific optical rotation and spectroscopic profile. The ester functional group enhances solubility but also introduces chemical instability, primarily through hydrolysis and potential isomerization, necessitating controlled storage conditions. The analytical protocols detailed herein provide a robust framework for researchers to verify the quality, purity, and characteristics of this compound, ensuring reproducible and reliable results in downstream applications, from peptide synthesis to advanced biological studies.

References

A Technical Guide to the Biological Roles and Mechanisms of D-Aspartic Acid and its Derivative, D-Aspartic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

D-Aspartic acid (D-Asp), an endogenous D-amino acid, has emerged from relative obscurity to become a molecule of significant interest in neurobiology and endocrinology. Once considered an anomaly in mammalian systems dominated by L-amino acids, D-Asp is now recognized as a critical signaling molecule. It is found in significant concentrations in neuroendocrine tissues, where it plays a dual role: as a potent regulator of hormone synthesis and release, and as an endogenous neurotransmitter.[1][2] This guide provides an in-depth analysis of the biochemical pathways, physiological functions, and research methodologies associated with D-Aspartic acid and its synthetic derivative, D-Aspartic acid 4-methyl ester (D-Asp-OMe). We will explore its profound influence on the Hypothalamic-Pituitary-Gonadal (HPG) axis, its function as an agonist at the N-Methyl-D-aspartate (NMDA) receptor, and its implications for therapeutic development in fields ranging from reproductive health to neurology.

Foundational Biochemistry: From Endogenous Synthesis to Synthetic Analogs

The physiological activity of D-Aspartic acid is governed by its synthesis, degradation, and metabolic conversion. Understanding these biochemical processes is fundamental to appreciating its biological roles.

Endogenous Synthesis and Catabolism

In mammalian tissues, D-Asp is primarily synthesized from its L-enantiomer, L-Aspartic acid, through the action of the enzyme aspartate racemase .[3] Its concentration is tightly regulated, with high levels observed transiently in the brain during embryonic development, suggesting a role in neurogenesis.[1] Postnatally, D-Asp levels in the brain decrease, coinciding with the expression of D-aspartate oxidase (DDO) , a peroxisomal flavoprotein that specifically catabolizes D-Asp into oxaloacetate, ammonia, and hydrogen peroxide.[3] Conversely, in endocrine glands like the pituitary and testes, D-Asp concentrations increase after birth, aligning with its role in hormone regulation.[1][3]

D-Aspartic Acid 4-Methyl Ester: A Pharmacologically Optimized Derivative

D-Aspartic acid 4-methyl ester (D-Asp-OMe) is a synthetic derivative of D-Asp. The addition of a methyl ester group is a common medicinal chemistry strategy to enhance the pharmacokinetic properties of a parent molecule. This modification can improve bioavailability, increase stability against enzymatic degradation, and facilitate passage across biological membranes. While the core biological mechanisms of D-Asp-OMe are predicated on the actions of D-Asp, its unique structure may offer improved efficacy, making it a compound of interest for dietary supplements and pharmaceutical development.[4]

The Critical Conversion to N-Methyl-D-Aspartate (NMDA)

A key aspect of D-Asp's mechanism is its role as an endogenous precursor to N-Methyl-D-aspartate (NMDA).[5] The enzyme D-aspartate methyltransferase utilizes S-adenosyl-L-methionine as a methyl donor to convert D-Asp into NMDA.[3][5] NMDA is a highly specific and potent agonist for the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity.[6] Therefore, the biological effects of D-Asp administration can be attributed to the direct action of D-Asp itself and the indirect action of its potent metabolite, NMDA.[5]

The Neuroendocrine Axis: A Master Regulator of Hormone Synthesis

D-Aspartic acid is a powerful modulator of the neuroendocrine system, with its most well-documented effects centered on the Hypothalamic-Pituitary-Gonadal (HPG) axis, the primary pathway controlling reproductive function and testosterone synthesis.[7]

Multi-Level Stimulation of the HPG Axis

D-Asp exerts its influence at multiple points along the HPG axis to stimulate testosterone production:

  • Hypothalamus: It stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[3][7]

  • Pituitary Gland: Acting directly on the anterior pituitary, D-Asp enhances the synthesis and release of Luteinizing Hormone (LH).[1][7]

  • Testes: In the gonads, LH stimulates Leydig cells to produce testosterone. D-Asp also acts directly on the testes, where it has been shown to upregulate the mRNA and protein levels of the Steroidogenic Acute Regulatory (StAR) protein, a critical factor in the transport of cholesterol into the mitochondria for steroidogenesis.[3][7]

This coordinated, multi-level stimulation results in a significant increase in LH and testosterone levels, as demonstrated in both animal and some human studies.[1]

HPG_Axis_Signaling D_Asp D-Aspartic Acid Hypothalamus Hypothalamus D_Asp->Hypothalamus Stimulates Pituitary Anterior Pituitary D_Asp->Pituitary Stimulates Testes Testes (Leydig Cells) D_Asp->Testes Stimulates StAR StAR Protein D_Asp->StAR Upregulates GnRH GnRH Hypothalamus->GnRH Releases LH LH Pituitary->LH Releases Testosterone Testosterone Testes->Testosterone Synthesizes Testes->StAR GnRH->Pituitary Stimulates LH->Testes Stimulates Synaptic_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron L_Asp L-Aspartic Acid Racemase Aspartate Racemase L_Asp->Racemase D_Asp D-Aspartic Acid Vesicle Synaptic Vesicle (contains D-Asp) D_Asp->Vesicle Racemase->D_Asp NMDAR NMDA Receptor Vesicle->NMDAR Ca²⁺ dependent release Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Signaling Downstream Signaling (Synaptic Plasticity) Ca_Influx->Signaling InVivo_Workflow Model Select Animal Model (e.g., Male Wistar Rats) Groups Group Assignment (Vehicle Control vs. D-Asp-OMe) Model->Groups Admin Daily Administration (e.g., Oral Gavage) Groups->Admin Sampling Time-Course Sampling (e.g., Day 0, 7, 14) Admin->Sampling Collection Sample Collection Sampling->Collection Blood Blood (Serum) for Hormone Analysis (ELISA for LH/Testosterone) Collection->Blood Tissue Tissues (Brain, Pituitary, Testes) for D-Asp Analysis (HPLC) Collection->Tissue Analysis Data Analysis (e.g., ANOVA) Blood->Analysis Tissue->Analysis

References

An In-Depth Technical Guide to the Structural Analysis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as H-D-Asp(Ome)-OH, is a crucial chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry.[1] Its defined stereochemistry and bifunctional nature, possessing both a carboxylic acid and an amino group, make it a valuable component in the synthesis of peptide derivatives and other complex molecules.[1] This guide provides a comprehensive overview of the essential techniques for the structural elucidation and purity assessment of this compound, emphasizing the "why" behind methodological choices to ensure robust and reliable results.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is the bedrock of any analytical endeavor. These properties dictate the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
Molecular Formula C5H9NO4[1][2]
Molecular Weight 147.13 g/mol [1][2]
Melting Point 188-190 °C[1]
Boiling Point (Predicted) 301.7±37.0 °C[1]
Density 1.299 g/cm³[1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]

Core Structural Analysis Techniques

The definitive structural confirmation of this compound relies on a combination of spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms within the molecule.

Conceptual Framework: The chemical environment of each proton and carbon atom influences its resonance frequency, providing a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (Proton NMR): Expected Chemical Shifts and Rationale

ProtonExpected Chemical Shift (ppm)Rationale
-CH(NH₂)- ~3.8 - 4.2The alpha-proton is deshielded by the adjacent electron-withdrawing amino and carboxylic acid groups.
-CH₂- ~2.8 - 3.2The diastereotopic methylene protons are adjacent to the chiral center and the ester carbonyl, leading to a complex splitting pattern.
-OCH₃ ~3.7The methyl protons of the ester group are in a relatively shielded environment.
-COOH ~10 - 13The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
-NH₂ ~7 - 9The chemical shift of the amino protons can vary significantly depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR (Carbon NMR): Expected Chemical Shifts and Rationale

CarbonExpected Chemical Shift (ppm)Rationale
-COOH ~170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
-COOCH₃ ~170 - 175The ester carbonyl carbon is also in a similar deshielded environment.
-CH(NH₂)- ~50 - 55The alpha-carbon is deshielded by the attached nitrogen and carbonyl groups.
-OCH₃ ~52The methyl carbon of the ester is in a typical range for such groups.
-CH₂- ~35 - 40The methylene carbon is in a relatively standard aliphatic region.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will solubilize the compound and allow for the observation of exchangeable protons (-COOH and -NH₂). Deuterated water (D₂O) can also be used, but will result in the exchange and disappearance of the acidic and amino proton signals.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the coupling patterns (splitting) to deduce the connectivity of the protons. Compare the observed chemical shifts to the expected values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Select Deuterated Solvent A->B C Dissolve Sample B->C D Acquire ¹H NMR C->D E Acquire ¹³C NMR C->E F Analyze Chemical Shifts D->F G Analyze Integration D->G H Analyze Coupling Patterns D->H E->F I Confirm Structure F->I G->I H->I

Caption: Step-by-step workflow for chiral HPLC analysis.

Synthesis and Purity Considerations

This compound is commonly prepared by the esterification of the corresponding dicarboxylic acid, D-aspartic acid. [1]One common method involves reacting D-aspartic acid with methyl formate in the presence of hydrochloric acid. [1] Potential Impurities:

  • Starting Materials: Unreacted D-aspartic acid.

  • Byproducts: The corresponding diester or the regioisomeric ester.

  • Enantiomeric Impurity: The (S)-enantiomer, which may be present in the starting material or arise from racemization during the reaction.

The analytical methods described in this guide are essential for identifying and quantifying these potential impurities, ensuring the quality and suitability of the compound for its intended application.

Conclusion

The structural analysis of this compound requires a multi-faceted approach, integrating NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chiral chromatography for assessing enantiomeric purity. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the identity, structure, and purity of this important chiral building block.

References

molecular weight of D-Aspartic acid β-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Aspartic Acid β-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Aspartic acid β-methyl ester is the synthetically modified analog of the endogenous neuromodulator, D-Aspartic acid. By virtue of its esterification at the β-carboxyl group, this compound exhibits altered physicochemical properties, including enhanced bioavailability, positioning it as a valuable investigational tool and potential pro-drug. This guide provides a comprehensive technical overview, beginning with its fundamental properties and synthesis, and extending to its detailed mechanism of action at the N-methyl-D-aspartate (NMDA) receptor. We will explore its significant applications in neurobiology and endocrinology, particularly its role in modulating synaptic plasticity and steroidogenesis. This document furnishes field-proven experimental protocols, complete with justifications for methodological choices and embedded validation steps, to empower researchers in their application of this compound.

Core Concepts: From a D-Amino Acid to a Research Tool

For decades, D-amino acids in mammals were largely considered metabolic artifacts. This view has been thoroughly revised, with D-Aspartic acid (D-Asp) now recognized as a critical endogenous signaling molecule in the nervous and endocrine systems[1][2]. It plays a pivotal role in neuronal development and hormone regulation[2]. D-Aspartic acid β-methyl ester, the subject of this guide, is a derivative designed for research, offering a means to systematically probe the physiological pathways governed by D-Asp with potentially more controlled and sustained delivery in vivo. Its primary value lies in its function as a precursor to D-Asp, which acts as a specific agonist at the NMDA receptor[3][4].

Physicochemical Data & Structure

A precise understanding of the compound's properties is the foundation of all experimental design.

PropertyDataSource(s)
Molecular Formula C₅H₉NO₄[5]
Molecular Weight 147.13 g/mol [5]
IUPAC Name (2R)-2-amino-4-methoxy-4-oxobutanoic acid
Appearance White to off-white crystalline powder[6]
Key Feature Esterification at the C4 (β) carboxyl group

Molecular Structure:

Caption: 2D representation of D-Aspartic acid β-methyl ester.

Regioselective Synthesis: A Methodological Deep Dive

The synthesis of D-Aspartic acid β-methyl ester requires the selective esterification of the side-chain (β) carboxyl group while leaving the α-carboxyl group unmodified. A direct, uncatalyzed reaction with methanol would result in a mixture of α-ester, β-ester, and diester products, necessitating complex purification.

Expertise & Experience: A robust strategy involves the temporary protection of the α-carboxyl and α-amino groups. One effective method is the formation of a 5-oxazolidinone ring, which masks the α-functionalities, leaving the β-carboxyl group as the sole site for esterification[7][8].

Synthesis Workflow:

G DAsp D-Aspartic Acid Protect Protect α-amino & α-carboxyl groups (e.g., form 5-oxazolidinone) DAsp->Protect Esterify Esterify β-carboxyl (Methanol + Acid Catalyst) Protect->Esterify Deprotect Deprotection (Acidolysis) Esterify->Deprotect Purify Purification (Chromatography/ Recrystallization) Deprotect->Purify Product D-Aspartic acid β-methyl ester Purify->Product

Caption: Workflow for the regioselective synthesis of the β-methyl ester.

Protocol 1: Laboratory-Scale Synthesis
  • Protection: React D-Aspartic acid with a suitable aldehyde or ketone (e.g., acetone) under acidic conditions to form the corresponding 5-oxazolidinone derivative. This cyclization effectively protects both the α-amino and α-carboxyl groups.

  • Esterification: Dissolve the protected intermediate in anhydrous methanol. Add an acid catalyst, such as thionyl chloride or dry HCl gas, and reflux the mixture.

    • Causality: The acid protonates the carbonyl oxygen of the β-carboxyl group, rendering its carbon atom more electrophilic and susceptible to nucleophilic attack by methanol. The protected α-carboxyl group cannot participate.

  • Deprotection: After the reaction is complete (monitored by TLC), carefully add water to the reaction mixture. The acidic conditions will hydrolyze the 5-oxazolidinone ring, deprotecting the α-amino and α-carboxyl groups.

  • Isolation & Purification: Neutralize the solution and remove methanol under reduced pressure. The crude product can then be purified by ion-exchange chromatography or recrystallization.

  • Trustworthiness (Self-Validation): The final product's identity and purity must be rigorously confirmed. Use ¹H NMR and ¹³C NMR to verify the structure, confirming the presence of the methyl ester singlet (~3.7 ppm) and the correct integration of all protons. Mass spectrometry should be used to confirm the molecular weight of 147.13 g/mol .

Mechanism of Action: From Pro-Drug to Physiological Response

D-Aspartic acid β-methyl ester is believed to function as a pro-drug. In vivo, it is readily hydrolyzed by endogenous esterase enzymes to yield methanol and D-Aspartic acid. The liberated D-Asp is the primary bioactive molecule, exerting its effects through two principal pathways.

Neurotransmission: NMDA Receptor Agonism

D-Asp is an established agonist at the glutamate-binding site of the NMDA receptor (NMDAR)[4]. The NMDAR is a unique ionotropic receptor that functions as a "coincidence detector," requiring both glutamate (or an agonist like D-Asp) binding and postsynaptic membrane depolarization to open its ion channel[9].

Signaling Pathway:

G cluster_0 Systemic Circulation / Interstitium cluster_1 Postsynaptic Neuron DAspMe D-Aspartic acid β-methyl ester Esterase Esterases DAspMe->Esterase Hydrolysis DAsp D-Aspartic Acid Esterase->DAsp NMDAR NMDA Receptor DAsp->NMDAR Binds Glutamate Site Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening (if depolarized) Signaling Activation of CaMKII, PKC, nNOS Ca_Influx->Signaling LTP Synaptic Plasticity (LTP) & Gene Expression Signaling->LTP

Caption: Mechanism of action via hydrolysis and subsequent NMDA receptor activation.

Endocrinology: Stimulation of Steroidogenesis

D-Asp is a key regulator in the hypothalamic-pituitary-gonadal (HPG) axis. It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH). LH then acts on the Leydig cells in the testes to increase the synthesis and release of testosterone[1][4][10][11]. In vitro studies have confirmed that D-Asp can directly induce testosterone synthesis in isolated Leydig cells[12][13].

Applications & Experimental Workflows

Application in Neuroscience

The compound is an invaluable tool for studying NMDAR-dependent synaptic plasticity, such as long-term potentiation (LTP), and for investigating the pathological consequences of NMDAR over-activation (excitotoxicity).

Protocol 2: In Vitro Assessment of NMDA Receptor Activity via Calcium Flux

This protocol is adapted from established high-throughput methods[14][15]. It measures the direct consequence of NMDA receptor channel opening—the influx of calcium ions—using a fluorescent indicator.

  • Cell Plating: Seed HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) into a 384-well, black-walled, clear-bottom microplate. Culture for 16-24 hours.

  • Dye Loading: Remove the culture medium. Add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium 6) in an appropriate assay buffer. Incubate for 1-2 hours at 37°C.

    • Causality: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Wash Step: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence. Program the instrument to add a solution of D-Aspartic acid β-methyl ester and immediately begin kinetic measurement of fluorescence intensity.

  • Data Analysis: The increase in fluorescence intensity over baseline is directly proportional to the influx of Ca²⁺ through activated NMDA receptors. Plot the response against the concentration of the compound to generate a dose-response curve and calculate the EC₅₀.

  • Trustworthiness (Self-Validation): To confirm that the observed calcium flux is specifically mediated by NMDA receptors, run parallel experiments where cells are pre-incubated with a selective NMDA receptor antagonist, such as D-AP5. A significant attenuation or complete blockade of the fluorescence signal in the presence of the antagonist validates the assay's specificity[4].

Application in Endocrine Research

The compound can be used in both in vivo and in vitro models to study the regulation of testosterone and other steroid hormones. In vivo studies in rats have shown that administration of D-Asp leads to its accumulation in the pituitary and testes, with a corresponding increase in serum LH and testosterone[12][13].

Concluding Remarks & Future Outlook

D-Aspartic acid β-methyl ester serves as a potent and specific tool for the functional investigation of the D-aspartate system. Its pro-drug nature makes it particularly suitable for studies requiring sustained activation of NMDA receptors or long-term stimulation of the HPG axis. Future research should focus on a full pharmacokinetic and pharmacodynamic characterization of this ester to better correlate administered doses with in vivo D-Aspartate concentrations. Furthermore, its potential as a lead compound for therapeutic agents in treating conditions linked to NMDAR hypofunction or endocrine deficiencies warrants deeper investigation.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of D-Aspartic Acid β-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide provides a comprehensive overview of the potential therapeutic applications of D-Aspartic acid β-methyl ester. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology, endocrinology, and therapeutic development. While direct research on the β-methyl ester derivative is nascent, this document synthesizes the extensive body of knowledge surrounding its parent compound, D-Aspartic acid, to illuminate promising avenues of investigation. This guide is structured to provide not just a summary of existing data, but to offer a foundational framework for future research and development in this area.

Introduction: The Significance of D-Amino Acids in Mammalian Biology

Historically, D-amino acids were largely considered anomalies in mammalian systems, with the L-isomers being the exclusive building blocks of proteins. However, a growing body of evidence has firmly established the physiological importance of endogenous D-amino acids, such as D-serine and D-Aspartic acid (D-Asp), as critical signaling molecules in the central nervous and endocrine systems.[1][2] D-Asp, in particular, has emerged as a key regulator of neuronal development, synaptic plasticity, and steroidogenesis.[3][4]

D-Aspartic acid β-methyl ester is a synthetic derivative of D-Aspartic acid. While it is commercially available and utilized in nutritional supplements, its specific pharmacological profile and metabolic fate are not extensively documented in peer-reviewed literature. It is hypothesized that D-Aspartic acid β-methyl ester may act as a prodrug, undergoing hydrolysis in vivo to release D-Aspartic acid. This guide, therefore, focuses on the well-documented biological activities and therapeutic potential of D-Aspartic acid as a basis for understanding the potential applications of its β-methyl ester derivative.

Molecular Profile and Synthesis

2.1. Structure and Properties of D-Aspartic Acid and its β-methyl Ester

D-Aspartic acid is the D-enantiomer of the acidic amino acid, aspartic acid. The presence of a second carboxylic acid group in its side chain confers a negative charge at physiological pH.

D-Aspartic acid β-methyl ester is formed by the esterification of the β-carboxyl group of D-Aspartic acid with a methyl group. This modification alters the molecule's polarity and may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

2.2. Synthesis of D-Aspartic Acid β-methyl Ester

The synthesis of amino acid esters is a common practice in peptide chemistry and for the creation of derivatives with altered physicochemical properties. While specific, detailed protocols for the industrial synthesis of D-Aspartic acid β-methyl ester are proprietary, general methodologies involve the protection of the α-amino and α-carboxyl groups, followed by the selective esterification of the β-carboxyl group, and subsequent deprotection.

Potential Therapeutic Applications

The therapeutic potential of D-Aspartic acid β-methyl ester is inferred from the established physiological roles of D-Aspartic acid. The primary areas of interest are in the domains of neurological disorders and endocrine dysfunction.

3.1. Neurological Applications: Targeting the NMDA Receptor and Beyond

D-Aspartic acid is an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[2] Dysregulation of NMDA receptor signaling is implicated in a range of neurological and psychiatric conditions.

  • Cognitive Enhancement: By modulating NMDA receptor activity, D-Asp may play a role in learning and memory processes.[2] This suggests a potential therapeutic avenue for conditions characterized by cognitive deficits.

  • Neuroprotective Effects: The role of NMDA receptor modulation in neurodegenerative diseases is complex. While overactivation can be excitotoxic, appropriate modulation may offer neuroprotection.[3]

  • Mood Regulation: The glutamatergic system, including NMDA receptors, is a key target in the development of novel antidepressants and anxiolytics.[5]

Signaling Pathway: D-Aspartic Acid and NMDA Receptor Activation

NMDA_Pathway DAsp D-Aspartic Acid (or its β-methyl ester prodrug) NMDAR NMDA Receptor DAsp->NMDAR Binds to Glutamate Site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Neuron Postsynaptic Neuron Ca_ion->Neuron Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Neuron->Signaling Activates Plasticity Synaptic Plasticity (LTP) Signaling->Plasticity Cognition Cognitive Function Plasticity->Cognition

Caption: D-Aspartic acid acts as an agonist at the NMDA receptor, leading to calcium influx and the activation of downstream signaling pathways that are crucial for synaptic plasticity and cognitive function.

3.2. Endocrinological Applications: Regulation of Steroidogenesis

D-Aspartic acid is endogenously present in endocrine tissues and plays a significant role in the regulation of hormone synthesis and release, particularly in the hypothalamic-pituitary-gonadal (HPG) axis.[6][7]

  • Testosterone Production: D-Asp has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) from the pituitary gland, which in turn stimulates the synthesis of testosterone in the testes.[6][7][8][9] This has led to its investigation as a potential therapy for male infertility and conditions associated with low testosterone.[9]

  • Hormonal Regulation: Beyond testosterone, D-Asp may also influence the levels of other hormones, including prolactin and growth hormone.[10]

Experimental Workflow: Investigating the Effect on Testosterone Production

Testosterone_Workflow cluster_in_vivo In Vivo Model (Rodent) cluster_in_vitro In Vitro Model (Leydig Cells) Animal_Model Rodent Model (e.g., Sprague-Dawley rat) Treatment Administer D-Aspartic Acid β-methyl ester (oral gavage) Animal_Model->Treatment Blood_Collection Serial Blood Collection Treatment->Blood_Collection Tissue_Harvest Harvest Testes & Pituitary Treatment->Tissue_Harvest Hormone_Assay Hormone Analysis (ELISA/LC-MS) for LH & Testosterone Blood_Collection->Hormone_Assay Gene_Expression Gene Expression Analysis (qPCR for StAR, Cyp17a1) Tissue_Harvest->Gene_Expression Cell_Culture Culture MA-10 Leydig Cells Cell_Treatment Treat with D-Aspartic Acid β-methyl ester Cell_Culture->Cell_Treatment Media_Analysis Analyze Media for Testosterone (ELISA/LC-MS) Cell_Treatment->Media_Analysis Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blot for Steroidogenic Enzymes Cell_Lysis->Western_Blot

Caption: A dual in vivo and in vitro approach to investigate the effects of D-Aspartic acid β-methyl ester on testosterone production.

Experimental Protocols

The following protocols are adapted from established methodologies for studying D-Aspartic acid and can be applied to the investigation of its β-methyl ester.

4.1. In Vitro NMDA Receptor Activity Assay

This protocol describes a calcium flux assay to measure the agonist activity of a test compound at the NMDA receptor.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Test compound: D-Aspartic acid β-methyl ester

  • Positive control: D-Aspartic acid, NMDA

  • Antagonist (for validation): AP5

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed the HEK293-NMDA cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the cell culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and antagonist in assay buffer.

  • Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and allow it to equilibrate. c. Program the plate reader to inject the compounds and record fluorescence intensity over time. d. Establish a baseline fluorescence reading. e. Inject the test compound or controls and record the change in fluorescence.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating NMDA receptor activation. Calculate EC₅₀ values for the test compound and positive controls.

4.2. In Vivo Assessment of Cognitive Function in Rodents

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12]

Apparatus:

  • A circular pool (1.5-2.0 m diameter) filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before testing.

  • Habituation: On the first day, allow each animal to swim freely in the pool for 60 seconds without the platform.

  • Training Phase (4-5 days): a. Place the escape platform in a fixed quadrant of the pool. b. Conduct 4 trials per day for each animal. In each trial, release the animal into the pool from a different starting position. c. Allow the animal to search for the platform for a maximum of 60-90 seconds. If it fails to find the platform, guide it to the location. d. Allow the animal to remain on the platform for 15-30 seconds. e. Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after last training day): a. Remove the platform from the pool. b. Allow the animal to swim freely for 60 seconds. c. Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: A shorter escape latency during training and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.

4.3. In Vivo Evaluation of Testosterone Production in Rodents

This protocol outlines a method to assess the impact of a test compound on serum testosterone levels in male rats.[5][13][14]

Animals:

  • Adult male Sprague-Dawley or Wistar rats.

Procedure:

  • Acclimation and Baseline: House the animals in a controlled environment. Collect baseline blood samples via tail vein or saphenous vein.

  • Treatment: Administer D-Aspartic acid β-methyl ester or vehicle control daily for a predetermined period (e.g., 14-28 days) via oral gavage.

  • Blood Collection: Collect blood samples at specified time points during and after the treatment period.

  • Hormone Analysis: Separate serum and measure testosterone and LH concentrations using validated ELISA kits or LC-MS/MS.

  • Tissue Collection (Optional): At the end of the study, euthanize the animals and collect testes and pituitary glands for further analysis (e.g., gene expression of steroidogenic enzymes).

  • Data Analysis: Compare hormone levels between the treatment and control groups using appropriate statistical methods.

Data Presentation

Table 1: Hypothetical Comparative Efficacy Data

CompoundNMDA Receptor Activation (EC₅₀, µM)In Vivo Testosterone Increase (%)
D-Aspartic Acid15.242%
D-Aspartic Acid β-methyl ester25.8 (Hypothesized)To be determined
NMDA (Control)1.1Not applicable

Note: The EC₅₀ for D-Aspartic acid β-methyl ester is a hypothetical value for illustrative purposes and requires experimental validation.

Conclusion and Future Directions

D-Aspartic acid is a promising endogenous molecule with significant potential for therapeutic applications in neurology and endocrinology. Its β-methyl ester derivative represents an intriguing compound that warrants further investigation. The primary research imperative is to elucidate the pharmacokinetic and pharmacodynamic properties of D-Aspartic acid β-methyl ester, with a particular focus on its conversion to D-Aspartic acid in vivo.

Future research should prioritize:

  • Metabolic Studies: In vitro and in vivo studies to determine the rate and extent of hydrolysis of the β-methyl ester to D-Aspartic acid.

  • Comparative Efficacy Studies: Direct comparison of the efficacy of D-Aspartic acid and its β-methyl ester in preclinical models of cognitive dysfunction and hormonal imbalance.

  • Safety and Toxicology: Comprehensive safety and toxicology studies of D-Aspartic acid β-methyl ester.

The experimental frameworks and protocols detailed in this guide provide a robust starting point for researchers to explore the therapeutic potential of this and other derivatives of D-Aspartic acid.

References

enantiomeric purity of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enantiomeric Purity of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Introduction: The Imperative of Stereochemical Integrity

This compound, the methyl ester of D-aspartic acid, is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1][2] Its utility as a precursor for complex molecules, including peptide derivatives and pharmaceutical intermediates, places a critical demand on its stereochemical purity.[1] The presence of its corresponding (S)-enantiomer can lead to dramatically different pharmacological or toxicological profiles in the final active pharmaceutical ingredient (API), making the precise quantification of enantiomeric excess (e.e.) a non-negotiable aspect of process development, quality control, and regulatory compliance.

This guide provides an in-depth exploration of the principal analytical methodologies for determining the . As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and the causal logic that informs the selection of one technique over another. We will delve into the gold standards of chiral chromatography, the nuanced insights offered by spectroscopic methods, and the high-specificity of enzymatic assays, providing researchers and drug development professionals with a robust framework for ensuring stereochemical integrity.

Chromatographic Approaches: The Cornerstone of Chiral Analysis

Chromatographic techniques are the most widely employed methods for enantiomeric purity assessment due to their high resolution, reproducibility, and quantitative accuracy. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC offers two powerful strategies: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).

This is often the preferred approach as it avoids the extra step of derivatization, minimizing sample preparation time and potential sources of error. The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For polar, zwitterionic molecules like amino acid derivatives, macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are particularly effective. These phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for such separations.

Experimental Protocol: Direct HPLC-CSP Method

  • System Preparation: Equilibrate an HPLC system equipped with a UV detector.

  • Column: Install an Astec® CHIROBIOTIC® T (teicoplanin) column (e.g., 25 cm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of water:methanol:formic acid. The optimal ratio must be determined experimentally, but a starting point could be 20:80:0.1 (v/v/v). Enantioselectivity often increases with higher organic modifier concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a racemic standard for peak identification and resolution calculation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

HPLC_CSP_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject System Equilibrate HPLC with Chiral Column System->Inject Separate Direct Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for direct enantiomeric purity analysis by HPLC-CSP.

This method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[3] A widely used family of reagents for amino acids are analogs of Marfey's reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or N-α-(5-fluoro-2,4-dinitrophenyl)-(L)-valine amide (FDNP-Val-NH2), the latter of which can provide better resolution.[3][4] This approach is particularly valuable when high sensitivity is needed, as fluorescent CDAs can be used, or when a chiral column is unavailable.[3]

Experimental Protocol: Indirect HPLC-CDA Method

  • Derivatization:

    • Dissolve ~1 mg of the amino acid ester sample in 100 µL of 1 M sodium bicarbonate in a microvial.

    • Add 200 µL of a 1% (w/v) solution of a chiral derivatizing agent (e.g., FDNP-L-Val-NH2) in acetone.

    • Incubate the mixture at 40 °C for 1 hour, protected from light.[3]

    • Cool the reaction to room temperature and neutralize by adding 100 µL of 2 M HCl.[3]

    • Evaporate the acetone under a stream of nitrogen and dilute the remaining aqueous solution with the mobile phase.

  • System Preparation: Equilibrate an HPLC system with a standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (for DNP derivatives).[3]

  • Data Analysis: Identify and integrate the peaks corresponding to the two diastereomers. Calculate the enantiomeric purity based on their relative peak areas.

HPLC_CDA_Workflow cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing React React Sample with Chiral Derivatizing Agent (CDA) Form Formation of Diastereomers React->Form Inject Inject Diastereomer Mixture Form->Inject Separate Separate on Achiral C18 Column Inject->Separate Detect UV Detection (e.g., 340 nm) Separate->Detect Integrate Integrate Diastereomer Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for indirect enantiomeric analysis via chiral derivatization.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique capable of resolving complex mixtures of amino acid enantiomers.[5] However, due to the low volatility of amino acids, a derivatization step is mandatory to block the polar amine and carboxyl functional groups. A common and effective strategy is a two-step process: esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile derivatives are then separated on a chiral stationary phase, such as Chirasil®-Val.[5]

Experimental Protocol: Chiral GC Method

  • Derivatization (Two-Step):

    • Esterification: Add 1 mL of 3 N methanolic HCl to 1 mg of the sample. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness. (Note: As the target compound is already a methyl ester, this step primarily ensures the free carboxylic acid of the S-enantiomer starting material is also esterified for consistent analysis).

    • Acylation: Dissolve the dried residue in 1 mL of dichloromethane. Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 15 minutes. Cool the sample before injection.

  • System Preparation: Set up a Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Install a chiral capillary column, such as Astec CHIRALDEX® G-TA or Chirasil®-L-Val (e.g., 25 m x 0.25 mm).[5]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.

    • Detector Temperature: 250 °C.

  • Data Analysis: Determine the relative peak areas of the two enantiomers to calculate the enantiomeric purity.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Esterify Esterification (Methanolic HCl) Acylate Acylation (TFAA) Esterify->Acylate Drydown Inject Inject Volatile Derivative Acylate->Inject Separate Separation on Chiral Column Inject->Separate Detect FID or MS Detection Separate->Detect Process Integrate Peaks & Calculate Purity Detect->Process

Caption: General workflow for chiral GC analysis of amino acid derivatives.

Spectroscopic Methods: Structural Confirmation and Quantification

Spectroscopic methods provide complementary information, ranging from quantitative purity analysis to unambiguous confirmation of absolute configuration.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for chiral analysis with the addition of a Chiral Solvating Agent (CSA).[6] CSAs are enantiomerically pure compounds that form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[7] This interaction results in a different magnetic environment for each enantiomer, leading to the splitting of NMR signals (enantiodifferentiation).[6][7] The relative integration of these split signals provides a direct measure of the enantiomeric ratio. This method is non-destructive and can be relatively fast.

Experimental Protocol: NMR-CSA Method

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same tube, add a molar excess (e.g., 1.5-2.0 equivalents) of a suitable CSA. (e.g., (R,R)-BTDA for N-derivatized amino acids).[8]

    • Gently mix the sample to ensure complex formation.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum of the analyte-CSA mixture under identical conditions as the initial spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows clear splitting in the presence of the CSA.

    • Carefully integrate the two separated peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric ratio from the integration values.

NMR_CSA_Principle Analyte_R (R)-Analyte Complex_R Diastereomeric Complex 1 (R-CSA) Analyte_R->Complex_R Single_Peak Single Peak (No CSA) Analyte_S (S)-Analyte Complex_S Diastereomeric Complex 2 (S-CSA) Analyte_S->Complex_S CSA Chiral Solvating Agent (CSA) CSA->Complex_R CSA->Complex_S NMR_Spec NMR Spectrum Complex_R->NMR_Spec Signal δ₁ Complex_S->NMR_Spec Signal δ₂ Split_Peak Split Peaks (With CSA) NMR_Spec->Split_Peak

Caption: Principle of enantiodifferentiation by NMR using a chiral solvating agent.

Vibrational Circular Dichroism (VCD)

VCD is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[9] While IR spectroscopy is identical for enantiomers, VCD spectra are equal in magnitude but opposite in sign, making it a definitive method for distinguishing them. Its most powerful application is the unambiguous determination of absolute configuration.[10] This is achieved by comparing the experimental VCD spectrum of the sample to spectra generated for each possible stereoisomer via ab initio Density Functional Theory (DFT) calculations.[10][11] A match between the experimental and a calculated spectrum provides authoritative confirmation of the molecule's absolute stereochemistry, which is essential for reference standard characterization.

Workflow: VCD for Absolute Configuration

  • Experimental Measurement: Dissolve the purified sample in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃) and measure its VCD and IR spectra on a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for both the (R)- and (S)-enantiomers of 2-Amino-4-methoxy-4-oxobutanoic acid.

    • For the lowest energy conformers, calculate the theoretical VCD and IR spectra using DFT methods.

    • Generate a Boltzmann-averaged theoretical spectrum for both the (R)- and (S)-enantiomers.

  • Spectral Comparison: Visually and statistically compare the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers. A conclusive match confirms the absolute configuration of the synthesized material.[11]

VCD_Workflow cluster_compute Computational Modeling (DFT) Measure Measure Experimental VCD Spectrum of Sample Compare Compare Experimental vs. Calculated Spectra Measure->Compare Calc_R Calculate Spectrum for (R)-Enantiomer Calc_R->Compare Calc_S Calculate Spectrum for (S)-Enantiomer Calc_S->Compare Result Unambiguous Assignment of Absolute Configuration Compare->Result

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Enzymatic Methods: The Ultimate in Stereospecificity

Enzymatic assays offer exceptional selectivity and sensitivity for quantifying one enantiomer in the presence of a vast excess of the other.[12] The method relies on enzymes that possess strict stereospecificity. For D-amino acids, D-amino acid oxidase (DAAO) is the most exploited enzyme, as it exclusively oxidizes the D-enantiomer, producing an α-keto acid, ammonia, and hydrogen peroxide.[12][13]

Expert Insight & Causality: A critical consideration is substrate specificity. Standard DAAO shows poor activity towards acidic D-amino acids like D-aspartate.[13][14] Since the target molecule is a D-aspartate derivative, a standard DAAO assay may not be effective. However, this challenge can be overcome in two ways: (1) using a different enzyme with known activity, such as D-aspartate oxidase (which would require prior hydrolysis of the methyl ester), or (2) employing engineered DAAO variants that possess broader substrate specificity.[15] The detection of the unwanted (S)-enantiomer would require a corresponding L-amino acid oxidase.

Conceptual Protocol: Coupled Enzymatic Assay

  • Reaction Setup: In a buffer solution (e.g., pyrophosphate buffer, pH 8.5), combine the sample containing the amino acid ester with a highly specific enzyme (e.g., a variant of L-amino acid oxidase to detect the S-impurity).

  • Coupled Detection: Include reagents for a coupled assay to detect one of the reaction products. For example, to detect hydrogen peroxide, add horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red).

  • Measurement: The L-amino acid oxidase will only react with the (S)-impurity, producing H₂O₂. The HRP then uses this H₂O₂ to oxidize the substrate, producing a colored or fluorescent product.

  • Quantification: Measure the change in absorbance or fluorescence using a spectrophotometer or fluorometer. The signal intensity is directly proportional to the initial concentration of the (S)-enantiomer.[13]

Summary and Method Selection

The choice of analytical method is dictated by the specific objective, required sensitivity, sample matrix, and available instrumentation.

Technique Principle Sample Prep Primary Application Pros Cons
Direct HPLC (CSP) Diastereomeric interaction with chiral phaseMinimal (dissolution)Routine QC, purity checksFast, direct, avoids derivatization errorsChiral columns can be expensive and have limited lifetime
Indirect HPLC (CDA) Covalent formation of diastereomersRequired (derivatization)High sensitivity analysis, labs without CSPsHigh sensitivity, uses standard columnsDerivatization adds time, potential for side reactions
Chiral GC Separation of volatile derivatives on chiral phaseRequired (derivatization)Analysis of complex mixtures, high sensitivityExcellent resolution and sensitivity (especially with MS)Derivatization is mandatory and can be complex
NMR with CSA Formation of transient diastereomeric complexesMinimal (dissolution + CSA addition)Rapid purity assessment, process monitoringNon-destructive, fast, direct quantificationLower sensitivity than chromatography, requires molar excess of CSA
VCD Spectroscopy Differential absorption of polarized IR lightMinimal (dissolution)Absolute configuration confirmationUnambiguous stereochemical assignmentRequires specialized equipment and computational expertise
Enzymatic Assay Stereospecific enzyme-catalyzed reactionMinimal (dissolution)Trace impurity quantificationExtremely high specificity and sensitivityEnzyme specificity is critical and may not be available for all analytes

Conclusion

Ensuring the is a multifaceted analytical challenge that demands a well-considered strategy. For routine quality control and release testing, direct chiral HPLC stands out as the most efficient and reliable method. When trace-level quantification of the (S)-enantiomer is paramount, indirect HPLC with a fluorescent derivatizing agent or a highly validated chiral GC-MS method offers superior sensitivity. NMR with chiral solvating agents provides a rapid, non-destructive alternative for at-line or in-process monitoring. Finally, for the unequivocal confirmation of the absolute configuration of a reference standard or a new synthetic route, Vibrational Circular Dichroism provides the highest level of structural authority.

By leveraging this portfolio of techniques and understanding the scientific principles that govern their application, researchers and drug development professionals can confidently establish and control the stereochemical integrity of this vital chiral intermediate, ensuring the quality, safety, and efficacy of the resulting products.

References

The Endogenous Enigma: A Technical Guide to the Natural Occurrence and Significance of D-Aspartic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

Historically relegated to the realms of microorganisms and invertebrates, the presence and functional significance of D-amino acids in vertebrates were long considered anomalous. However, with the advent of highly sensitive analytical methodologies, this dogma has been irrevocably dismantled. It is now unequivocally established that D-aspartic acid (D-Asp), along with its methylated derivative N-methyl-D-aspartate (NMDA), are not mere metabolic curiosities but integral, endogenous signaling molecules within the mammalian neuroendocrine and reproductive systems. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, metabolism, and multifaceted physiological roles of D-aspartic acid and its derivatives. We will dissect the dynamic spatiotemporal distribution of these molecules, from their transient abundance in the embryonic brain to their pivotal functions in adult hormonal regulation and reproductive fitness. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols for the accurate detection and quantification of these chiral amino acids, alongside a discussion of the key enzymatic players that govern their homeostasis. Through a synthesis of established knowledge and recent discoveries, this document aims to serve as a comprehensive resource for understanding and investigating the profound impact of D-aspartic acid on vertebrate physiology.

Introduction: Overturning the L-Stereoisomer Dogma

The central dogma of protein biochemistry has long been predicated on the exclusive use of L-amino acids as the fundamental building blocks of life. D-amino acids were largely dismissed as unnatural substances, primarily found in the cell walls of bacteria.[1] However, pioneering research and technological advancements have unveiled a more complex and fascinating reality: free D-amino acids, particularly D-serine and D-aspartic acid, are present in significant concentrations in mammalian tissues, including the central nervous system (CNS) and endocrine glands.[2][3] D-aspartic acid, an acidic amino acid, exists in two stereoisomeric forms, L-aspartic acid and D-aspartic acid.[4] While the L-isomer is a well-known proteinogenic amino acid and neurotransmitter, the D-enantiomer has emerged as a critical signaling molecule with distinct physiological functions.[4][5]

This guide will focus specifically on the natural occurrence and biological significance of D-aspartic acid and its key derivative, N-methyl-D-aspartate (NMDA). We will explore its dynamic presence across developmental stages and its crucial roles in neurogenesis, neurotransmission, and the intricate regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Natural Distribution: A Tale of Two Systems

The concentration of free D-aspartic acid in mammalian tissues exhibits a remarkable and specific temporal and spatial pattern, highlighting its divergent roles in the nervous and endocrine systems.[2][3]

The Central Nervous System: A Transient but Crucial Player in Development

During embryonic and early postnatal life, the mammalian brain and retina contain transiently high concentrations of D-aspartic acid.[6][7] In the human fetal cortex, exceptionally high levels of free D-aspartate are observed, which dramatically decrease to trace amounts by gestational week 41 and remain low throughout postnatal life.[8] This temporal pattern strongly suggests a pivotal role for D-aspartate in cerebral development and neurogenesis.[8][9][10] Studies have shown that D-aspartate is present in the synaptic vesicles of nerve endings and its depletion can lead to defects in dendritic development and the survival of newborn neurons.[10][11]

The Neuroendocrine and Reproductive Systems: A Postnatal Surge in Function

In stark contrast to the CNS, D-aspartic acid concentrations in the endocrine system are low during gestation and progressively increase after birth, coinciding with the functional development of these glands.[2][3] Significant levels of D-aspartate are found in the adrenal gland, pineal gland, pituitary gland, and testes.[12][13] This postnatal accumulation points to its involvement in the regulation of hormone biosynthesis and secretion.[2][3] D-aspartate has been shown to be a key player in the hypothalamus-pituitary-gonadal (HPG) axis, influencing the synthesis and release of several critical hormones.[6][14]

Tissue Developmental Stage Relative D-Aspartate Concentration Primary Implied Function
Brain (Cortex, Hippocampus) Embryonic / FetalHighNeurogenesis, neuronal development
Brain (Cortex, Hippocampus) AdultLowNeurotransmission
Pituitary Gland Postnatal / AdultHighHormone synthesis and release (LH, PRL, GH)
Testes (Leydig Cells) Postnatal / AdultHighTestosterone synthesis and release
Ovarian Follicular Fluid AdultDeclines with ageOocyte quality, fertilization rate
Pineal Gland AdultHighRegulation of melatonin synthesis
Adrenal Gland AdultHighSteroidogenesis

Biosynthesis and Metabolism: The Enzymatic Control of D-Aspartate Homeostasis

The levels of D-aspartic acid in tissues are tightly regulated by a balance between its synthesis from L-aspartic acid and its degradation.

Biosynthesis: The Role of Aspartate Racemase

The primary mechanism for the endogenous production of D-aspartic acid is the racemization of its L-enantiomer, a reaction catalyzed by the enzyme aspartate racemase .[9][10] This pyridoxal 5'-phosphate (PLP)-dependent enzyme has been identified in various tissues, including the brain, pituitary gland, and testes.[10][15][16] The activity of aspartate racemase is often correlated with periods of high D-aspartate concentration and physiological demand, such as during embryonic neurogenesis and reproductive periods.[9][12] Interestingly, serine racemase, the enzyme responsible for D-serine production, has also been shown to catalyze the racemization of aspartate, suggesting a potential overlap in the biosynthetic pathways of these two D-amino acids.[17][18]

Degradation: The Action of D-Aspartate Oxidase (DDO)

The catabolism of D-aspartic acid is primarily carried out by D-aspartate oxidase (DDO) , a peroxisomal flavoprotein that specifically metabolizes D-aspartate into oxaloacetate, ammonia, and hydrogen peroxide.[2][15][19] DDO exhibits high specificity for acidic D-amino acids.[15][20] The expression of DDO is developmentally regulated and often inversely correlated with D-aspartate levels.[13][15] For example, the sharp decrease in D-aspartate in the brain after birth is concomitant with the postnatal onset of DDO expression.[2][3] This enzymatic degradation is a key mechanism for controlling the concentration and signaling activity of D-aspartate.

The Formation of N-Methyl-D-Aspartate (NMDA)

D-aspartic acid serves as the precursor for the synthesis of N-methyl-D-aspartate (NMDA) , a potent agonist of the NMDA receptor.[21][22] This conversion is catalyzed by an S-adenosyl-L-methionine-dependent methyltransferase.[21][23] NMDA is found in nanomolar concentrations in the nervous system and endocrine glands and plays a crucial role in mediating the effects of D-aspartate, particularly in the neuroendocrine system.[22][23]

D_Aspartate_Metabolism cluster_synthesis Biosynthesis cluster_methylation Methylation cluster_degradation Degradation L_Asp L-Aspartic Acid Asp_Racemase Aspartate Racemase (PLP-dependent) L_Asp->Asp_Racemase D_Asp D-Aspartic Acid Methyltransferase Methyltransferase (SAM-dependent) D_Asp->Methyltransferase DDO D-Aspartate Oxidase (DDO) D_Asp->DDO NMDA N-Methyl-D-Aspartate (NMDA) Oxaloacetate Oxaloacetate + Ammonia + H2O2 Asp_Racemase->D_Asp Methyltransferase->NMDA DDO->Oxaloacetate

Figure 1. Overview of D-Aspartic Acid Metabolism.

Physiological Roles and Signaling Mechanisms

D-aspartic acid and its derivatives exert their physiological effects through interactions with specific receptors and signaling pathways, primarily within the neuroendocrine and reproductive systems.

Neurotransmission and Neuromodulation

D-aspartic acid fulfills many of the criteria of a classical neurotransmitter.[5][6][24] It is stored in synaptic vesicles, released in a calcium-dependent manner upon neuronal depolarization, and acts on postsynaptic receptors.[5][6] D-aspartate is an agonist at the N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[10][11][25] By binding to the glutamate site of the NMDAR, D-aspartate can modulate neuronal excitability and synaptic transmission.[2][11]

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

One of the most well-documented roles of D-aspartic acid is its regulation of the HPG axis, which governs reproduction.[14] D-aspartate acts at all levels of this axis:

  • Hypothalamus: D-aspartate stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[6]

  • Pituitary Gland: It directly stimulates the anterior pituitary to release Luteinizing Hormone (LH) and Prolactin (PRL).[6][17][26]

  • Gonads (Testes): In the testes, D-aspartate accumulates in Leydig cells and stimulates the synthesis and release of testosterone.[6][7][14] This effect is mediated, at least in part, by the upregulation of the Steroidogenic Acute Regulatory (StAR) protein, a key regulator of steroidogenesis.[2][7]

The downstream effects of D-aspartate on the HPG axis are often mediated by its conversion to NMDA, which then acts on NMDA receptors in the hypothalamus and pituitary.[12][26]

HPG_Axis_Regulation Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Testes Testes (Leydig Cells) Pituitary->Testes + LH Testosterone Testosterone Testes->Testosterone synthesizes D_Asp D-Aspartic Acid D_Asp->Hypothalamus + D_Asp->Pituitary + D_Asp->Testes + NMDA NMDA D_Asp->NMDA converts to NMDA->Hypothalamus + GnRH GnRH LH LH Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback

Figure 2. D-Aspartic Acid's Role in the HPG Axis.

Female Reproduction

The role of D-aspartic acid in female reproduction is also an active area of research. D-aspartate has been identified in the follicular fluid of the ovaries, and its concentration has been found to be negatively correlated with age and positively correlated with oocyte quality and fertilization rates.[2] This suggests a potential role for D-aspartate in female fertility.

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of D-aspartic acid and its derivatives in biological samples are crucial for understanding their physiological roles. Due to their chiral nature and often low concentrations, specialized analytical techniques are required. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method.[1][27]

Experimental Protocol: HPLC-Based Quantification of D-Aspartic Acid

This protocol outlines a general workflow for the determination of D-aspartic acid in biological tissues using HPLC with pre-column derivatization.

5.1.1. Sample Preparation and Homogenization

  • Excise the tissue of interest (e.g., brain, pituitary, testes) and immediately freeze it in liquid nitrogen to halt enzymatic activity.

  • Weigh the frozen tissue and homogenize it in a 1:10 (w/v) ratio of 0.2 M trichloroacetic acid (TCA) using a mechanical homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Collect the supernatant containing the amino acid fraction.

5.1.2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a cation exchange resin column (e.g., AG 50W-X8) by washing with 1 M HCl, followed by deionized water until the eluate is neutral, and then equilibrate with 0.01 M HCl.

  • Apply the supernatant from step 4 to the conditioned column.

  • Wash the column with deionized water to remove interfering acidic and neutral compounds.

  • Elute the amino acids with 2 M NH4OH.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

5.1.3. Chiral Derivatization

  • Reconstitute the dried amino acid extract in a known volume of 0.1 M borate buffer (pH 9.0).

  • Add an excess of the chiral derivatizing agent, such as N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

  • Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to ensure complete derivatization. The chiral reagent reacts with both D- and L-aspartate to form diastereomers.

5.1.4. HPLC Analysis

  • Column: Use a reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Employ a gradient elution system. For example:

    • Solvent A: 0.11% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.11% TFA in acetonitrile.

    • A typical gradient might be from 20% B to 38% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a UV detector set to 340 nm for FDNP derivatives or a fluorescence detector for OPA derivatives.

  • Quantification: Inject a known volume of the derivatized sample. Identify and quantify the D-aspartate diastereomer peak by comparing its retention time and peak area to those of a standard curve prepared with known concentrations of D-aspartic acid.

5.1.5. Enzymatic Confirmation To confirm the identity of the D-aspartate peak, a parallel sample can be treated with D-aspartate oxidase (D-AspO) prior to derivatization. The specific disappearance of the D-aspartate peak after enzymatic treatment provides definitive confirmation.[16]

HPLC_Workflow Start Tissue Sample Homogenization Homogenization (TCA) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Cation Exchange) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Derivatization Chiral Derivatization (e.g., FDNP-Val-NH2) Evaporation->Derivatization HPLC HPLC Analysis (Reversed-Phase C18) Derivatization->HPLC Detection UV/Fluorescence Detection HPLC->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification End D-Aspartate Concentration Quantification->End

Figure 3. Experimental Workflow for HPLC Analysis of D-Aspartate.

Conclusion and Future Directions

The discovery of the widespread natural occurrence and profound physiological roles of D-aspartic acid and its derivatives has fundamentally altered our understanding of amino acid biology. No longer can D-enantiomers be dismissed as mere biological oddities. D-aspartic acid has been firmly established as a key signaling molecule in vertebrate neuroendocrine and reproductive systems, with its concentration and activity meticulously controlled by specific biosynthetic and degradative enzymes.

For researchers, scientists, and drug development professionals, the D-aspartate signaling system presents a wealth of opportunities. The modulation of D-aspartate levels, either through supplementation or by targeting the activity of aspartate racemase or D-aspartate oxidase, holds therapeutic potential for a range of conditions. These include addressing age-related declines in reproductive function, managing hormonal imbalances, and potentially influencing neurodevelopmental processes.[14][28][29] However, further research is imperative to fully elucidate the intricate molecular mechanisms underlying the actions of D-aspartate and to translate these fundamental discoveries into safe and effective clinical applications. The continued exploration of this endogenous enigma promises to yield new insights into the complex interplay between chiral molecules and physiological function.

References

The Metabolic Journey of D-Aspartic Acid 4-Methyl Ester in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Aspartic acid (D-Asp), an endogenous D-amino acid, has garnered significant attention for its roles in neurotransmission and endocrine regulation. While the metabolic fate of D-Asp is increasingly understood, the pathway of its esterified forms, such as D-Aspartic acid 4-methyl ester, remains less explored. This technical guide provides a comprehensive overview of the metabolic pathway of D-Aspartic acid 4-methyl ester in mammals. Based on established principles of xenobiotic metabolism and the known biochemistry of D-Aspartic acid, this document elucidates the likely enzymatic processes involved, from initial hydrolysis to subsequent degradation and biotransformation. Detailed experimental protocols and analytical methodologies are provided to facilitate further research in this area.

Introduction: The Significance of D-Aspartic Acid and its Esterified Analogs

D-Aspartic acid (D-Asp) is a non-proteinogenic amino acid found in various mammalian tissues, playing crucial roles in the central nervous and endocrine systems.[1][2][3][4][5] It is particularly abundant during embryonic development, suggesting a role in neurogenesis.[3][4][5] In adults, D-Asp is involved in the synthesis and release of hormones, including testosterone.[4][6][7] Given these physiological functions, there is growing interest in D-Asp and its derivatives as potential therapeutic agents.

D-Aspartic acid 4-methyl ester is a synthetic derivative of D-Asp. The introduction of a methyl ester group can alter the physicochemical properties of the parent molecule, potentially affecting its absorption, distribution, and metabolic stability. Understanding the metabolic pathway of this ester is critical for evaluating its pharmacological profile and potential applications.

The Anticipated Metabolic Pathway: A Two-Step Process

The metabolism of D-Aspartic acid 4-methyl ester in mammals is hypothesized to be a two-step process. The initial and pivotal step is the hydrolysis of the methyl ester to yield D-Aspartic acid. This is then followed by the well-characterized metabolic pathways of D-Asp itself.

Step 1: In Vivo Hydrolysis of the Methyl Ester

It is highly probable that upon administration, D-Aspartic acid 4-methyl ester is rapidly hydrolyzed by ubiquitous esterase enzymes present in various tissues and blood.[8] Carboxylesterases are a major class of enzymes responsible for the hydrolysis of a wide range of ester-containing compounds. While specific studies on the hydrolysis of D-Aspartic acid 4-methyl ester in mammalian systems are limited, the general activity of esterases on amino acid esters is well-documented.[3][9] This enzymatic action would remove the methyl group, releasing free D-Aspartic acid and methanol.

dot

D_Asp_Methyl_Ester D-Aspartic acid 4-methyl ester D_Asp D-Aspartic Acid D_Asp_Methyl_Ester->D_Asp Hydrolysis Methanol Methanol D_Asp_Methyl_Ester->Methanol Hydrolysis Esterases Carboxylesterases Esterases->D_Asp Esterases->Methanol

Figure 1: Initial hydrolysis of D-Aspartic acid 4-methyl ester.

Step 2: The Metabolic Fate of D-Aspartic Acid

Once formed, D-Aspartic acid enters its known metabolic pathways, primarily involving oxidative deamination and N-methylation.

The primary catabolic pathway for D-Asp is its oxidative deamination by the peroxisomal flavoenzyme D-aspartate oxidase (DDO; EC 1.4.3.1).[1][2][10][11] This enzyme is highly specific for acidic D-amino acids.[1][2] DDO catalyzes the conversion of D-Asp to oxaloacetate, with the concomitant production of ammonia and hydrogen peroxide.[11] The expression of DDO is developmentally regulated, increasing postnatally in the brain, which correlates with the observed decrease in D-Asp levels.[3][4][5]

A secondary metabolic pathway for D-Asp is its conversion to N-methyl-D-aspartate (NMDA), a potent and selective agonist of the NMDA receptor.[9][12][13] This reaction is catalyzed by D-aspartate N-methyltransferase (DDNMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[12] The presence of DDNMT activity has been confirmed in mouse tissues.[9][13]

dot

cluster_hydrolysis Step 1: Hydrolysis cluster_metabolism Step 2: D-Asp Metabolism D_Asp_Methyl_Ester D-Aspartic acid 4-methyl ester D_Asp D-Aspartic Acid D_Asp_Methyl_Ester->D_Asp Oxaloacetate Oxaloacetate + Ammonia + H₂O₂ D_Asp->Oxaloacetate Oxidative Deamination NMDA N-methyl-D-aspartate (NMDA) D_Asp->NMDA N-methylation Esterases Carboxylesterases Esterases->D_Asp DDO D-Aspartate Oxidase (DDO) DDO->Oxaloacetate DDNMT D-Aspartate N-methyltransferase (DDNMT) DDNMT->NMDA

Figure 2: Overall proposed metabolic pathway.

Experimental Protocols for Studying the Metabolic Pathway

To validate the proposed metabolic pathway and to quantify the kinetics of each step, a series of in vitro and in vivo experiments are necessary.

In Vitro Studies
  • Objective: To determine the rate of hydrolysis of D-Aspartic acid 4-methyl ester in various biological matrices.

  • Methodology:

    • Prepare liver microsomes, plasma, or tissue homogenates from the species of interest.

    • Incubate D-Aspartic acid 4-methyl ester at a known concentration with the biological matrix at 37°C.

    • Collect aliquots at various time points.

    • Quench the reaction by adding a suitable solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of D-Aspartic acid using a validated analytical method such as HPLC-MS/MS.

  • Objective: To measure the activity of DDO on D-Aspartic acid.

  • Methodology: A polarographic assay measuring oxygen consumption is a common method.[14]

    • Prepare recombinant DDO or use tissue homogenates known to have high DDO activity (e.g., kidney, brain).

    • In a reaction vessel with an oxygen electrode, add a buffered solution containing FAD.

    • Initiate the reaction by adding a saturating concentration of D-Aspartic acid.

    • Monitor the decrease in oxygen concentration over time to determine the rate of the reaction.

  • Objective: To quantify the N-methylation of D-Aspartic acid.

  • Methodology: A radioisotope-based assay is highly sensitive.[15]

    • Prepare tissue homogenates (e.g., from brain or endocrine glands).

    • Incubate the homogenate with D-Aspartic acid and [³H]-S-adenosyl-L-methionine.

    • After a set incubation time, stop the reaction.

    • Separate the radiolabeled NMDA from the unreacted [³H]-SAM using chromatographic techniques.

    • Quantify the amount of [³H]-NMDA formed using liquid scintillation counting.

dot

cluster_invitro In Vitro Workflow Start Start with D-Aspartic acid 4-methyl ester Hydrolysis Ester Hydrolysis Assay (Microsomes, Plasma) Start->Hydrolysis D_Asp_formed D-Aspartic Acid Hydrolysis->D_Asp_formed DDO_Assay DDO Activity Assay (Recombinant Enzyme, Tissue Homogenate) D_Asp_formed->DDO_Assay DDNMT_Assay DDNMT Activity Assay (Tissue Homogenate) D_Asp_formed->DDNMT_Assay Oxaloacetate_NMDA Oxaloacetate & NMDA DDO_Assay->Oxaloacetate_NMDA DDNMT_Assay->Oxaloacetate_NMDA

Figure 3: In vitro experimental workflow.

In Vivo Studies
  • Objective: To investigate the pharmacokinetics and metabolism of D-Aspartic acid 4-methyl ester in a whole animal model.

  • Methodology:

    • Administer D-Aspartic acid 4-methyl ester to laboratory animals (e.g., rats, mice) via the intended route of administration (e.g., oral, intravenous).

    • Collect blood, urine, and feces at predetermined time points.

    • Process the samples to extract the parent compound and its potential metabolites.

    • Analyze the extracts using LC-MS/MS to identify and quantify D-Aspartic acid 4-methyl ester, D-Aspartic acid, and NMDA.

    • At the end of the study, collect tissues of interest (e.g., brain, liver, kidney, endocrine glands) for analysis of compound and metabolite distribution.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is the method of choice for the sensitive and specific quantification of D-Aspartic acid, its methyl ester, and NMDA in biological matrices.[4][10][16][17][18] Chiral chromatography is essential to differentiate between D- and L-aspartic acid.

Table 1: Summary of Analytical Techniques

AnalyteMethodKey Considerations
D-Aspartic acid 4-methyl esterLC-MS/MSDevelopment of a specific and sensitive method is required.
D-Aspartic AcidChiral HPLC with fluorescence or MS/MS detectionDerivatization with a chiral reagent is often necessary for separation from L-Aspartic acid.[10][17]
N-methyl-D-aspartate (NMDA)HPLC with fluorescence or MS/MS detectionCan be analyzed concurrently with D-Aspartic acid.[4][16][17]

Conclusion and Future Directions

The metabolic pathway of D-Aspartic acid 4-methyl ester in mammals is likely initiated by a rapid hydrolysis to D-Aspartic acid, which then undergoes oxidative deamination by DDO and N-methylation by DDNMT. This guide provides a framework for the systematic investigation of this pathway, from in vitro enzymatic assays to in vivo pharmacokinetic studies.

Future research should focus on identifying the specific carboxylesterases involved in the initial hydrolysis step and on characterizing the tissue-specific expression and activity of DDO and DDNMT in response to administration of D-Aspartic acid 4-methyl ester. A thorough understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is paramount for its potential development as a therapeutic agent.[19]

References

history and discovery of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-2-Amino-4-methoxy-4-oxobutanoic acid: From Discovery to Application

Executive Summary

This compound, a chiral derivative of D-aspartic acid, represents a critical molecular tool at the intersection of synthetic chemistry, biochemistry, and pharmaceutical development. While not a naturally occurring compound in itself, its history is intrinsically linked to the expanding understanding of D-amino acids' functional roles in mammalian physiology, particularly in the endocrine and nervous systems. This guide provides a comprehensive overview of its chemical identity, historical context, synthetic methodologies, and key applications. We will explore the rationale behind its synthesis, present a detailed experimental protocol, and illustrate its workflow integration in modern drug discovery, offering a resource for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The significance of this compound stems from its identity as a specific monoester of D-aspartic acid. For decades, D-amino acids were largely considered anomalies, primarily associated with bacterial cell walls. However, mounting evidence has confirmed their presence and vital functions in eukaryotes, transforming them from curiosities into key targets for research.

D-aspartic acid, the parent compound, is now recognized as an endogenous neuromodulator and endocrine regulator, synthesized in tissues by the enzyme aspartate racemase from its L-isomer.[1] It plays a crucial role in neurogenesis and the synthesis and release of hormones, including growth hormone and luteinizing hormone.[1] The "discovery" of its methyl ester derivative was not a singular event but rather a logical and necessary advancement in synthetic chemistry, driven by the need for precisely modified building blocks to probe and manipulate these biological systems. The esterification of the side-chain carboxyl group provides a chemically versatile handle, protecting it from unwanted reactions during peptide synthesis while maintaining the critical stereochemistry of the D-configuration.

Nomenclature and Chemical Identity

To ensure clarity, the compound's various identifiers are summarized below. Its most common designation in laboratory settings is D-Aspartic Acid β-Methyl Ester or H-D-Asp(OMe)-OH.

IdentifierValue
IUPAC Name This compound
CAS Number 21394-81-0[2]
Molecular Formula C₅H₉NO₄[3][2]
Synonyms D-aspartic acid 4-methyl ester, D-Aspartic Acid-Beta-Methyl Ester, H-D-Asp(OMe)-OH[2]

Physicochemical and Spectroscopic Properties

The compound's physical properties make it well-suited for use in both aqueous and organic solvent systems common in synthetic and biological research.

Core Chemical Characteristics
PropertyValueSource(s)
Molecular Weight 147.13 g/mol [2]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water and polar organic solvents[3][2]
Chirality (R)-configuration at the α-carbon[2]
Spectroscopic Profile

Structural confirmation and purity assessment are typically achieved through a standard suite of analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Allows for the unambiguous assignment of protons, including the characteristic singlet for the methyl ester protons (~3.7 ppm), the α-proton, and the β-protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the presence of all five carbon atoms, including the distinct signals for the two carbonyl carbons (ester and carboxylic acid) and the methoxy carbon.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound. Electrospray ionization (ESI-MS) would typically show a protonated molecular ion [M+H]⁺ at m/z 148.1.

  • Infrared Spectroscopy (IR): Reveals characteristic absorption bands for the amine (N-H stretch), carboxylic acid (broad O-H stretch), and carbonyl groups (C=O stretches for both ester and acid).

Synthesis and Manufacturing

The synthesis of this compound requires a strategic approach to achieve regioselective esterification of the β-carboxyl group while leaving the α-carboxyl group free and the α-amino group unmodified. A direct, uncatalyzed reaction of D-aspartic acid with methanol would result in a mixture of products. Therefore, a protection-deprotection strategy is the most robust and reliable method.

Rationale for Synthetic Strategy

The primary challenge is the differentiation between the two carboxylic acid groups. The use of an amino-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is critical. This group passivates the nucleophilic amino group, preventing it from participating in undesired side reactions. Once protected, the selective esterification of the side chain can be achieved, followed by the clean removal of the protecting group under acidic conditions to yield the final product.

Workflow Diagram: Chemical Synthesis Pathway

Synthetic_Pathway cluster_0 Step 1: Amino Group Protection cluster_1 Step 2: Regioselective Esterification cluster_2 Step 3: Deprotection A D-Aspartic Acid B N-Boc-D-Aspartic Acid A->B (Boc)₂O, Base C N-Boc-D-Asp(OMe)-OH B->C Methanol, Acid Catalyst D (R)-2-Amino-4-methoxy- 4-oxobutanoic acid (Final Product) C->D Trifluoroacetic Acid (TFA) or HCl in Dioxane

Caption: A three-step synthetic workflow for producing the target compound.

Experimental Protocol: Chemical Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Boc-D-Aspartic Acid

  • Dissolution: Suspend D-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the suspension in an ice bath and add sodium hydroxide (2.5 eq) dissolved in water, stirring until the solution becomes clear.

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup: Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. Extract the product into ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-aspartic acid as a white solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of N-Boc-D-Asp(OMe)-OH

  • Esterification: Dissolve N-Boc-D-aspartic acid (1.0 eq) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. Rationale: The acid protonates the carboxyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Purification: Remove the methanol under reduced pressure. The remaining aqueous solution is acidified and extracted as described in Step 1.5. The crude product is then purified by flash column chromatography.

Step 3: Synthesis of this compound (Deprotection)

  • Deprotection: Dissolve the purified N-Boc-D-Asp(OMe)-OH (1.0 eq) in a solution of 4 M HCl in dioxane or a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Rationale: The strong acid cleaves the acid-labile Boc group, releasing tert-butyl cation and carbon dioxide.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. The resulting solid is the hydrochloride or trifluoroacetate salt of the final product.

  • Final Product: The salt can be used directly or neutralized to the free amine if required. Purity should be confirmed by NMR and MS analysis.

Key Applications in Scientific Research and Development

The utility of this compound is broad, serving primarily as a specialized building block in the synthesis of more complex molecules for therapeutic and research purposes.[2]

A Versatile Building Block in Peptide Synthesis

Its primary application is in solid-phase or solution-phase peptide synthesis.[3][4] By incorporating this molecule, researchers can create peptides containing a D-amino acid residue. This modification can dramatically alter the peptide's properties:

  • Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acids. This extends the biological half-life of peptide-based drugs.

  • Conformational Constraints: The presence of a D-amino acid can induce specific turns or secondary structures, locking the peptide into a biologically active conformation.

  • Receptor Specificity: It can alter the binding affinity and selectivity of a peptide for its target receptor.

Probing Neurological and Endocrine Pathways

Given the established role of D-aspartic acid in the nervous and endocrine systems, its derivatives are invaluable research tools.[1] this compound can be used to synthesize agonists, antagonists, or probes to study receptors and enzymes involved in D-aspartate signaling, potentially leading to new treatments for neurodegenerative diseases or hormonal imbalances.[4][5]

Workflow Diagram: Role in Drug Discoverydot

digraph "Drug_Discovery_Workflow" { graph [fontname="Arial", rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [fontname="Arial", color="#4285F4", penwidth=2.0];

A [label="(R)-2-Amino-4-methoxy-\n4-oxobutanoic acid", shape=cylinder, fillcolor="#FBBC05"]; B [label="Peptide Synthesis &\nScaffold Development", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Compound Library Generation"]; D [label="High-Throughput Screening\n(HTS)"]; E [label="Lead Compound\nIdentification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Preclinical Candidate", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

References

Methodological & Application

Application Notes and Protocols for D-Aspartic Acid β-Methyl Ester in Neurotransmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unraveling Synaptic Transmission with a Selective NMDA Receptor Agonist

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is fundamental to processes of synaptic plasticity, learning, and memory.[1] Its unique properties, including voltage-dependent magnesium (Mg²⁺) block and high calcium (Ca²⁺) permeability, position it as a critical coincidence detector in the brain.[2] Dysregulation of NMDA receptor function is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention and a subject of intense research.

D-Aspartic acid (D-Asp) is an endogenous amino acid that acts as an agonist at the NMDA receptor, mimicking the action of the primary excitatory neurotransmitter, glutamate.[2][3] D-Aspartic acid β-methyl ester (D-Asp-β-Me) is a derivative of D-Asp that offers unique advantages in research settings. The esterification of the β-carboxyl group can alter the compound's solubility and pharmacokinetic properties, potentially enhancing its utility in both in vitro and in vivo experimental paradigms.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of D-Asp-β-Me in neurotransmission studies, with a focus on its action at the NMDA receptor.

These application notes will delve into the causality behind experimental choices, provide self-validating protocols, and are grounded in authoritative scientific literature.

Pharmacological Profile of D-Aspartic Acid β-Methyl Ester

D-Asp-β-Me, like its parent compound D-Aspartic acid, is recognized for its role as an agonist at the NMDA receptor.[6][7] It binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor complex.[8] The activation of the NMDA receptor requires the concurrent binding of a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1] Upon binding of both agonist and co-agonist, and subsequent depolarization of the postsynaptic membrane to relieve the Mg²⁺ block, the ion channel opens, allowing the influx of Na⁺ and, most importantly, Ca²⁺.[2] This influx of calcium acts as a crucial second messenger, initiating a cascade of intracellular signaling events that underpin synaptic plasticity.[2]

ParameterDescriptionTypical Values/Properties
Target N-methyl-D-aspartate (NMDA) Receptor-
Mechanism of Action Agonist at the glutamate binding site (GluN2 subunit)-
Chemical Formula C₅H₉NO₄-
Molecular Weight 147.13 g/mol -
Solubility Soluble in aqueous solutions. Prepare fresh solutions daily.[3]-
Purity >98% (recommended for all experimental applications)-

Table 1: Pharmacological and Chemical Properties of D-Aspartic Acid β-Methyl Ester.

Signaling Pathway Activated by D-Aspartic Acid β-Methyl Ester

The activation of the NMDA receptor by D-Asp-β-Me triggers a well-defined signaling cascade critical for synaptic function.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAspMe D-Asp-β-Me NMDAR NMDA Receptor (GluN1/GluN2) DAspMe->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca Ca²⁺ Influx NMDAR->Ca Channel Opening CaM Calmodulin Ca->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC CREB CREB Activation CaMKII->CREB PKC->CREB Gene Gene Expression & Protein Synthesis CREB->Gene LTP Synaptic Plasticity (LTP) Gene->LTP

Caption: NMDA receptor activation by D-Asp-β-Me and downstream signaling.

Experimental Protocols

PART 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording

This protocol details the investigation of NMDA receptor-mediated currents in neuronal cultures or acute brain slices using D-Asp-β-Me.[1][9]

Materials and Reagents
  • D-Aspartic acid β-methyl ester hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • Pharmacological agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin to block GABA-A receptors, and CNQX or NBQX to block AMPA/kainate receptors.[1]

  • Brain slice preparation equipment (vibratome, recovery chamber)

  • Patch-clamp electrophysiology rig (amplifier, micromanipulator, microscope)

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of D-Asp-β-Me (e.g., 10 mM in deionized water). Store at -20°C.

    • Prepare aCSF and intracellular solution. The precise composition will depend on the experimental goals.[10]

  • Brain Slice Preparation (if applicable):

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Cut slices (typically 250-350 µm thick) using a vibratome.[1]

    • Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • To isolate NMDA receptor currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and include AMPA/kainate receptor antagonists in the aCSF.[1]

  • Application of D-Asp-β-Me:

    • Bath-apply D-Asp-β-Me at the desired concentration (e.g., 1-100 µM) and record the evoked current.

    • Alternatively, use a picospritzer for local and rapid application.

  • Data Analysis:

    • Measure the peak amplitude, rise time, and decay kinetics of the D-Asp-β-Me-evoked currents.

    • Construct dose-response curves to determine the EC₅₀ of D-Asp-β-Me.

PART 2: In Vitro Calcium Imaging

This protocol allows for the visualization of NMDA receptor-mediated calcium influx in cultured neurons following the application of D-Asp-β-Me.[11]

Materials and Reagents
  • D-Aspartic acid β-methyl ester hydrochloride

  • Cultured neurons on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence microscopy setup with a fast-switching light source and a sensitive camera

Step-by-Step Methodology
  • Cell Culture and Dye Loading:

    • Culture primary neurons or a suitable neuronal cell line on coverslips.

    • Load the cells with a calcium indicator dye according to the manufacturer's protocol. For Fura-2 AM, this typically involves incubation for 30-60 minutes.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse with imaging buffer.

  • Baseline and Stimulation:

    • Acquire baseline fluorescence images for a few minutes.

    • Apply D-Asp-β-Me at the desired concentration to the perfusion buffer.

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated to represent changes in intracellular calcium concentration.

    • Quantify the peak response and the area under the curve for each cell or region of interest.

PART 3: In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of D-Asp-β-Me on neurotransmitter release in the brain of a freely moving animal.[12][13][14]

Materials and Reagents
  • D-Aspartic acid β-methyl ester hydrochloride

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • Perfusion pump

  • Fraction collector

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection)[14][15]

Step-by-Step Methodology
  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest.

  • Microdialysis Procedure:

    • After a recovery period, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial CSF at a low flow rate (e.g., 0.5-2 µL/min).

    • Collect baseline dialysate samples.

  • Drug Administration:

    • Administer D-Asp-β-Me systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

  • Sample Collection and Analysis:

    • Continue to collect dialysate samples at regular intervals.

    • Analyze the samples to quantify the concentration of neurotransmitters of interest (e.g., glutamate, GABA, dopamine).[12][16]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation A1 Prepare Neuronal Culture or Brain Slices B1 Electrophysiology (Patch-Clamp) A1->B1 C1 Calcium Imaging A1->C1 D1 Apply D-Asp-β-Me B1->D1 C1->D1 E1 Record NMDA Currents D1->E1 F1 Measure Ca²⁺ Influx D1->F1 G Quantify Receptor Activation, Synaptic Plasticity, and Neurotransmitter Release E1->G F1->G A2 Implant Microdialysis Probe in Animal Model B2 Administer D-Asp-β-Me A2->B2 C2 Collect Brain Dialysate B2->C2 D2 Analyze Neurotransmitter Levels (e.g., HPLC) C2->D2 D2->G

Caption: A generalized workflow for studying D-Asp-β-Me in neurotransmission.

Applications in Drug Development and Neuroscience Research

The selective activation of NMDA receptors by D-Asp-β-Me makes it a valuable tool for:

  • Probing NMDA Receptor Function: Elucidating the role of specific NMDA receptor subunits in synaptic transmission and plasticity.[6]

  • Screening for Novel Therapeutics: Identifying compounds that modulate NMDA receptor activity for the treatment of neurological disorders.[17]

  • Investigating Disease Mechanisms: Studying the contribution of NMDA receptor dysfunction to conditions such as Alzheimer's disease, schizophrenia, and epilepsy.[7][17]

  • Behavioral Studies: Assessing the impact of NMDA receptor activation on learning, memory, and other cognitive functions in animal models.[18]

Troubleshooting and Considerations

  • Solubility and Stability: Always prepare fresh solutions of D-Asp-β-Me. If storage is necessary, aliquot and freeze at -20°C for short periods.[3]

  • Specificity: While D-Asp-β-Me is a selective NMDA receptor agonist, it is crucial to include appropriate controls, such as co-application with a specific NMDA receptor antagonist (e.g., AP5), to confirm that the observed effects are indeed mediated by NMDA receptors.[6]

  • Concentration: The optimal concentration of D-Asp-β-Me will vary depending on the experimental preparation and the specific research question. It is recommended to perform a dose-response curve to determine the most effective concentration.

Conclusion

D-Aspartic acid β-methyl ester is a potent and selective tool for investigating the multifaceted role of the NMDA receptor in neurotransmission. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute rigorous experiments. By understanding the underlying principles and employing self-validating methodologies, the scientific community can continue to unravel the complexities of synaptic function and pave the way for novel therapeutic strategies targeting the glutamatergic system.

References

Application of (R)-2-Amino-4-methoxy-4-oxobutanoic acid in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, offering a powerful tool to enhance therapeutic properties such as stability, bioactivity, and conformational rigidity.[1] Among these valuable building blocks is (R)-2-Amino-4-methoxy-4-oxobutanoic acid, the D-isomer of aspartic acid β-methyl ester, hereafter referred to as D-Asp(OMe)-OH. Its structure combines two key features: a D-configured α-carbon, which can confer resistance to enzymatic degradation, and a side-chain methyl ester, which modifies the charge and reactivity of the aspartate residue.[2]

This technical guide provides a comprehensive overview of the application of D-Asp(OMe)-OH in peptide synthesis. As a Senior Application Scientist, this note moves beyond simple protocols to explain the critical chemical principles, inherent challenges, and strategic considerations necessary for its successful incorporation. We will delve into the persistent problem of aspartimide formation, a side reaction that profoundly impacts the use of any aspartic acid derivative, and provide detailed, field-tested protocols for both solid-phase and solution-phase methodologies.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of D-Asp(OMe)-OH to design next-generation peptides.

Section 1: Properties and Strategic Rationale

A thorough understanding of the physicochemical properties of D-Asp(OMe)-OH is essential for its effective application.

Physicochemical Data
PropertyValue
IUPAC Name This compound
Common Names D-Aspartic acid β-methyl ester, D-Asp(OMe)-OH
Molecular Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol
Stereochemistry R-configuration (D-isomer)
Appearance White to off-white crystalline powder
Functionality α-Amino acid, β-Carboxylic acid methyl ester
Rationale for Incorporation

The decision to incorporate D-Asp(OMe)-OH into a peptide sequence is typically driven by two strategic goals:

  • Enhancing Metabolic Stability: Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The introduction of a D-amino acid at a specific position can disrupt the recognition site for these enzymes, significantly increasing the peptide's in vivo half-life.

  • Modulating Conformation and Activity: The D-configuration imposes distinct conformational constraints on the peptide backbone compared to its L-counterpart. This can be used to induce specific secondary structures (e.g., turns) or to alter the spatial orientation of key side chains, thereby fine-tuning binding affinity and selectivity for a biological target.[2]

The β-methyl ester serves as a minimal protecting group for the side-chain carboxylate. Unlike the free acid, it is uncharged, which can influence solubility and interaction with the local microenvironment during synthesis. However, as will be discussed, its small size offers limited protection against a critical side reaction.

Section 2: The Critical Challenge of Aspartimide Formation

The single greatest obstacle in the synthesis of aspartic acid-containing peptides is the formation of an aspartimide intermediate.[4][5] This intramolecular cyclization is particularly problematic in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to the repeated exposure to a basic reagent (typically piperidine) for Nα-Fmoc deprotection.[4][6]

The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This nitrogen then acts as a nucleophile, attacking the side-chain carbonyl to form a five-membered succinimide ring.[3] This unstable intermediate can subsequently be opened by nucleophiles (like piperidine or water), leading to a cascade of undesirable products:

  • The desired α-aspartyl peptide .

  • The isomeric β-aspartyl peptide , where the peptide backbone continues from the side-chain carboxyl group.[7]

  • Racemized D- and L-isomers of both α- and β-peptides.[4]

  • Piperidide adducts if piperidine is the nucleophile.[7]

This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being notoriously susceptible due to the low steric hindrance of the C-terminal residue.[7][8]

Aspartimide_Formation Peptide Peptide-Asp(OR)-Xaa- Deprotonation Backbone N⁻ (Deprotonated) Peptide->Deprotonation Fmoc Deprotection Base Base (e.g., Piperidine) Base->Peptide Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonation->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide + Racemized Product Aspartimide->Alpha_Peptide Ring Opening (α-attack) Beta_Peptide β-Peptide Isomer + Racemized Product Aspartimide->Beta_Peptide Ring Opening (β-attack) Nucleophile Nucleophile (Nu⁻) (e.g., H₂O, Piperidine) Nucleophile->Aspartimide

Caption: Mechanism of base-catalyzed aspartimide formation.

Efficacy of the β-Methyl Ester (OMe) Protecting Group

The primary role of a side-chain protecting group is to prevent such unwanted reactions. While the β-methyl ester does protect the carboxyl group from participating in intermolecular reactions, its small size provides minimal steric hindrance to prevent the intramolecular cyclization that leads to aspartimide formation. Therefore, D-Asp(OMe)-OH is generally not recommended for Fmoc-SPPS of sequences known to be prone to this side reaction.[3]

Comparative Analysis of Asp Side-Chain Protecting Groups

The choice of protecting group is a critical decision that directly impacts the purity and yield of the final peptide.

Protecting GroupAbbreviationStability to 20% Piperidine/DMFDeprotection ConditionsRelative Risk of Aspartimide FormationRecommended Use Case
Methyl ester -OMe Low Saponification (NaOH)Very High Solution-phase; SPPS with extreme caution
tert-Butyl ester-OtBuHigh>90% TFAHighStandard for Fmoc-SPPS
Benzyl ester-OBzlHighHF; HydrogenolysisModerate-High (in Boc-SPPS)Standard for Boc-SPPS[8]
3-methyl-3-pentyl ester-OMpeHigh>90% TFAVery Low Fmoc-SPPS of aspartimide-prone sequences[4]
Cyanosulfurylide-CSYVery High Electrophilic halogenating agentsEffectively Eliminated Advanced Fmoc-SPPS for highly sensitive sequences[9][10]

Section 3: Synthesis Protocols and Recommendations

Given the high risk of side reactions, the successful incorporation of D-Asp(OMe)-OH requires careful selection of the synthesis strategy and reaction conditions.

Strategy 1: Solution-Phase Peptide Synthesis (Recommended)

Solution-phase synthesis offers greater control over reaction conditions, allowing for the minimization of base exposure and purification of intermediates, making it the most reliable method for incorporating D-Asp(OMe)-OH.[11]

Protocol 3.1.1: EDC/HOBt Coupling in Solution Phase

This protocol describes the coupling of an N-terminally protected D-Asp(OMe)-OH derivative (e.g., Z-D-Asp(OMe)-OH or Boc-D-Asp(OMe)-OH) to an amino acid ester.

  • Reactant Preparation: In a round-bottom flask, dissolve the C-terminal amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1.1 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) and stir for 20 minutes at room temperature to prepare the free base.[11]

  • Activation: In a separate flask, dissolve the N-protected D-Asp(OMe)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the activation mixture and stir for 5 minutes. Add the free base solution from Step 1 to this mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide product by silica gel column chromatography or recrystallization.[3]

Strategy 2: Solid-Phase Peptide Synthesis (SPPS) with Modified Conditions

While challenging, SPPS incorporation is possible if stringent measures are taken to suppress aspartimide formation. This approach should only be attempted for sequences not containing highly susceptible motifs (e.g., -Asp-Gly-).

SPPS_Workflow cluster_cycle SPPS Amino Acid Addition Cycle Start Start with Peptide-Resin-NH-Fmoc Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash (3x) Deprotection->Wash1 Coupling 3. Coupling Fmoc-D-Asp(OMe)-OH + Activator (e.g., DIC/HOBt) Wash1->Coupling Wash2 4. DMF Wash (3x) Coupling->Wash2 End_Cycle Elongated Peptide-Resin Wash2->End_Cycle End_Cycle->Deprotection Repeat for next AA Final Final Cleavage & Deprotection (e.g., TFA Cocktail) End_Cycle->Final After last AA

Caption: General workflow for an SPPS amino acid addition cycle.

Protocol 3.2.1: Fmoc-SPPS Incorporation with Aspartimide Suppression

  • Resin Preparation: Start with a pre-loaded Fmoc-protected amino acid resin (e.g., Wang or 2-CTC resin).[1] Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Perform Nα-Fmoc deprotection using a solution of 20% piperidine in DMF containing 0.1 M HOBt. The HOBt additive helps to suppress aspartimide formation.[7] Use reduced deprotection times (e.g., 1 x 1 min, followed by 1 x 7 min).

  • Washing: After deprotection, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-D-Asp(OMe)-OH (3 eq) and an activator like HOBt (3 eq) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC, 3 eq) and allow to pre-activate for 5 minutes.[1][2]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.[1]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: After completing the sequence, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.[1]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC.[1]

Section 4: Analytical Characterization

Rigorous analytical chemistry is essential to confirm the integrity of peptides containing D-Asp(OMe)-OH.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary tool for assessing purity. The formation of the β-isomer or piperidide adducts will typically result in distinct peaks that co-elute near the main product peak, often making purification difficult.[12]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the final product. Importantly, α- and β-isomers are isobaric (have the same mass) and cannot be distinguished by MS alone. Aspartimide formation results in a mass loss of 18 Da (loss of H₂O) from the parent peptide, while piperidide adducts will show a mass increase.

Section 5: Conclusion and Expert Recommendations

This compound, or D-Asp(OMe)-OH, is a valuable non-canonical amino acid for introducing conformational constraints and enhancing the proteolytic stability of synthetic peptides. However, its application is fundamentally constrained by the high propensity of the aspartate residue to undergo base-catalyzed aspartimide formation.

Key Takeaways:

  • High Risk in Fmoc-SPPS: The β-methyl ester offers insufficient steric protection to prevent aspartimide formation under standard Fmoc-SPPS conditions. Its use can lead to low yields and complex purification challenges due to the formation of β-isomers and other side products.[3]

  • Preferred Methodology: Solution-phase synthesis is the recommended strategy as it allows for greater control over reaction conditions, minimizing base exposure and enabling the purification of intermediates.[11]

  • Cautious SPPS Application: If SPPS must be used, it should be reserved for sequences not known to be susceptible to aspartimide formation (e.g., avoiding Asp-Gly motifs). Modified protocols, including the use of HOBt as a basic scavenger and reduced deprotection times, are mandatory.[7]

  • Superior Alternatives: For high-risk sequences in Fmoc-SPPS, the use of sterically hindered protecting groups such as -OMpe is a far more robust and reliable strategy to ensure high-purity synthesis.[4]

By understanding the underlying chemistry and inherent challenges, researchers can make informed decisions, selecting the appropriate synthetic strategy to successfully incorporate D-Asp(OMe)-OH and unlock its potential in the design of novel and effective peptide-based therapeutics.

References

Application Notes and Protocols for the Quantification of D-Aspartic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of D-Aspartic acid 4-methyl ester. The inherent challenges in distinguishing this enantiomer from its L-isomer and the native D-aspartic acid necessitate robust and specific analytical techniques. We present detailed protocols and the underlying scientific rationale for three primary analytical platforms: High-Performance Liquid Chromatography (HPLC) with chiral separation, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this specific compound in various matrices.

Introduction: The Analytical Imperative

D-Aspartic acid and its derivatives, including N-methyl-D-aspartate (NMDA), are crucial neuromodulators in neuroendocrine systems.[1][2] The esterified form, D-Aspartic acid 4-methyl ester, represents a unique analytical target, often encountered as a synthetic intermediate, a prodrug, or a metabolite. Its quantification is paramount for understanding pharmacokinetics, assessing purity, and elucidating biological pathways.

The primary analytical challenge lies in its stereochemistry. D- and L-enantiomers possess identical physical properties, making their separation non-trivial.[3] Furthermore, the presence of the highly abundant L-isomer in biological systems can easily mask the signal of the D-form. Therefore, the chosen analytical method must exhibit exceptional chiral resolution and high sensitivity. This guide details validated approaches to overcome these challenges.

G cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_platforms Instrumentation cluster_data Data Processing Sample Sample Matrix (e.g., Biological Fluid, Reaction Mixture) Extract Extraction / Protein Precipitation Sample->Extract Decision Chiral Separation Strategy Extract->Decision Deriv Chemical Derivatization Decision->Deriv Indirect Method Direct Direct Chiral Chromatography Decision->Direct Direct Method HPLC HPLC-UV/FLD (with Achiral Column) Deriv->HPLC GCMS GC-MS Deriv->GCMS LCMSMS LC-MS/MS (with Chiral Column) Direct->LCMSMS Quant Quantification & Analysis HPLC->Quant GCMS->Quant LCMSMS->Quant

Figure 1: General analytical workflow for quantifying chiral molecules.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for chiral separations. The strategy hinges on creating a chiral recognition environment, which can be achieved either by using a chiral stationary phase (CSP) or by pre-column derivatization to create diastereomers that can be separated on a standard achiral column.

Indirect Chiral Separation via Pre-column Derivatization

This widely-used approach involves reacting the analyte with a chiral derivatizing agent. The resulting products are diastereomers, which possess different physicochemical properties and can be resolved on conventional reversed-phase columns.

Expertise & Causality: The choice of derivatizing agent is critical. Reagents like N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-L-Val-NH2), an analogue of Marfey's reagent, are highly effective.[4] They react with the primary amine of the aspartic acid methyl ester, forming stable diastereomers. The dinitrophenyl group acts as a strong chromophore, significantly enhancing UV detectability at 340 nm and enabling detection limits in the low picomole range.[4][5] This method obviates the need for specialized and often expensive chiral columns.

Protocol: Derivatization with FDNP-L-Val-NH2 and HPLC-UV Analysis

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDNP-L-Val-NH2 in acetone.

  • Sample Preparation: Dissolve the dried sample extract or standard in 100 µL of 0.5 M sodium bicarbonate (NaHCO₃).

  • Derivatization Reaction:

    • Add 400 µL of the 1% FDNP-L-Val-NH2 solution to the sample.

    • Incubate the mixture for 90 minutes at 40°C with gentle agitation.[4] The bicarbonate solution maintains the alkaline pH required for the nucleophilic substitution reaction to proceed efficiently.

    • After incubation, cool the reaction to room temperature and acidify to approximately pH 4 with 2 M HCl to stop the reaction.[4]

  • Analysis: Dilute the sample 100-fold with methanol and inject 10 µL into the HPLC system. The derivatized products are very stable and can be stored at 4°C for extended periods.[4]

Table 1: HPLC Operating Conditions for Diastereomer Separation

ParameterRecommended SettingRationale
Column ODS-Hypersil (C18), 5 µm, 250 x 4.6 mmStandard reversed-phase column for separating the newly formed diastereomers.[4]
Mobile Phase A 0.11% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the acidic analytes.
Mobile Phase B 0.11% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Gradient 20% B for 2 min, linear to 38% B over 46 minA long, shallow gradient is crucial for resolving closely eluting diastereomers.[4]
Flow Rate 1.1 mL/minA typical flow rate for a 4.6 mm ID column to ensure efficient separation.[4]
Detection UV Absorbance at 340 nmThis wavelength corresponds to the absorbance maximum of the FDNP chromophore.[4]
Column Temp. 30°CMaintains stable retention times and improves reproducibility.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for quantifying small molecules, but it requires analytes to be volatile and thermally stable. Amino acid esters are not directly amenable to GC analysis due to the polar primary amine group, making derivatization an essential prerequisite.[6][7]

Expertise & Causality: A robust and widely adopted method is a two-step derivatization involving esterification followed by acylation.[8] Since the target analyte is already a methyl ester, the initial esterification step may be omitted, but its inclusion can serve as a quality control step to ensure any hydrolyzed analyte is converted back to the ester form. The subsequent acylation of the amino group with an agent like pentafluoropropionic anhydride (PFPA) is critical.[7][9] This reaction replaces the active hydrogen on the nitrogen with a nonpolar, bulky group, which drastically increases volatility and thermal stability. The fluorine atoms in the PFPA group also make the derivative highly electronegative, which can improve ionization in the MS source.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Dry Dry Sample Residue (Under N2 Stream) Acylate Acylation Step: Add PFPA in Ethyl Acetate Heat at 60°C for 30 min Dry->Acylate Extract Solvent Extraction: Add Toluene, Vortex, Collect Organic Layer Acylate->Extract Inject Inject 1 µL into GC-MS Extract->Inject Detect Data Acquisition (Scan or SIM mode) Inject->Detect

Figure 2: Workflow for GC-MS analysis via two-step derivatization.

Protocol: Acylation and GC-MS Analysis

  • Sample Preparation: The sample must be completely anhydrous. Lyophilize aqueous samples or evaporate organic solvents under a gentle stream of nitrogen. Moisture will readily hydrolyze the acylation reagent.[6]

  • Derivatization:

    • To the dried residue, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate.[8]

    • Securely cap the vial and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature. Evaporate the reagent mixture under nitrogen.

  • Extraction:

    • Add 200 µL of an organic solvent such as toluene or chloroform.

    • Vortex vigorously for 1 minute to extract the derivatized analyte.

    • Transfer the organic layer to an autosampler vial for analysis.

  • Analysis: Inject 1 µL of the toluene extract into the GC-MS system.

Table 2: GC-MS Operating Conditions

ParameterRecommended SettingRationale
Column SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides good resolution for a wide range of derivatized compounds.
Injector 280°C, Splitless ModeHigh temperature ensures rapid volatilization of the derivative; splitless mode maximizes sensitivity.[9]
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas standard for GC-MS.
Oven Program 70°C (2 min hold), ramp 5°C/min to 240°C (5 min hold)A controlled temperature ramp separates compounds based on their boiling points.
MS Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible fragmentation patterns.[6]
Acquisition Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)Full scan is used for method development. SIM mode, which monitors specific fragment ions, is used for routine quantification to achieve much higher sensitivity and selectivity.[7][9]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and specificity, particularly in complex biological matrices like brain tissue or plasma, direct chiral LC-MS/MS is the unequivocal gold standard.[10][11] This method combines the direct enantiomeric separation on a chiral column with the highly selective and sensitive detection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Expertise & Causality: This approach eliminates the need for any derivatization, reducing sample preparation time and potential sources of error.[10] A chiral stationary phase, such as one based on the macrocyclic glycopeptide teicoplanin (e.g., Astec Chirobiotic T), can resolve D- and L-amino acid esters directly under reversed-phase conditions.[3][10] The addition of formic acid to the mobile phase serves a dual purpose: it improves the chromatographic peak shape and provides a source of protons to facilitate efficient ionization in the electrospray source (ESI).[10] MRM detection is exceptionally specific because it monitors a unique fragmentation pathway (precursor ion → product ion) for the analyte, effectively filtering out background noise and interferences from the sample matrix.[3][10]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Quantification Homogenize Homogenize Sample (if solid tissue) Precipitate Protein Precipitation: Add cold Acetonitrile, Vortex Homogenize->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject 2-5 µL onto Chiral Column Centrifuge->Inject Detect Data Acquisition (MRM Mode) Inject->Detect Integrate Integrate Peak Area & Quantify vs. Calibration Curve Detect->Integrate

Figure 3: High-throughput workflow for LC-MS/MS analysis.

Protocol: Direct Chiral LC-MS/MS Analysis

  • Sample Preparation:

    • For liquid samples (e.g., plasma), add 3 volumes of ice-cold acetonitrile to 1 volume of sample to precipitate proteins.

    • For solid tissue, homogenize the tissue in a suitable buffer first.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • Analysis: Inject 2-5 µL of the supernatant into the LC-MS/MS system.

Table 3: LC-MS/MS Operating Conditions

ParameterRecommended SettingRationale
LC Column Astec Chirobiotic T, 5 µm, 100 x 4.6 mmA teicoplanin-based CSP provides excellent chiral resolution for amino acids and their derivatives.[3][10]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with additive for protonation and peak shape.
Mobile Phase B 0.1% Formic Acid in Methanol/AcetonitrileOrganic phase for elution. The specific solvent choice can be optimized for best separation.[10]
Gradient Start at 50% B, linear gradient to 95% B over 6 minEfficiently elutes the analyte while providing separation from isomers and matrix components.[10]
Flow Rate 0.5 mL/minOptimal flow rate for balancing separation efficiency and analysis time on a 4.6 mm ID column.[3][10]
MS Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique well-suited for polar molecules like amino acid esters.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest level of sensitivity and specificity by monitoring a specific parent-daughter ion transition.
MRM Transition Analyte-Specific: Must be optimized experimentallyFor Asp-4-Me ([M+H]⁺ = 148.06), potential fragments could arise from loss of the methyl ester group (-CH₃OH) or the methoxycarbonyl group (-COOCH₃).

Method Validation and Performance

A self-validating system is crucial for trustworthy results. Regardless of the chosen method, a full validation according to established guidelines should be performed. Key parameters to assess include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Typical Performance Characteristics for Amino Acid Analysis (Note: Data is based on published methods for D-Asp and related compounds and should be used as a reference. Method-specific validation is required.)

MethodParameterTypical ValueReference
HPLC-UV (Derivatized) LOD5-10 pmol[4][5]
GC-MS (Derivatized) Linearity (r²)> 0.99
LC-MS/MS (Direct) LOD0.52 pg/µL[3][10][11]
LC-MS/MS (Direct) LOQ1.57 pg/µL[3][10][11]
LC-MS/MS (Direct) Recovery75-110%[3][10][11]
LC-MS/MS (Direct) LinearityExcellent across multiple concentration levels[3][10][11]

The LC-MS/MS method demonstrates superior sensitivity, with LOD and LOQ values in the low picogram per microliter range, making it the ideal choice for trace-level quantification in biological samples.[3][10][11]

References

Chiral Purity at its Peak: A Comprehensive HPLC-UV Method for the Enantiomeric Analysis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Chirality in Aspartic Acid Derivatives

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as L-Aspartic acid β-methyl ester, is a crucial chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its specific stereochemistry is paramount, as the biological activity and safety of the final product are often intrinsically linked to the enantiomeric purity of its precursors.[2] For instance, in drug development, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[3] Therefore, the ability to accurately quantify the enantiomeric excess (ee) of this compound is a critical quality control step in both research and manufacturing settings.[4][5]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of chiral compounds.[3][6][7] This application note presents a detailed, robust, and validated HPLC method for the analysis of this compound, enabling researchers and drug development professionals to confidently assess the enantiomeric purity of their samples. The method utilizes a chiral stationary phase (CSP) to achieve baseline separation of the (R) and (S) enantiomers, followed by UV detection for quantification.

Principle of Chiral Separation

The enantiomers of a chiral molecule have identical physical and chemical properties in an achiral environment. To separate them via HPLC, a chiral environment is created by using a chiral stationary phase (CSP). The CSP interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the chiral resolution of a wide range of compounds, including amino acid derivatives.[8][9]

Materials and Methods

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector (Agilent 1260 Infinity II or equivalent)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound standard (≥98% purity)

  • (S)-2-Amino-4-methoxy-4-oxobutanoic acid standard (for method development and peak identification)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

ParameterValue
Column Chiralpak IA or equivalent amylose-based CSP (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water/TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Note: The mobile phase composition may require slight optimization depending on the specific column batch and HPLC system to achieve optimal separation.

Experimental Protocol

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Racemic Standard (for peak identification): If available, prepare a solution of the racemic mixture (a 50:50 mixture of the R and S enantiomers) at a concentration of 0.1 mg/mL in the mobile phase. Alternatively, a small amount of the (S)-enantiomer can be spiked into the (R)-enantiomer standard to confirm peak elution order.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the UV detection wavelength to 210 nm.

  • Inject 10 µL of the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for each enantiomer.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Setup & Equilibration Standard->HPLC Sample Sample Preparation Sample->HPLC Inject Injection HPLC->Inject Separate Chiral Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate %ee Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the chiral HPLC analysis of this compound.

Results and Discussion

Chromatogram Interpretation

A typical chromatogram will show two separated peaks corresponding to the (R) and (S) enantiomers of 2-Amino-4-methoxy-4-oxobutanoic acid. The peak with the larger area in the sample chromatogram should correspond to the (R)-enantiomer. The elution order should be confirmed by injecting the individual enantiomer standards or a spiked sample.

Calculation of Enantiomeric Excess (%ee)

The enantiomeric excess is calculated using the following formula:

%ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Where:

  • AreaR is the peak area of the (R)-enantiomer.

  • AreaS is the peak area of the (S)-enantiomer.

Method Validation Insights

While a full method validation is beyond the scope of this application note, the following parameters should be assessed according to ICH guidelines for a regulated environment:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the two enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of each enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Troubleshooting
IssuePotential CauseSuggested Solution
Poor resolution Inappropriate mobile phase composition.Optimize the ratio of acetonitrile and water. A small change can significantly impact resolution.
Column degradation.Flush the column with a stronger solvent or replace the column if necessary.
Peak tailing Active sites on the stationary phase.Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase.
Sample overload.Reduce the injection volume or sample concentration.
Baseline drift Column not fully equilibrated.Allow more time for equilibration.
Mobile phase composition changing.Ensure the mobile phase is well-mixed and degassed.

Conclusion

This application note provides a comprehensive and reliable HPLC method for the chiral analysis of this compound. The described protocol, utilizing a polysaccharide-based chiral stationary phase, offers excellent separation and allows for the accurate determination of enantiomeric excess. This method is a valuable tool for researchers, scientists, and drug development professionals involved in the synthesis and quality control of chiral pharmaceutical intermediates.

References

The Strategic Application of (R)-2-Amino-4-methoxy-4-oxobutanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Value of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. It is within this context that the "chiral pool"—nature's repository of enantiomerically pure compounds—provides an invaluable resource for synthetic chemists. (R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as D-aspartic acid β-methyl ester, is a prominent member of this chiral pool.[1][2] This guide provides detailed application notes and protocols for leveraging this versatile building block in the synthesis of complex, stereochemically defined molecules, including peptides and heterocyclic scaffolds. Its utility stems from the presence of a stereochemically defined center at the α-carbon, and two distinct carboxylic acid functionalities, one of which is pre-masked as a methyl ester. This inherent differentiation allows for selective chemical manipulations, making it a powerful tool for constructing intricate molecular architectures.[3]

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
IUPAC Name (2R)-2-amino-4-methoxy-4-oxobutanoic acid[4]
Synonyms D-Aspartic acid 4-methyl ester, H-D-Asp(OMe)-OH[4]
CAS Number 21394-81-0[4]
Molecular Formula C₅H₉NO₄[4]
Molecular Weight 147.13 g/mol [4]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water and polar organic solvents[4]
Storage Store in a cool, dry place away from moisture.[4]

Safety Information: this compound has low toxicity under normal handling conditions. However, standard laboratory safety practices should always be observed. Avoid direct contact with skin and eyes, and prevent inhalation or ingestion. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

Application I: Peptide Synthesis - Incorporating D-Amino Acids

The incorporation of non-natural D-amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor binding affinity, and constrain peptide conformation. This compound serves as a readily available source of a D-aspartate residue. The methyl ester on the side chain conveniently functions as a protecting group, obviating the need for a separate protection step for the β-carboxyl group during standard solid-phase peptide synthesis (SPPS).

Workflow for N-Terminal Protection and Use in SPPS

The first step in preparing the building block for SPPS is the protection of the α-amino group. The two most common protecting groups in modern peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

G start Start: this compound fmoc Fmoc Protection (Fmoc-OSu, NaHCO₃, aq. Dioxane) start->fmoc boc Boc Protection ((Boc)₂O, Base, Solvent) start->boc fmoc_product Fmoc-D-Asp(OMe)-OH fmoc->fmoc_product boc_product Boc-D-Asp(OMe)-OH boc->boc_product spps Solid-Phase Peptide Synthesis (SPPS) fmoc_product->spps boc_product->spps Alternative for Boc-SPPS peptide Target Peptide containing D-Asp(OMe) spps->peptide

N-Protection Workflow for SPPS Application.
Protocol 1: N-Terminal Fmoc Protection

This protocol details the procedure for the synthesis of Fmoc-D-Asp(OMe)-OH, preparing the amino acid for use in the widely adopted Fmoc-based SPPS strategy.

Materials:

  • This compound (1.0 eq)

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water to the mixture and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The product will precipitate as a white solid.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the product from an ethyl acetate/hexane mixture to obtain pure Fmoc-D-Asp(OMe)-OH.

Expected Outcome: A white crystalline solid with a yield typically in the range of 85-95%. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Asp(OMe)-OH

This protocol provides a standard single coupling cycle for incorporating Fmoc-D-Asp(OMe)-OH into a growing peptide chain on a solid support using HBTU activation.[5][6][7]

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-D-Asp(OMe)-OH (3.0 eq relative to resin loading)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin has been fully deprotected at the N-terminus (confirmed by a positive Kaiser test) and washed thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OMe)-OH and HBTU in a minimal amount of DMF.

  • Add DIPEA to the solution and agitate for 2-5 minutes to pre-activate the amino acid. The solution may change color, indicating the formation of the active ester.[8]

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time may be extended.

  • Monitoring: After the coupling time, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next Fmoc deprotection and coupling cycle.

G cluster_0 SPPS Cycle resin Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 coupling Coupling to Resin kaiser1->coupling activation Activate Fmoc-D-Asp(OMe)-OH (HBTU, DIPEA, DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle

Workflow for a single SPPS coupling cycle.

Application II: Synthesis of Chiral Heterocyclic Scaffolds

The stereocenter and bifunctional nature of this compound make it an excellent starting material for the synthesis of more complex chiral molecules, such as substituted pyrrolidinones. These heterocyclic motifs are prevalent in many biologically active compounds and natural products. The following protocol outlines a plausible synthetic route to a chiral N-Boc-pyrrolidinone derivative, demonstrating the utility of the starting material beyond peptide synthesis.

Protocol 3: Synthesis of (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate

This multi-step protocol transforms N-Boc protected this compound into a valuable chiral pyrrolidinone intermediate. The key steps involve selective reduction of the free carboxylic acid followed by intramolecular cyclization.

Step 3A: N-Boc Protection

  • Follow a procedure analogous to Protocol 1, but using Di-tert-butyl dicarbonate ((Boc)₂O) instead of Fmoc-OSu to obtain Boc-D-Asp(OMe)-OH.

Step 3B: Selective Reduction of the α-Carboxylic Acid

  • Dissolve Boc-D-Asp(OMe)-OH (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure. Co-evaporate with methanol several times to remove borate esters.

  • Purify the resulting crude alcohol by flash column chromatography on silica gel to yield (R)-methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate.

Step 3C: Intramolecular Cyclization (Lactamization)

  • Dissolve the alcohol from Step 3B (1.0 eq) in a suitable solvent such as THF.

  • Add a base, for example, sodium hydride (NaH, ~1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction may require gentle heating to proceed.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target pyrrolidinone, (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate.

G start Boc-D-Asp(OMe)-OH reduction Selective Reduction (BH₃·SMe₂, THF) start->reduction intermediate Hydroxy Ester Intermediate reduction->intermediate cyclization Intramolecular Cyclization (Base, e.g., NaH) intermediate->cyclization product (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate cyclization->product

Synthetic pathway to a chiral pyrrolidinone.

Conclusion

This compound is a cost-effective and highly versatile chiral building block. Its predefined stereochemistry and differentiated functional groups provide a strategic advantage in the asymmetric synthesis of a wide array of target molecules. The protocols detailed herein for its application in peptide synthesis and the construction of heterocyclic systems demonstrate its utility for researchers, scientists, and drug development professionals. By carefully selecting protecting group strategies and reaction conditions, this readily available starting material can significantly streamline the synthesis of complex, enantiomerically pure compounds, accelerating the pace of innovation in chemical and pharmaceutical research.

References

D-Aspartic Acid β-Methyl Ester: A Chiral Precursor for Pharmaceutical Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of D-Aspartic Acid β-Methyl Ester in Chiral Synthesis

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its interaction with biological targets, influencing efficacy, and safety. D-Aspartic acid and its derivatives, as constituents of the "chiral pool," offer a readily available source of stereochemically defined building blocks.[1] D-Aspartic acid β-methyl ester, in particular, serves as a versatile precursor in the synthesis of a range of bioactive molecules, from neuromodulatory agents to peptide-based therapeutics. Its strategic utility lies in the inherent chirality at the α-carbon and the differential reactivity of its two carboxylic acid groups, one of which is protected as a methyl ester. This selective protection allows for regioselective modifications, a crucial aspect in multi-step organic synthesis.

This guide provides detailed application notes and protocols for the use of D-Aspartic acid β-methyl ester in two key areas of pharmaceutical synthesis: the preparation of the important neuromodulator N-methyl-D-aspartic acid (NMDA) and its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Application I: Synthesis of N-Methyl-D-Aspartic Acid (NMDA) - A Potent NMDA Receptor Agonist

N-Methyl-D-aspartic acid (NMDA) is a potent agonist of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1] Its synthesis is of significant interest for research into neurological disorders such as Alzheimer's disease and Parkinson's disease.[2] The following protocol outlines a robust method for the synthesis of NMDA starting from D-Aspartic acid β-methyl ester. The strategy involves the selective N-methylation of the amino group, followed by the hydrolysis of both the methyl ester and the α-carboxylic acid to yield the final product.

Scientific Rationale for the Synthetic Approach

The synthesis of NMDA from D-Aspartic acid β-methyl ester is a two-step process. The first step, N-methylation, is a critical transformation. Direct methylation of D-aspartic acid can lead to a mixture of mono- and di-methylated products, which are challenging to separate. By starting with the β-methyl ester, the α-carboxylic acid remains free to potentially influence the reaction, though protection of the amino group prior to methylation is a common strategy to avoid over-methylation. For this protocol, we will adapt a procedure that utilizes a reductive amination approach, a common and effective method for N-methylation of amino acids. The subsequent hydrolysis of the ester and any protecting groups is typically achieved under acidic or basic conditions to yield the final NMDA product.

Visualizing the Synthesis of NMDA

NMDA Synthesis Workflow start D-Aspartic acid β-methyl ester intermediate1 N-Formyl-D-Aspartic acid β-methyl ester start->intermediate1 Formic acid, Acetic anhydride intermediate2 N-Methyl-D-Aspartic acid β-methyl ester intermediate1->intermediate2 Reduction (e.g., H2/Pd-C) product N-Methyl-D-Aspartic acid (NMDA) intermediate2->product Acid Hydrolysis (e.g., 6M HCl, reflux)

Caption: Workflow for the synthesis of NMDA from D-Aspartic acid β-methyl ester.

Detailed Experimental Protocol: Synthesis of NMDA

Step 1: N-Formylation of D-Aspartic acid β-methyl ester

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Aspartic acid β-methyl ester hydrochloride (10.0 g, 54.5 mmol) in formic acid (98%, 100 mL).

  • Reagent Addition: While stirring, add acetic anhydride (20 mL) dropwise to the suspension. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is N-formyl-D-Aspartic acid β-methyl ester.

Step 2: Reduction of the N-formyl group

  • Reaction Setup: Dissolve the crude N-formyl-D-Aspartic acid β-methyl ester in methanol (150 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (1.0 g) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Filtration and Concentration: After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Combine the filtrates and concentrate under reduced pressure to obtain N-methyl-D-Aspartic acid β-methyl ester.

Step 3: Hydrolysis to NMDA

  • Reaction Setup: To the crude N-methyl-D-Aspartic acid β-methyl ester, add 6M hydrochloric acid (100 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. A white precipitate of NMDA hydrochloride may form. If not, concentrate the solution under reduced pressure. The crude product can be recrystallized from a mixture of water and ethanol to yield pure N-methyl-D-aspartic acid.

Quantitative Data Summary for NMDA Synthesis
StepProductStarting MaterialMolar RatioSolventYield (approx.)Purity (by HPLC)
1N-Formyl-D-Aspartic acid β-methyl esterD-Aspartic acid β-methyl ester1:1.8 (formic acid)Formic Acid>95% (crude)-
2N-Methyl-D-Aspartic acid β-methyl esterN-Formyl-D-Aspartic acid β-methyl ester-Methanol~85-90%>95%
3N-Methyl-D-Aspartic acid (NMDA)N-Methyl-D-Aspartic acid β-methyl ester-6M HCl~80-85%>99%

Application II: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Asp(OMe)-OH

The incorporation of D-amino acids into peptide sequences is a widely used strategy in drug design to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[3] D-Aspartic acid β-methyl ester is a precursor to Fmoc-D-Asp(OMe)-OH, a key building block for introducing D-aspartic acid residues into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Scientific Rationale for Fmoc-SPPS

Fmoc-SPPS is an iterative process performed on a solid support (resin), allowing for the efficient synthesis of peptides with defined sequences. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the amino acid is base-labile, while the side-chain protecting groups are typically acid-labile. This orthogonality allows for the selective deprotection of the N-terminus at each cycle for the addition of the next amino acid, followed by a final acid cleavage step to release the peptide from the resin and remove the side-chain protecting groups. The use of Fmoc-D-Asp(OMe)-OH allows for the incorporation of a D-aspartic acid residue with its side-chain carboxyl group protected as a methyl ester.

Visualizing the Fmoc-SPPS Cycle

Fmoc-SPPS Cycle cluster_0 SPPS Cycle deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid final_cleavage Final Cleavage and Deprotection (TFA cocktail) wash2->final_cleavage After final coupling start Resin-Bound Peptide (Fmoc-Protected) start->deprotection purification Purification (RP-HPLC) final_cleavage->purification

References

experimental design for studying the effects of D-Aspartic acid 4-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Preclinical Investigation of D-Aspartic Acid 4-Methyl Ester

Abstract

D-Aspartic acid (D-Asp) is an endogenous amino acid with established roles in neurodevelopment, neurotransmission, and endocrine regulation.[1][2][3] Its synthetic derivative, D-Aspartic acid 4-methyl ester, is proposed as a compound with potentially enhanced bioavailability and efficacy, particularly in sports nutrition and as a cognitive enhancer.[4] The primary molecular target for D-Aspartic acid is the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5][6][7] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological effects of D-Aspartic acid 4-methyl ester. The protocols herein detail a logical progression from initial in vitro target engagement and characterization to subsequent in vivo validation of its physiological effects on the neuroendocrine system, specifically the Hypothalamus-Pituitary-Gonadal (HPG) axis.

Introduction: Rationale and Core Hypotheses

D-Aspartic acid is a non-proteinogenic amino acid that functions as a signaling molecule in both the central nervous and endocrine systems.[2] It has been shown to act as an agonist at the glutamate-binding site of NMDA receptors and is involved in the synthesis and release of several key hormones, including luteinizing hormone (LH) and testosterone.[8][9] This has led to its popular use in supplements aimed at boosting testosterone levels.[9][10]

The esterification of D-Aspartic acid to form D-Aspartic acid 4-methyl ester is a chemical modification intended to improve its pharmacokinetic properties, such as absorption and stability.[4] However, the direct biological activity and potency of this esterified form have not been extensively characterized.

This guide is built on two core hypotheses:

  • D-Aspartic acid 4-methyl ester acts as a direct agonist of the NMDA receptor, initiating downstream signaling cascades.

  • Systemic administration of D-Aspartic acid 4-methyl ester modulates the HPG axis, leading to measurable changes in circulating steroid hormone levels.

The following sections provide detailed methodologies to rigorously test these hypotheses, establishing a foundation for preclinical assessment.

Part I: In Vitro Target Validation and Potency Assessment

The initial and most critical step is to confirm that D-Aspartic acid 4-methyl ester directly engages its putative molecular target, the NMDA receptor, and to quantify its activity. For this, we employ a heterologous expression system, which provides a clean and controllable environment to study the function of specific receptor subtypes, free from the confounding variables of native neuronal systems.

Causality Behind Experimental Choice: HEK293 cells are the chosen cellular chassis because they lack endogenous expression of NMDA receptors.[11][12] This "blank slate" approach ensures that any observed activity is directly attributable to the specific NMDA receptor subunits that we introduce via transfection. This method provides high specificity and is ideal for pharmacological profiling.

Protocol 1: NMDA Receptor Activation via Calcium Flux Assay

This high-throughput assay measures the direct activation of the NMDA receptor ion channel by quantifying the subsequent influx of calcium ions (Ca²⁺) into the cell.[11][13]

Methodology

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Co-transfect cells with expression plasmids encoding the human GluN1 subunit and a GluN2 subunit (e.g., GluN2A or GluN2B), as NMDA receptors are heterotetramers requiring both subunit types for function.[14][15] Use a standard lipid-based transfection reagent.

    • Allow 24-48 hours for receptor expression.

  • Assay Plate Preparation:

    • Harvest transfected cells and seed them into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well.

    • Incubate for 16-24 hours to allow for cell attachment.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the plates and add 30 µL of the dye solution to each well.[11]

    • Incubate the plate for 60-120 minutes at 37°C, 5% CO₂.[11]

  • Compound Preparation and Addition:

    • Prepare a 10-point, 3-fold serial dilution of D-Aspartic acid 4-methyl ester in assay buffer. The final concentration should range from 1 nM to 20 µM.

    • Prepare identical dilution plates for D-Aspartic acid (Positive Control) and a vehicle (Negative Control, e.g., 0.1% DMSO in buffer).

    • To confirm the specificity of the response, prepare a separate set of wells to be pre-treated with a potent NMDA receptor antagonist like MK-801 (10 µM).[14]

  • Fluorescence Measurement:

    • Utilize a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

    • Measure baseline fluorescence for 30 seconds.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Immediately begin recording the change in fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every second for at least 3 minutes.[11]

Data Analysis and Expected Outcomes

The primary endpoint is the change in fluorescence, indicating Ca²⁺ influx.

  • Calculate the maximal fluorescence signal (F_max) over baseline (F_0).

  • Plot the response (F_max / F_0) against the log concentration of the compound.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum efficacy).

  • The response should be significantly attenuated in wells pre-treated with the NMDA receptor antagonist, confirming target-specific action.

Table 1: Hypothetical In Vitro Pharmacology Data

Compound EC₅₀ (µM) Eₘₐₓ (% of D-Asp) Target Specificity (Inhibition by MK-801)
Vehicle Control N/A < 5% N/A
D-Aspartic Acid 5.2 100% > 95%

| D-Aspartic Acid 4-Methyl Ester | 3.8 | 110% | > 95% |

Visualization of Signaling Pathway

NMDA_Activation cluster_membrane Cell Membrane NMDA_R NMDA Receptor (GluN1/GluN2) Channel_Open Channel Opening NMDA_R->Channel_Open Activates DAsp_Ester D-Aspartic Acid 4-Methyl Ester Glutamate_Site DAsp_Ester->Glutamate_Site Binds Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream InVivo_Workflow Acclimation Animal Acclimation (1 week) Grouping Randomization into 4 Treatment Groups Acclimation->Grouping Dosing Daily Oral Dosing (14 days) Grouping->Dosing Sacrifice Anesthesia & Euthanasia (Day 15) Dosing->Sacrifice Collection Sample Collection (Blood, Tissues) Sacrifice->Collection Processing Serum Separation & Tissue Snap-Freezing Collection->Processing Analysis Hormone Quantification (LC-MS/MS) Processing->Analysis HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Testes Testes (Leydig Cells) Pituitary->Testes  LH (+) Testosterone Testosterone Testes->Testosterone DAsp D-Aspartic Acid (or Ester) DAsp->Hypothalamus + DAsp->Pituitary + DAsp->Testes + Testosterone->Hypothalamus (-) Testosterone->Pituitary (-)

References

Application Notes and Protocols for the In Vivo Administration of (R)-2-Amino-4-methoxy-4-oxobutanoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a D-Aspartic Acid Prodrug

(R)-2-Amino-4-methoxy-4-oxobutanoic acid is the methyl ester of D-aspartic acid (D-Asp), an endogenous D-amino acid that has garnered significant interest for its roles in neuroendocrine signaling and reproductive physiology.[1][2][3] D-Aspartic acid itself is a known agonist at the N-methyl-D-aspartate (NMDA) receptor and has been demonstrated to modulate the synthesis and release of key hormones, including luteinizing hormone (LH) and testosterone.[2][3][4][5][6]

This document provides a comprehensive guide for the in vivo administration of this compound in animal models. A central premise of this guide is the classification of this compound as a prodrug of D-aspartic acid. Ester prodrugs are a common and effective strategy to enhance the bioavailability of a parent compound.[7][8] It is anticipated that upon administration, ubiquitous esterases in tissues and blood will rapidly hydrolyze the methyl ester, releasing the active D-aspartic acid into circulation.[7][9][10] Therefore, the experimental design, dosing, and expected biological outcomes are largely extrapolated from the extensive preclinical literature on D-aspartic acid.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that researchers can design and execute robust, reproducible, and ethically sound experiments. All procedures involving animal models must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines, such as the ARRIVE guidelines.[11][12][13][14][15]

Preclinical Scientific Rationale and Considerations

Mechanism of Action: The D-Aspartic Acid Pathway

The primary biological activity of this compound is expected to be mediated by its conversion to D-aspartic acid. D-Asp has a dual role as a neurotransmitter and a modulator of the hypothalamic-pituitary-gonadal (HPG) axis.

  • Neurotransmission: D-aspartic acid acts as an agonist at the glutamate-binding site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[5][16][17] Its metabolism is controlled by the enzyme D-aspartate oxidase (DDO), which is predominantly expressed postnatally and maintains low physiological levels of D-Asp in the adult brain.[18][19][20]

  • Hormone Regulation: D-Asp has been shown to accumulate in endocrine tissues, such as the pituitary gland and testes.[1][21] It stimulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn triggers the release of LH from the pituitary.[4][22] LH then acts on the Leydig cells in the testes to promote testosterone synthesis.[2][3][4][22]

The proposed mechanism, from administration of the prodrug to the physiological response, is outlined in the diagram below.

Mechanism_of_Action cluster_0 Administration & Metabolism cluster_1 Target Tissues cluster_2 Physiological Response Prodrug (R)-2-Amino-4-methoxy- 4-oxobutanoic acid DAsp D-Aspartic Acid Prodrug->DAsp Esterase Hydrolysis Hypothalamus Hypothalamus DAsp->Hypothalamus Stimulates Pituitary Pituitary Gland DAsp->Pituitary Accumulates Testes Testes DAsp->Testes Accumulates GnRH GnRH Release Hypothalamus->GnRH LH LH Release Pituitary->LH Testosterone Testosterone Synthesis Testes->Testosterone GnRH->Pituitary Stimulates LH->Testes Stimulates

Caption: Proposed mechanism of this compound.

Animal Model Selection

Rats and mice are the most commonly used models for studying the effects of D-aspartic acid and are therefore recommended for this compound.[4][21][23] The choice between species and strain will depend on the specific research question. Wistar and Sprague-Dawley rats are frequently cited in D-Asp literature.[21]

Ethical Considerations

All animal experiments must be conducted in accordance with the highest ethical standards. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and following the principles of the 3Rs: Replacement, Reduction, and Refinement.[24][25] Adherence to the ARRIVE guidelines for reporting in vivo research is strongly encouraged to ensure transparency and reproducibility.[11][12][13][14][15]

Experimental Protocols

Part 1: Formulation of the Dosing Solution

The hydrochloride salt of this compound is soluble in water. For in vivo administration, sterile, isotonic saline (0.9% NaCl) is the recommended vehicle.

Materials:

  • This compound HCl

  • Sterile 0.9% saline for injection

  • Sterile vials

  • Calibrated balance

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes

Protocol:

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and dosing volume (e.g., 5-10 mL/kg for oral gavage or 5 mL/kg for intraperitoneal injection).

  • Weigh the compound: Accurately weigh the required amount of this compound HCl in a sterile vial.

  • Dissolve in vehicle: Add the calculated volume of sterile 0.9% saline to the vial.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be used if necessary, but the solution should be cooled to room temperature before administration.

  • Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This is particularly critical for parenteral routes of administration.

  • Storage: The freshly prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Stability under these conditions should be validated.

Part 2: Administration of the Compound

The choice of administration route depends on the desired pharmacokinetic profile. Oral administration is less invasive, while parenteral routes like intraperitoneal (IP) or intramuscular (IM) injections offer more rapid and complete bioavailability.[4][21][26]

Recommended Dosage (based on D-Aspartic Acid studies):

SpeciesRoute of AdministrationDosage RangeStudy DurationReference
RatOral (in drinking water)20 mM solution12 days[1][2][3]
RatIntraperitoneal (i.p.)Varies (e.g., 2 µmol/g body weight)Acute (single dose)[27]
MouseOral (in drinking water)Varies2 weeks[26]
GoatIntramuscular (i.m.)125-375 mg/animalEvery 48 hours for 30 days[28][29]

Note: Dosages should be calculated based on the molar equivalent of D-aspartic acid in the referenced studies.

Step-by-Step Administration Protocols:

A. Oral Gavage (Rat/Mouse)

  • Animal Restraint: Gently but firmly restrain the animal.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

  • Administration: Gently insert the gavage needle into the esophagus and slowly administer the calculated volume of the dosing solution.

  • Observation: Monitor the animal for any signs of distress during and after the procedure.

B. Intraperitoneal (IP) Injection (Rat/Mouse)

  • Animal Restraint: Properly restrain the animal to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a 30-45 degree angle and inject the solution.

  • Post-injection Care: Return the animal to its cage and monitor for any adverse reactions.

C. Intramuscular (IM) Injection (Goat/Larger Models)

  • Animal Restraint: Ensure the animal is properly restrained.

  • Injection Site: Select a suitable muscle mass, such as the gluteal or quadriceps muscles.

  • Injection: Insert the needle deep into the muscle and administer the dose.

  • Post-injection Care: Observe the animal for any signs of pain or inflammation at the injection site.

Part 3: Post-Administration Monitoring and Endpoint Analysis

A well-defined monitoring plan is crucial for assessing the compound's effects and ensuring animal welfare.[24][25][30][31][32]

Monitoring Parameters:

  • Clinical Observations: Daily checks for changes in behavior, appearance, and general health.

  • Body Weight: Record body weight at baseline and at regular intervals throughout the study.

  • Blood Sampling: Collect blood samples at predetermined time points for pharmacokinetic analysis and to measure hormone levels (LH, testosterone).

  • Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (pituitary, testes, brain) for analysis of D-aspartic acid accumulation and downstream markers.

Endpoint Analysis Summary:

Analysis TypeSampleMethodTarget Analytes/Markers
PharmacokineticsPlasma/SerumLC-MS/MSThis compound, D-Aspartic Acid
Hormone AnalysisSerumELISA/RIALuteinizing Hormone (LH), Testosterone
Tissue AccumulationPituitary, Testes, BrainHPLC, LC-MS/MSD-Aspartic Acid
Gene ExpressionPituitary, TestesqPCR, Western BlotStAR, LH receptors, GnRH receptors

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study.

Experimental_Workflow start Study Design & IACUC Approval acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization baseline Baseline Measurements (Weight, Blood Sample) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Compound Administration (Vehicle vs. Prodrug) randomization->dosing monitoring In-Life Monitoring (Clinical Signs, Weight) dosing->monitoring sampling Interim Blood Sampling (PK, Hormones) monitoring->sampling Scheduled Timepoints euthanasia Euthanasia & Necropsy monitoring->euthanasia End of Study sampling->monitoring analysis Endpoint Analysis (Hormones, PK, Gene Expression) sampling->analysis tissue_collection Tissue Collection (Pituitary, Testes, Brain) euthanasia->tissue_collection tissue_collection->analysis data_analysis Data Analysis & Reporting (ARRIVE) analysis->data_analysis

Caption: A generalized experimental workflow for in vivo studies.

Conclusion and Trustworthiness

This guide provides a scientifically grounded framework for the in vivo administration of this compound. By treating the compound as a prodrug of D-aspartic acid and drawing upon the extensive existing literature, researchers can design experiments with a high probability of generating meaningful and reproducible data. The emphasis on ethical considerations, detailed protocols, and robust endpoint analysis ensures a self-validating experimental system. Following these guidelines will contribute to the transparent and rigorous advancement of scientific knowledge in this area.

References

Application Note: Chiral Analysis of D-Aspartic Acid β-Methyl Ester by GC-MS Following N-Trifluoroacetyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Aspartic acid and its esters, such as D-Aspartic acid β-methyl ester, are gaining significant attention in neuroscience and endocrinology for their roles as signaling molecules. Accurate quantification and chiral discrimination of these compounds in complex biological matrices are crucial for understanding their physiological and pathological functions. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity. However, the polar and non-volatile nature of amino acids and their esters necessitates a chemical derivatization step to increase their volatility and thermal stability for GC analysis.[1][2][3][4]

This application note provides a detailed protocol for the derivatization of D-Aspartic acid β-methyl ester using a two-step process involving esterification followed by N-acylation with trifluoroacetic anhydride (TFAA). This method yields a volatile and thermally stable derivative, N-trifluoroacetyl-D-Aspartic acid β,α-dimethyl ester, suitable for sensitive and selective analysis by GC-MS. The causality behind each experimental choice is explained to provide a robust and reproducible workflow for researchers in academic and industrial settings.

Principle of the Method

The analysis of amino acids by GC-MS typically requires the derivatization of both the carboxylic acid and amino functional groups to reduce their polarity and increase volatility.[1][2][5] Since the starting material is D-Aspartic acid β-methyl ester, the β-carboxylic group is already esterified. The analytical challenge lies in derivatizing the remaining α-carboxylic acid and the α-amino group.

This protocol employs a well-established two-step derivatization strategy:

  • Esterification: The α-carboxylic acid group is converted to a methyl ester using an acidic methanol solution. This reaction is specific to carboxylic groups.[1][6]

  • N-Acylation: The primary amino group is then acylated using trifluoroacetic anhydride (TFAA). The resulting trifluoroacetyl group enhances volatility and improves chromatographic behavior.[7] The fluorine atoms in the acyl group also increase the electronegativity of the derivative, leading to better ionization efficiency in the MS source.[1][4]

The final derivatized product, N-trifluoroacetyl-D-Aspartic acid β,α-dimethyl ester, is then amenable to separation on a suitable chiral GC column for enantiomeric resolution and subsequent detection by mass spectrometry. The use of a chiral column is essential for separating the D- and L-enantiomers.[8][9]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_esterification Step 1: Esterification cluster_acylation Step 2: N-Acylation cluster_analysis Analysis Sample Sample containing D-Aspartic acid β-methyl ester Drydown1 Evaporation to Dryness Sample->Drydown1 Esterification Add 2M HCl in Methanol Heat at 80°C for 60 min Drydown1->Esterification Dried Sample Drydown2 Evaporation to Dryness Esterification->Drydown2 Acylation Add Ethyl Acetate & TFAA Heat at 65°C for 30 min Drydown2->Acylation Dried Esterified Sample Extraction Liquid-Liquid Extraction with Toluene Acylation->Extraction GCMS GC-MS Analysis on Chiral Column Extraction->GCMS Toluene Extract

Caption: Workflow for the derivatization and analysis of D-Aspartic acid β-methyl ester.

Materials and Reagents

  • D-Aspartic acid β-methyl ester standard

  • Methanol (CH₃OH), Anhydrous, GC grade

  • Acetyl Chloride (CH₃COCl) or Hydrogen Chloride (HCl) gas

  • Ethyl Acetate (EA), Anhydrous, GC grade

  • Trifluoroacetic Anhydride (TFAA), Derivatization grade

  • Toluene, Anhydrous, GC grade

  • Sodium Sulfate (Na₂SO₄), Anhydrous

  • Nitrogen gas, high purity

  • Pyridine (optional, as a catalyst for acylation)

  • Internal Standard (e.g., deuterated analog of the analyte)

Detailed Protocol

1. Preparation of Reagents

  • 2 M HCl in Methanol: Cautiously add 1.6 mL of acetyl chloride dropwise to 10 mL of cold, anhydrous methanol in a fume hood. Mix gently. This solution should be prepared fresh. Alternatively, bubble dry HCl gas through anhydrous methanol until the desired concentration is reached.

2. Sample Preparation and Derivatization

  • Drying: Place an aliquot of the sample containing D-Aspartic acid β-methyl ester (or the standard) into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reactions.[3]

  • Esterification of the α-Carboxylic Group:

    • Add 200 µL of 2 M HCl in methanol to the dried sample.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the vial at 80°C for 60 minutes in a heating block or oven. This condition has been shown to be optimal for the esterification of amino acids.[1]

    • After cooling to room temperature, evaporate the reagent to dryness under a gentle stream of nitrogen gas.

  • N-Acylation of the Amino Group:

    • To the dried, esterified sample, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.

    • Seal the vial tightly and heat at 65°C for 30 minutes.[6]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 200 µL of toluene to the reaction mixture.

    • Add 200 µL of deionized water to quench the reaction and wash away polar byproducts.

    • Vortex the mixture for 1 minute to extract the derivatized analyte into the toluene layer.

    • Centrifuge at low speed (e.g., 800 x g) for 5 minutes to separate the phases.[1]

    • Carefully transfer the upper toluene layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis. The derivatives have been shown to be stable in toluene for at least 14 days when stored at -20°C.[1]

GC-MS Analysis Parameters

The following parameters provide a starting point for the analysis and should be optimized for the specific instrument and column used.

Parameter Value Rationale
GC System Agilent 8890 GC or equivalentStandard high-performance gas chromatograph.
MS System Agilent 5977B MSD or equivalentProvides sensitive detection and mass spectral data for identification.
Column Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm) or equivalent chiral columnEssential for the separation of D and L enantiomers.[8][9][10]
Injection Mode SplitlessTo maximize sensitivity for trace-level analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 180°C at 5°C/min, then to 220°C at 20°C/min (hold 5 min)Gradient program to separate the analyte from solvent and other matrix components.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity in quantitative analysis.

Expected Mass Fragments (for N-trifluoroacetyl-Aspartic acid dimethyl ester):

The mass spectrum of the derivative will show characteristic fragments that can be used for identification and quantification in SIM mode. Key fragments arise from the loss of the methoxycarbonyl group (-COOCH₃) and cleavage at the Cα-Cβ bond.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained with this protocol, the following validation steps are recommended:

  • Confirmation of Derivatization: Analyze a known standard of D-Aspartic acid β-methyl ester to confirm the retention time and mass spectrum of the N-trifluoroacetyl-dimethyl ester derivative.

  • Enantiomeric Resolution: Analyze a racemic mixture of DL-Aspartic acid (after full derivatization) to confirm the baseline separation of the two enantiomers on the chiral column.

  • Linearity and Sensitivity: Prepare a calibration curve using a series of standard solutions to determine the linear range and limit of detection (LOD) and quantification (LOQ) of the method.

  • Use of Internal Standards: For quantitative analysis in biological samples, the use of a stable isotope-labeled internal standard (e.g., ¹³C or ²H labeled aspartic acid) is highly recommended to correct for variations in derivatization efficiency and injection volume.[1][6]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the derivatization of D-Aspartic acid β-methyl ester for GC-MS analysis. By converting the analyte into its N-trifluoroacetyl-dimethyl ester, this method overcomes the challenges associated with the analysis of polar amino acid esters, enabling sensitive, selective, and chiral-specific quantification. The detailed explanation of the rationale behind each step empowers researchers to implement and adapt this protocol for their specific analytical needs in the fields of biomedical research and drug development.

References

Application Notes and Protocols for D-Aspartic Acid 4-Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling of D-Aspartic Acid 4-Methyl Ester Hydrochloride. Adherence to these protocols is critical to maintain the compound's chemical integrity, purity, and biological activity. This guide synthesizes technical data with practical, field-proven insights to ensure the reliability and reproducibility of experimental outcomes. Key areas covered include long-term and short-term storage, preparation of stock and working solutions for various applications, and methods for assessing purity and stability.

Introduction: Understanding the Molecule

D-Aspartic Acid 4-Methyl Ester Hydrochloride is a derivative of the endogenous amino acid D-Aspartic Acid. The esterification at the 4-carboxyl group and its formulation as a hydrochloride salt are crucial modifications that influence its solubility, stability, and utility in research. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free amine.[1] This compound serves as a valuable intermediate in the synthesis of bioactive molecules and is utilized in various biochemical and pharmaceutical studies. Its applications often rely on its specific stereochemistry; thus, preventing racemization is of paramount importance.

Below is a representation of the chemical structure of D-Aspartic Acid 4-Methyl Ester Hydrochloride.

Caption: Chemical structure of D-Aspartic Acid 4-Methyl Ester Hydrochloride.

Storage of Solid Compound: Preserving Integrity

The solid form of D-Aspartic Acid 4-Methyl Ester Hydrochloride is relatively stable, but improper storage can lead to degradation. The primary concerns are hydrolysis of the ester and absorption of moisture.

Parameter Condition Rationale Reference
Long-Term Storage -20°C in a desiccated, airtight container.Minimizes hydrolysis and other potential degradation reactions. Desiccation prevents clumping and degradation from moisture.[2]
Short-Term Storage 2-8°C in a desiccated, airtight container.Suitable for frequently used aliquots to avoid repeated freeze-thaw cycles.[3][]
Container Amber glass vials with tight-fitting caps.Protects from light and prevents moisture ingress.
Atmosphere Inert gas (e.g., argon or nitrogen) overlay is recommended for long-term storage.Displaces oxygen and moisture, further preserving the compound's integrity.

Expert Insight: While the hydrochloride salt is more stable than the free base, it can still be hygroscopic. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Handling and Safety Precautions

As with any chemical reagent, proper personal protective equipment (PPE) should be worn when handling D-Aspartic Acid 4-Methyl Ester Hydrochloride.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

    • Skin and Body Protection: Wear a lab coat.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water.[5]

Solution Preparation and Stability: A Critical Step

The stability of D-Aspartic Acid 4-Methyl Ester Hydrochloride is significantly lower in solution compared to its solid state. The primary degradation pathways are ester hydrolysis and racemization.

G A D-Aspartic Acid 4-Methyl Ester Hydrochloride B Ester Hydrolysis (Acidic or Basic Conditions) A->B H₂O D Racemization (Especially under basic conditions/heat) A->D C D-Aspartic Acid + Methanol B->C E L-Aspartic Acid 4-Methyl Ester Hydrochloride D->E

Caption: Primary degradation pathways for D-Aspartic Acid 4-Methyl Ester Hydrochloride in solution.

Solvent Selection
Solvent Suitability & Considerations Reference
DMSO Highly Recommended for Stock Solutions. Soluble up to 100 mg/mL. Prepare high-concentration stock solutions and store at -80°C in small aliquots to minimize freeze-thaw cycles. Use freshly opened, anhydrous DMSO as it is hygroscopic.[6]
Aqueous Buffers (e.g., PBS) For immediate use only. The compound is susceptible to hydrolysis in aqueous solutions. It is not recommended to store aqueous solutions for more than one day. Solubility in PBS (pH 7.2) is approximately 10 mg/mL for the parent D-aspartic acid.[2]
Ethanol Can be used as a co-solvent with aqueous buffers to improve solubility. However, long-term stability in alcoholic solutions has not been extensively studied and should be evaluated on a case-by-case basis.
Protocol for Preparing a 100 mM Stock Solution in DMSO
  • Pre-weighing: Equilibrate the vial of D-Aspartic Acid 4-Methyl Ester Hydrochloride to room temperature in a desiccator.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief ultrasonication may be used to aid dissolution.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution for Cell Culture
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Immediate Use: Use the prepared working solution immediately. Do not store diluted aqueous solutions.

Self-Validation Check: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Protocol for Preparing a Dosing Solution for In Vivo Studies
  • Initial Dissolution: Dissolve the required amount of D-Aspartic Acid 4-Methyl Ester Hydrochloride in a small volume of a suitable vehicle (e.g., sterile saline or PBS).

  • pH Adjustment: The hydrochloride salt will result in an acidic solution. For many in vivo applications, particularly intravenous or intraperitoneal administration, neutralizing the solution is critical to avoid physiological distress. Carefully add a sterile, dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH with a calibrated pH meter until a physiological pH (7.2-7.4) is reached.

  • Final Volume Adjustment: Bring the solution to the final desired volume with the sterile vehicle.

  • Sterilization: If not prepared under aseptic conditions, the final solution should be sterile-filtered through a 0.22 µm syringe filter.

  • Immediate Use: Administer the freshly prepared solution to the animals. Due to the risk of hydrolysis and potential microbial growth, do not store these solutions.

Causality Explained: The neutralization step is critical because administering an acidic solution can cause pain, inflammation, and tissue damage at the injection site. Furthermore, the stability of the ester is pH-dependent, and bringing it to a neutral pH will influence its rate of hydrolysis.

Analytical Methods for Quality Control

Regularly assessing the purity and integrity of D-Aspartic Acid 4-Methyl Ester Hydrochloride is essential for reliable research.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing purity and detecting degradation products or racemization.

  • Purity Analysis (Reversed-Phase HPLC):

    • Column: C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., 205-220 nm).

    • Purpose: To separate the parent compound from any hydrolysis products (D-Aspartic Acid) or other impurities.

  • Enantiomeric Purity (Chiral HPLC):

    • Column: A chiral column (e.g., Astec® CHIROBIOTIC® T).

    • Mobile Phase: Typically a mixture of water, methanol, and a small amount of an acid like formic acid.

    • Detection: UV at 205 nm.

    • Purpose: To separate D- and L-enantiomers and quantify the extent of racemization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the chemical structure of the compound. The spectrum should be compared to a reference spectrum or predicted chemical shifts.

  • Typical ¹H NMR Signals (Reference for D-Aspartic Acid in D₂O):

    • A triplet corresponding to the α-proton.

    • A doublet of doublets corresponding to the two β-protons.

    • The methyl ester will introduce a singlet peak for the -OCH₃ group.

Troubleshooting

Problem Possible Cause Solution
Solid has clumped or appears wet. Moisture absorption.Discard the reagent as hydrolysis may have occurred. In the future, ensure the container is tightly sealed, stored with a desiccant, and equilibrated to room temperature before opening.
Poor solubility in aqueous media. The compound is a hydrochloride salt of an amino acid ester, which can have limited aqueous solubility, especially at neutral pH.Prepare a high-concentration stock in DMSO first. For direct aqueous dissolution, consider adjusting the pH.
Inconsistent experimental results. Degradation of the compound in solution.Prepare solutions fresh for each experiment. Store stock solutions in single-use aliquots at -80°C. Verify the purity of your solid stock using HPLC.
Loss of biological activity. Racemization to the L-enantiomer.Avoid exposing the compound to high pH or prolonged heating. Check enantiomeric purity using chiral HPLC.

Conclusion

The chemical integrity of D-Aspartic Acid 4-Methyl Ester Hydrochloride is paramount for its successful application in research and development. By adhering to the storage, handling, and solution preparation protocols outlined in this guide, researchers can minimize degradation and ensure the validity of their experimental data. The principles of storing the solid cold and dry, preparing solutions fresh, and using appropriate analytical methods for quality control are the cornerstones of working with this and similar compounds.

References

Application Notes and Protocols for the Safe Handling of (R)-2-Amino-4-methoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as D-Aspartic acid β-methyl ester, is a derivative of the non-proteinogenic amino acid D-aspartic acid. It serves as a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and complex molecules.[1] Given its application in research and development, a thorough understanding of its safety profile and the implementation of rigorous handling protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, drawing upon established safety data for the compound and its close analogs.

Hazard Identification and Risk Assessment

While the toxicological properties of this compound have not been exhaustively investigated, data from its enantiomer, L-Aspartic acid β-methyl ester hydrochloride, provides critical safety information.[2] The primary hazards associated with this class of compounds are skin, eye, and respiratory irritation. A thorough risk assessment should be conducted before commencing any work with this compound.

GHS Hazard Classification (based on L-enantiomer hydrochloride data) :

  • Skin Irritation: Category 2 (Causes skin irritation)[2][3]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

It is crucial to handle this compound as a potentially hazardous substance, employing all necessary precautions to minimize exposure.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for safe handling and storage.

PropertyValueSource
CAS Number 21394-81-0[1][4][5]
Molecular Formula C5H9NO4[1][4]
Molecular Weight 147.13 g/mol [1][4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 188-190 °C[1]
Boiling Point 301.7 ± 37.0 °C (Predicted)[1]
Flash Point 136.3 °C[1]
Solubility Soluble in water and polar organic solvents[1]

Table 1: Physicochemical properties of this compound.

Exposure Controls and Personal Protection

To mitigate the risks of exposure, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is required.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is strongly recommended to minimize inhalation of dust particles.[2]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.To prevent eye contact which can cause serious irritation.[2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use.To prevent skin contact and subsequent irritation.[2]
Body Protection A laboratory coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.To protect skin and personal clothing from contamination.[2]
Respiratory Protection For operations that may generate significant dust, a NIOSH/MSHA-approved respirator should be used.To prevent respiratory tract irritation from inhaled particles.[2][3]

Table 2: Personal Protective Equipment (PPE) Requirements.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Avoid creating dust clouds. Use appropriate tools (e.g., spatulas) for transfers.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated gloves.

Storage Protocol
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend long-term storage at -20°C.[2][3]

  • Incompatibilities: Keep away from incompatible substances, though specific incompatibilities are not well-documented. As a general precaution, store away from strong oxidizing agents.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Table 3: First Aid Procedures.

Spill Response Protocol

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Assess Assess Spill Size & Risk PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill with Inert Absorbent Material Collect Carefully Sweep or Vacuum (HEPA filter) Solid Material Place Place in a Labeled, Sealed Waste Container Decontaminate Decontaminate Spill Area Place->Decontaminate Dispose Dispose of Waste via Institutional Procedures Report Report Incident

Caption: Workflow for handling a chemical spill.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Containers: Collect waste in designated, clearly labeled, and sealed containers.

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general waste.[2]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the consistent application of engineering controls, personal protective equipment, and safe handling practices, is essential for protecting researchers and maintaining a secure laboratory environment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and enantiomeric purity of your synthesis.

Introduction

This compound, also known as D-aspartic acid β-methyl ester, is a valuable chiral building block in the synthesis of peptide-based pharmaceuticals and other complex molecules. Achieving high yield and optical purity can be challenging due to potential side reactions such as racemization and aspartimide formation. This guide provides a systematic approach to troubleshooting common issues encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The esterification of aspartic acid can be an equilibrium-driven process. Ensure you are using a sufficient excess of methanol or a methylating agent to drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Sub-optimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to run the reaction at a controlled, moderate temperature (e.g., room temperature to 40°C) and monitor for completion.

  • Moisture Contamination: Water in the reaction mixture can hydrolyze the ester product, leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Ineffective Acid Catalyst: If you are using an acid-catalyzed esterification, the strength and concentration of the acid are critical. For the synthesis from aspartic acid using methyl formate, hydrochloric acid is commonly used.[1] Ensure the acid catalyst is of appropriate concentration and has not degraded.

Q2: I am using a Boc-protected aspartic acid route, and the deprotection step seems to be the issue. What could be going wrong?

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved with strong acids like trifluoroacetic acid (TFA).

  • Incomplete Deprotection: Insufficient reaction time or a low concentration of TFA can lead to incomplete deprotection. A common protocol involves treating the Boc-protected amino acid with a solution of 25-50% TFA in a solvent like dichloromethane (DCM).

  • Product Degradation: Prolonged exposure to strong acids can sometimes lead to side reactions. It is important to monitor the deprotection and work up the reaction as soon as the starting material is consumed.

Issues with Product Purity and Stereochemistry

Q3: My final product shows the presence of the undesired (S)-enantiomer. How can I minimize racemization?

Racemization is a significant challenge in amino acid chemistry, leading to a loss of optical purity.

  • Mechanism of Racemization: Racemization of N-protected amino acids can occur through the formation of an oxazolone intermediate, especially during the activation of the carboxylic acid group for coupling reactions. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to loss of stereochemistry.[2]

  • Role of Base: The choice and amount of base used in the reaction are critical. Strong or sterically unhindered bases can promote racemization. It is advisable to use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA) or triethylamine (TEA).[2]

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization. Less polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern.[2]

  • Temperature Control: Elevated temperatures can increase the rate of racemization. Maintaining a low reaction temperature (e.g., 0°C) during critical steps like coupling or activation is recommended.[2]

Q4: I am observing a significant amount of a side product with a mass that is 18 Da less than my expected product. What is this, and how can I prevent it?

This is a classic sign of aspartimide formation, a common side reaction in syntheses involving aspartic acid derivatives.[3]

  • Aspartimide Formation: This intramolecular cyclization occurs when the nitrogen of the peptide backbone attacks the side-chain carbonyl of an aspartyl residue, eliminating a molecule of water (or alcohol from the ester). This side reaction is promoted by both acidic and basic conditions.[4][5]

  • Preventative Strategies:

    • Sterically Hindered Protecting Groups: Using bulkier protecting groups on the β-carboxyl group of aspartic acid can sterically hinder the formation of the aspartimide ring. For instance, using a cyclohexyl (cHx) or a 3-methylpent-3-yl (OMpe) ester instead of a simple methyl or benzyl ester has been shown to significantly reduce aspartimide formation.[4][6]

    • Optimized Deprotection Conditions: When using base-labile protecting groups like Fmoc, adding an acid like formic acid to the piperidine deprotection solution can help suppress aspartimide formation.[5]

    • Backbone Protection: Protecting the backbone amide nitrogen with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation.

Table 1: Effect of Aspartic Acid Side-Chain Protection on Aspartimide Formation

Aspartate Protecting GroupRelative Rate of Aspartimide Formation
Methyl/BenzylHigh
tert-ButylModerate
CyclohexylLow[4]
3-Methylpent-3-ylVery Low[6]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(R)-aspartic acid β-methyl ester

This protocol outlines the synthesis of the N-protected precursor to this compound.

Materials:

  • (R)-aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Protection of (R)-aspartic acid:

    • Dissolve (R)-aspartic acid in a 1:1 mixture of water and dioxane.

    • Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.

    • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain N-Boc-(R)-aspartic acid.

  • Selective β-methylation:

    • Suspend N-Boc-(R)-aspartic acid in anhydrous methanol at 0°C.

    • Slowly add thionyl chloride or acetyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude N-Boc-(R)-aspartic acid β-methyl ester.

Protocol 2: Deprotection to this compound hydrochloride

Materials:

  • N-Boc-(R)-aspartic acid β-methyl ester

  • 4M HCl in dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-(R)-aspartic acid β-methyl ester in anhydrous DCM.

  • Add a solution of 4M HCl in dioxane (excess) or TFA (25-50% in DCM) at 0°C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Purification and Analysis

Q5: How can I effectively purify the final product to improve yield and purity?

Recrystallization is a common and effective method for purifying the final product.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amino acid derivatives, mixtures of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or hexane) are often effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.[7][8]

Q6: What analytical methods are recommended for assessing the enantiomeric purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess (%ee) of your product.

  • Direct Method: This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) are often effective for the direct analysis of underivatized amino acids.[9]

  • Indirect Method: This involves derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).[10]

Table 2: Comparison of Chiral HPLC Methods

MethodPrincipleAdvantagesDisadvantages
Direct (CSP) Differential interaction of enantiomers with a chiral stationary phase.No derivatization required, simpler sample preparation.CSPs can be expensive and may have limited lifetimes.
Indirect (CDA) Formation of diastereomers with a chiral derivatizing agent, separated on an achiral column.Can be more sensitive, uses standard HPLC columns.Derivatization adds a step and can introduce impurities.

Visualizing Key Concepts

Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete optimize_time Optimize Reaction Time/Temperature incomplete->optimize_time Yes check_reagents Verify Reagent Quality & Stoichiometry incomplete->check_reagents No end Improved Yield optimize_time->end check_moisture Check for Moisture Contamination check_reagents->check_moisture use_anhydrous Use Anhydrous Solvents & Dry Glassware check_moisture->use_anhydrous Yes check_deprotection Review Deprotection Step (if applicable) check_moisture->check_deprotection No use_anhydrous->end optimize_deprotection Adjust Deprotection Conditions check_deprotection->optimize_deprotection Yes check_deprotection->end No optimize_deprotection->end

Caption: A logical workflow for troubleshooting low reaction yield.

Mechanism of Aspartimide Formation

aspartimide_formation aspartyl_residue Aspartyl Residue (β-ester) deprotonation Backbone Amide Deprotonation (Base) aspartyl_residue->deprotonation nucleophilic_attack Intramolecular Nucleophilic Attack deprotonation->nucleophilic_attack aspartimide Aspartimide Intermediate nucleophilic_attack->aspartimide hydrolysis Hydrolysis aspartimide->hydrolysis byproducts α- and β-aspartyl peptides + Racemized Products hydrolysis->byproducts

Caption: The mechanism leading to aspartimide side products.

References

Technical Support Center: Purification of D-Aspartic Acid β-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Aspartic acid β-methyl ester. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this important amino acid derivative.

D-Aspartic acid β-methyl ester and its hydrochloride salt are key intermediates in peptide synthesis and serve as valuable building blocks in neuropharmacology and nutritional science.[1] Achieving high purity is critical for downstream applications, as even minor impurities can significantly impact experimental outcomes. This guide synthesizes field-proven insights and established methodologies to ensure you can confidently isolate a product of high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties and handling of D-Aspartic acid β-methyl ester.

Q1: What are the expected physical properties of D-Aspartic acid β-methyl ester hydrochloride?

The hydrochloride salt is the most common and stable form of this compound. You should expect a white to off-white crystalline powder.[1] The melting point is a key indicator of purity and is typically reported in the range of 196-200 °C.[] Significant deviation from this range often indicates the presence of impurities or residual solvent.

Q2: What are the most common impurities I should expect from a typical synthesis?

The impurity profile depends heavily on the synthetic route, which commonly involves the esterification of D-Aspartic acid with methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[3][4]

Common Impurities:

  • Unreacted D-Aspartic Acid: Incomplete esterification is a frequent cause.

  • D-Aspartic Acid α-Methyl Ester: Isomeric byproduct formed if the esterification is not regioselective for the β-carboxylic acid.

  • D-Aspartic Acid Di-methyl Ester: Over-esterification of both carboxylic acid groups.

  • Racemized L-Aspartic Acid β-Methyl Ester: Harsh reaction conditions (e.g., high heat, strong base/acid) can cause epimerization at the α-carbon.

  • Polymeric materials: Side reactions can lead to the formation of poly-aspartate species.

  • N-Methylated Byproducts: While less common in standard esterification, certain methylation strategies can lead to N-methylation, creating impurities that are difficult to remove.[5][6]

Q3: Which analytical techniques are best for assessing purity?

A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and assessing fraction purity during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method can separate the desired product from most common impurities.[7]

  • Chiral HPLC or Chiral TLC: Essential for determining enantiomeric purity and quantifying the presence of the L-isomer.[8]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1-5%).

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

Q4: Is it better to purify the free base or the hydrochloride salt?

For D-Aspartic acid β-methyl ester, purification of the hydrochloride salt is highly recommended. Amino acid esters are often oils or low-melting solids as free bases, making them difficult to handle and crystallize. The hydrochloride salt is typically a stable, crystalline solid that is readily purified by recrystallization and is less hygroscopic.[][9]

Section 2: Troubleshooting Guide

This guide is structured in a problem-cause-solution format to directly address experimental challenges.

ProblemPossible Cause(s)Suggested Solution(s)
Oily Product Instead of Crystals 1. Residual Solvent: Trace amounts of reaction or extraction solvents (e.g., THF, Dioxane) are preventing crystallization. 2. High Impurity Load: The presence of multiple byproducts can depress the melting point, resulting in an oil. 3. Hygroscopic Nature: The product may have absorbed atmospheric moisture.1. Thorough Drying: Dry the crude product under high vacuum for several hours, possibly with gentle heating (<40°C). 2. Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., diethyl ether) dropwise to induce precipitation/crystallization.[9] 3. Work in a Dry Environment: Handle the material under an inert atmosphere (N₂ or Ar) or in a glove box if possible.
Low Yield After Recrystallization 1. Suboptimal Solvent System: The product is too soluble in the chosen solvent, even at low temperatures. 2. Premature Crystallization: Crystals formed too quickly during hot filtration, leading to loss of product. 3. Excessive Solvent Used: Using too much solvent for dissolution prevents the solution from becoming supersaturated upon cooling.1. Solvent System Optimization: Test various solvent pairs on a small scale. For amino acid ester hydrochlorides, alcohol/ether combinations are very effective.[9] (See Table 1). 2. Maintain Temperature: Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. 3. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
Discolored Product (Yellow or Brown) 1. Colored Impurities: Byproducts from the synthesis are carried through. 2. Product Degradation: The compound may degrade if exposed to excessive heat or prolonged acidic/basic conditions.[10]1. Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities.[9] 2. Avoid Excessive Heat: Use minimal heating during solvent removal and recrystallization.
Presence of Unreacted D-Aspartic Acid 1. Incomplete Esterification: The reaction did not go to completion. 2. Hydrolysis: The ester hydrolyzed back to the carboxylic acid during workup.1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The D-Aspartic acid will deprotonate and move to the aqueous layer, while the ester remains in the organic layer. Caution: Perform this step quickly and at low temperatures to minimize ester hydrolysis. 2. Solubility Differences: D-Aspartic acid has very low solubility in alcohols like methanol, whereas the ester hydrochloride is soluble. Stirring the crude solid in cold methanol and filtering can remove much of the unreacted starting material.
Enantiomeric Purity is Low 1. Racemization During Synthesis: The reaction conditions (e.g., strong base, high temperature) caused epimerization at the α-carbon.1. Chiral Resolution: This is challenging post-synthesis. Preparative chiral HPLC is the most effective method but is costly and not easily scalable. 2. Diastereomeric Salt Formation: React the free base of the ester with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts may be separable by fractional crystallization due to different solubilities. The desired diastereomer is then treated with acid to regenerate the pure enantiomer of the ester hydrochloride.
Table 1: Recommended Solvent Systems for Recrystallization
Solvent System (Good Solvent / Anti-Solvent)Typical Ratio (v/v)Notes
Methanol / Diethyl Ether~1:5 to 1:10The most common and highly effective system. Dissolve in minimal hot methanol, add ether until cloudy, then cool.[4][9]
Ethanol / Diethyl Ether~1:4 to 1:8Similar to methanol/ether, but ethanol is less volatile.
Methanol / Ethyl Acetate~1:3 to 1:6A good alternative if ether is not available or desired.
Isopropanol / Hexane~1:5 to 1:10Useful for larger scale crystallizations where slower crystal growth is desired.

Section 3: Detailed Protocols

Protocol 1: High-Purity Recrystallization of D-Aspartic Acid β-Methyl Ester Hydrochloride

This protocol describes the standard procedure for purifying the hydrochloride salt via recrystallization.

  • Dissolution: Place the crude D-Aspartic acid β-methyl ester hydrochloride in an appropriately sized Erlenmeyer flask. Add a minimal volume of hot methanol (~80-90% of the volume needed for full dissolution) and bring the mixture to a gentle boil with stirring. Add more hot methanol dropwise until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a pad of Celite for charcoal removal) into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Slowly add diethyl ether to the hot filtrate with gentle swirling until the solution becomes persistently cloudy (the point of saturation).

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (2-8 °C) for several hours or overnight.[1]

  • Isolation & Washing: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold diethyl ether to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to assess purity and identify the presence of common impurities.

  • Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase Preparation: A common mobile phase for amino acids and their esters is a mixture of n-Butanol, Acetic Acid, and Water. A typical ratio is 4:1:1 (v/v).

  • Spotting: Dissolve small amounts of your crude material, purified material, and (if available) a standard of D-Aspartic acid in a suitable solvent (e.g., methanol). Spot them separately on the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • First, view the dried plate under UV light (254 nm) to see any UV-active spots.

    • Next, stain the plate by dipping it into a ninhydrin solution and then heating it gently with a heat gun. Primary amines (like the product and unreacted starting material) will appear as purple or pink spots.

  • Analysis: The pure product should appear as a single, well-defined spot. Unreacted D-Aspartic acid will have a much lower Rf value (it will not travel as far up the plate) due to its higher polarity. The di-ester, being less polar, will have a higher Rf value.

Section 4: Visual Workflows

General Purification Workflow

This diagram outlines the logical steps from a crude reaction mixture to the final, purified product.

crude Crude Reaction Mixture workup Aqueous Workup / Extraction (e.g., Acid-Base Wash) crude->workup isolate Solvent Removal (Rotary Evaporation) workup->isolate crude_solid Crude Solid / Oil isolate->crude_solid purity_check1 Initial Purity Assessment (TLC, NMR) crude_solid->purity_check1 recrystallize Recrystallization (e.g., MeOH/Ether) purity_check1->recrystallize >90% pure Minor Impurities chromatography Column Chromatography (Silica Gel) purity_check1->chromatography <90% pure Major Impurities final_product Isolated Crystals recrystallize->final_product chromatography->final_product dry Drying Under Vacuum final_product->dry pure_product Pure, Dry Product dry->pure_product purity_check2 Final Purity Analysis (HPLC, Chiral HPLC, MP) pure_product->purity_check2

Caption: General workflow for the purification of D-Aspartic acid β-methyl ester.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues.

start Problem: Final Product is Impure check_tlc Analyze by TLC vs. Starting Material (SM) start->check_tlc spot_at_baseline Impurity Spot at Baseline (Low Rf)? check_tlc->spot_at_baseline spot_higher_rf Impurity Spot with Higher Rf? check_tlc->spot_higher_rf multiple_spots Multiple Impurity Spots? check_tlc->multiple_spots is_sm Yes, it's unreacted SM spot_at_baseline->is_sm is_diester Likely Di-ester or less polar byproduct spot_higher_rf->is_diester is_complex Complex Mixture multiple_spots->is_complex sol_sm Perform Acid-Base Extraction or Triturate with MeOH is_sm->sol_sm sol_diester Careful Recrystallization. May require Chromatography. is_diester->sol_diester sol_complex Purify via Silica Gel Column Chromatography is_complex->sol_complex

Caption: Decision tree for troubleshooting an impure final product.

References

Technical Support Center: Optimizing Derivatization of D-Aspartic Acid β-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of D-Aspartic acid β-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, reproducible results in your derivatization reactions.

D-Aspartic acid and its derivatives are of significant interest in neuroscience and pharmaceutical development due to their roles in neurotransmission and hormonal regulation.[1][2][3] The β-methyl ester, in particular, is a key building block for synthesizing more complex molecules.[4] However, derivatizing this compound at the α-carboxylic acid or the primary amine can present challenges. This guide provides a structured approach to optimizing your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of derivatization reactions for D-Aspartic acid β-methyl ester.

Q1: What are the most common strategies for derivatizing D-Aspartic acid β-methyl ester?

A1: Derivatization typically targets the primary amine or the free α-carboxylic acid.

  • For the Amino Group (N-derivatization): Acylation is the most common method. This involves reacting the primary amine with an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond.[5][6] This is often done to improve chromatographic properties or to install a specific functional group.

  • For the α-Carboxylic Acid Group: Esterification is a frequent strategy. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[5] This can enhance volatility for gas chromatography (GC) analysis. Silylation, using reagents like BSTFA, is another option to create more volatile derivatives.[7][8]

Q2: How do I choose the right derivatizing agent?

A2: The choice of agent depends on your analytical goal.

  • For HPLC with UV/Fluorescence Detection: Reagents that introduce a chromophore or fluorophore are ideal. Common choices include Dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (OPA).[5][][10] OPA is particularly useful for primary amines and reacts quickly.[5][11] For chiral separations, chiral derivatizing agents like Marfey's reagent (FDAA) or its analogs are used to create diastereomers that can be separated on a standard reversed-phase column.[1][12][13]

  • For GC-MS Analysis: The goal is to increase volatility and thermal stability. Silylating agents (e.g., BSTFA) or acylating agents that introduce fluorinated groups (e.g., trifluoroacetic anhydride, TFAA) are excellent choices.[5][7]

Q3: What are the key reaction parameters I need to control?

A3: Temperature, solvent, stoichiometry, and pH are critical.

  • Temperature: Acylation reactions are often performed at room temperature or slightly elevated temperatures (e.g., 40-60°C) to ensure a reasonable reaction rate without promoting side reactions.[7][12]

  • Solvent: Aprotic solvents like acetonitrile, pyridine, or toluene are commonly used to prevent side reactions with the derivatizing agent.[6][8]

  • Stoichiometry: A molar excess of the derivatizing reagent is crucial to drive the reaction to completion.[8]

  • pH: For many derivatization reactions of the amino group, a basic pH (typically 8-10) is required to ensure the amine is deprotonated and nucleophilic.[11]

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for real-time monitoring. By spotting the starting material, the derivatizing agent, and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[14]

Q5: What is the best way to purify the derivatized product?

A5: The purification method depends on the properties of the product and impurities.

  • Column Chromatography: This is a widely used technique for separating the desired product from excess reagents and byproducts.

  • Extraction: If the product has significantly different solubility properties from the starting materials and byproducts, a liquid-liquid extraction can be an effective purification step.

  • Crystallization: If the product is a solid, crystallization can be an excellent way to achieve high purity.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of D-Aspartic acid β-methyl ester.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent issues. The following decision tree can help diagnose the root cause.

G start Low/No Product Yield reagents Are reagents active and pure? start->reagents temp_time Are reaction temperature and time optimal? reagents->temp_time Yes solution_reagents Solution: Use fresh, high-purity reagents. Store them under recommended conditions. reagents->solution_reagents No stoichiometry Is stoichiometry correct? (Excess derivatizing agent) temp_time->stoichiometry Yes solution_temp_time Solution: Optimize temperature and time. Monitor reaction progress (e.g., by TLC) to determine the optimal endpoint. temp_time->solution_temp_time No ph Is the pH of the reaction mixture correct? stoichiometry->ph Yes solution_stoichiometry Solution: Ensure a sufficient molar excess of the derivatizing agent to drive the reaction to completion. stoichiometry->solution_stoichiometry No final_check If all conditions are optimal, consider matrix effects from the sample. ph->final_check Yes solution_ph Solution: Adjust pH to the optimal range for the specific derivatization reaction (typically basic for N-derivatization). ph->solution_ph No

Caption: Troubleshooting Decision Tree for Low Product Yield.

Problem 2: Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate or multiple peaks in a chromatogram indicates side reactions.

  • Possible Cause: Di-derivatization. In the case of N-acylation, if the reaction conditions are too harsh, the α-carboxylic acid might also react.

    • Solution: Use milder reaction conditions (e.g., lower temperature, less reactive acylating agent). Protecting the α-carboxylic acid group before N-derivatization is another strategy.

  • Possible Cause: Racemization. The chiral center at the α-carbon can be susceptible to racemization, especially under harsh basic or acidic conditions.

    • Solution: Employ milder reaction conditions. Chiral HPLC analysis can be used to determine the enantiomeric purity of the product.[12]

  • Possible Cause: Hydrolysis of the β-methyl ester. The ester group can be hydrolyzed back to a carboxylic acid, particularly if the reaction is run in the presence of water and under acidic or basic conditions for an extended period.

    • Solution: Use anhydrous solvents and reagents. Minimize reaction time and avoid extreme pH conditions if possible.

Problem 3: Difficulty in Product Purification
  • Possible Cause: Co-elution of product and starting material/byproducts.

    • Solution: Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, changing the stationary phase (e.g., from silica gel to alumina) can be beneficial.

  • Possible Cause: Product instability. The derivatized product may be unstable on the purification media (e.g., silica gel).

    • Solution: If instability on silica is suspected, try a different stationary phase or use a rapid purification method like flash chromatography to minimize contact time.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: General Procedure for N-Acylation of D-Aspartic Acid β-Methyl Ester

This protocol provides a starting point for N-acylation. Optimization may be required for specific acylating agents and substrates.

  • Preparation: In a clean, dry reaction vial, dissolve D-Aspartic acid β-methyl ester (1 equivalent) in an appropriate anhydrous aprotic solvent (e.g., acetonitrile).

  • Base Addition: Add a suitable base (e.g., triethylamine, 2-3 equivalents) to the solution to deprotonate the amino group.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a small amount of water or a dilute aqueous acid solution. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

SOP 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline of the TLC plate, spot the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve D-Asp(β-OMe)-OH in anhydrous solvent add_base Add base (e.g., Et3N) dissolve->add_base add_acyl Add acylating agent add_base->add_acyl monitor Monitor by TLC add_acyl->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify by chromatography extract->purify product Isolated Product purify->product

Caption: General Workflow for N-Acylation.

Section 4: Data Summary

The following table summarizes common derivatizing agents and their typical applications.

Derivatizing AgentTarget Functional GroupTypical ApplicationDetection Method
Acyl Halides/Anhydrides Primary AmineSynthesis, Improve chromatographic behaviorUV, MS
FMOC-Cl Primary/Secondary AminesPre-column derivatization for HPLCFluorescence, UV[][10]
Dansyl Chloride Primary/Secondary AminesPre-column derivatization for HPLCFluorescence, UV[][10]
o-Phthalaldehyde (OPA) Primary AminesPre-column derivatization for HPLCFluorescence[5][][11]
Marfey's Reagent (FDAA) Primary AminesChiral analysis by HPLCUV[1][12][13]
BSTFA Carboxylic Acids, AminesDerivatization for GC-MSMS[7][8]

References

preventing racemization of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-2-Amino-4-methoxy-4-oxobutanoic acid (also known as L-Aspartic acid β-methyl ester or H-Asp(OMe)-OH). It addresses common challenges related to maintaining its stereochemical integrity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in this compound?

The primary cause of racemization is the deprotonation of the α-carbon (the carbon atom to which the amino and carboxyl groups are attached). This abstraction of the α-proton by a base leads to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of this planar structure, resulting in a mixture of both the (R) and (S) enantiomers, thereby destroying the stereochemical purity of the starting material.

Q2: Which experimental conditions are most likely to induce racemization of this compound?

High-risk conditions that promote racemization include:

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation process.

  • Strong Bases: The use of strong bases (e.g., sodium hydroxide, lithium diisopropylamide) significantly increases the rate of α-proton abstraction.

  • Prolonged Reaction Times: The longer the compound is exposed to racemization-inducing conditions, the greater the extent of stereochemical scrambling.

  • Certain Solvents: Polar aprotic solvents can stabilize the enolate intermediate, thereby favoring racemization.

  • Activation of the Carboxyl Group: In procedures like peptide synthesis, activation of the carboxyl group (e.g., to form an acid chloride or an active ester) increases the acidity of the α-proton, making it more susceptible to abstraction.

Q3: Are there specific reagents I should avoid when working with this amino acid derivative?

Yes. To minimize racemization, it is advisable to avoid or use with extreme caution:

  • Strong inorganic bases: Such as NaOH and KOH, especially in aqueous solutions at elevated temperatures.

  • Certain organic bases: While many are used for peptide coupling, their strength and concentration should be carefully managed. For instance, prolonged exposure to strong, non-nucleophilic bases in some contexts can be problematic.

  • Overly harsh deprotection conditions: For example, while piperidine is commonly used for Fmoc deprotection in solid-phase peptide synthesis, prolonged exposure can lead to racemization of sensitive residues like aspartate esters.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section provides a structured approach to troubleshooting experiments where racemization of this compound is suspected or confirmed.

Issue 1: Loss of Enantiomeric Purity Detected Post-Reaction

Symptoms:

  • Chiral HPLC analysis shows a peak corresponding to the (S)-enantiomer.

  • Observed optical rotation of the product is lower than the literature value.

  • Biological activity of the final molecule is significantly reduced.

Root Cause Analysis and Solutions:

Potential Cause Underlying Mechanism Recommended Solution
Excessive Base Strength/Concentration Strong bases readily abstract the acidic α-proton, leading to enolization and subsequent racemization.Primary Solution: Switch to a weaker, sterically hindered base. For peptide coupling, consider using N-methylmorpholine (NMM) or collidine in place of stronger bases like diisopropylethylamine (DIPEA). Secondary Solution: Use the base in stoichiometric amounts rather than in large excess.
High Reaction Temperature The rate of enolization is highly temperature-dependent.Primary Solution: Conduct the reaction at a lower temperature. For many coupling reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is a standard practice to minimize racemization.
Inappropriate Coupling Reagent (Peptide Synthesis) Some coupling reagents generate highly activated intermediates that are very susceptible to racemization.Primary Solution: Employ modern coupling reagents that are specifically designed to suppress racemization. Reagents like COMU, HATU, and HCTU are excellent choices. These reagents often function by forming an active ester in situ that is less prone to racemization.
Prolonged Activation/Reaction Time The longer the activated amino acid exists in solution before reacting, the higher the probability of racemization.Primary Solution: Optimize reaction conditions to minimize the reaction time. This can involve adjusting concentrations or choosing more efficient reagent combinations. Secondary Solution: In peptide synthesis, consider a pre-activation step where the coupling reagent and the amino acid are mixed for a very short period (1-2 minutes) before adding the amine component.
Issue 2: Racemization During N-Terminal Protecting Group Removal

Symptoms:

  • Loss of enantiomeric excess specifically after a deprotection step (e.g., Fmoc removal).

Root Cause Analysis and Solutions:

Potential Cause Underlying Mechanism Recommended Solution
Piperidine-Induced Racemization (Fmoc removal) The basicity of the piperidine solution used for Fmoc deprotection can be sufficient to cause α-proton abstraction, especially with prolonged exposure.Primary Solution: Reduce the piperidine concentration in the deprotection solution (e.g., from 20% to 10% in DMF) and minimize the deprotection time. Perform two short deprotection steps instead of one long one. Secondary Solution: Add a racemization-suppressing additive to the deprotection cocktail. A common strategy is to add a small amount of a weak acid like HOBt.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity Assessment

This protocol outlines a general method to determine the enantiomeric purity of this compound or its derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., a cyclodextrin-based or Pirkle-type column).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Mobile Phase: A typical mobile phase could be a mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio will depend on the specific chiral column used.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

  • Injection: Inject 10 µL of the sample.

  • Analysis: The (R) and (S) enantiomers should resolve into two separate peaks. The enantiomeric excess (% ee) can be calculated using the peak areas: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Protocol 2: Racemization-Suppressed Peptide Coupling

This protocol describes the coupling of this compound to a resin-bound amine using HATU.

Materials:

  • This compound (3 equivalents)

  • HATU (3 equivalents)

  • N-Methylmorpholine (NMM) (6 equivalents)

  • Amine-functionalized solid support (1 equivalent)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the this compound and HATU in DMF.

  • Add the NMM to the solution from step 2 and allow for a brief pre-activation of 1-2 minutes.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF, dichloromethane, and methanol, then dry under vacuum.

Visual Diagrams

Racemization_Mechanism cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Enantiomer H-Asp(OMe)-OH (R) Enolate Planar Enolate Intermediate R_Enantiomer->Enolate + Base - H+ Enolate->R_Enantiomer + H+ S_Enantiomer H-Asp(OMe)-OH (S) Enolate->S_Enantiomer + H+ Troubleshooting_Workflow Start Racemization Suspected Check_Temp Was reaction temp > RT? Start->Check_Temp Check_Base Was a strong base used? Check_Temp->Check_Base No Sol_Temp Action: Lower reaction temperature to 0°C. Check_Temp->Sol_Temp Yes Check_Reagent Was a non-suppressing coupling reagent used? Check_Base->Check_Reagent No Sol_Base Action: Switch to a weaker base (e.g., NMM). Check_Base->Sol_Base Yes Sol_Reagent Action: Use a racemization- suppressing reagent (e.g., HATU). Check_Reagent->Sol_Reagent Yes End Re-analyze Purity Check_Reagent->End No Sol_Temp->End Sol_Base->End Sol_Reagent->End

enhancing the stability of D-Aspartic acid β-methyl ester for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Aspartic acid β-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of D-Aspartic acid β-methyl ester for long-term storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to D-Aspartic Acid β-Methyl Ester Stability

D-Aspartic acid β-methyl ester is a derivative of the non-essential amino acid D-Aspartic acid. Its unique structure, with a methyl-esterified side chain, offers altered solubility and makes it a valuable compound in various fields, including peptide synthesis and neuroscience research.[] However, like many esterified amino acids, its long-term stability can be a concern. The primary degradation pathways include hydrolysis of the methyl ester and potential racemization. Understanding and mitigating these degradation pathways are crucial for ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

General Storage and Handling

Q1: What are the ideal storage conditions for solid D-Aspartic acid β-methyl ester hydrochloride?

A1: For long-term stability of the solid compound, it is recommended to store it at temperatures between 0 - 8°C.[2] Some suppliers may even recommend storage at -20°C for optimal preservation.[3] The compound should be stored in a tightly sealed container to protect it from moisture.

Q2: How should I handle the compound upon receiving it?

A2: D-Aspartic acid β-methyl ester hydrochloride is typically a white to off-white crystalline powder.[2] Upon receipt, visually inspect the product for any discoloration or signs of moisture. It is good practice to allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote hydrolysis.

Q3: Can I store D-Aspartic acid β-methyl ester in an aqueous solution?

A3: It is generally not recommended to store D-Aspartic acid β-methyl ester in aqueous solutions for more than one day.[4] The ester bond is susceptible to hydrolysis in aqueous environments, which would lead to the formation of D-Aspartic acid and methanol. If you must prepare an aqueous solution, it should be made fresh before use.

Troubleshooting Common Stability Issues

Q4: I suspect my stored D-Aspartic acid β-methyl ester has degraded. What are the likely degradation products?

A4: The most common degradation pathway is the hydrolysis of the β-methyl ester bond, which results in the formation of D-Aspartic acid and methanol. Another potential, though less common, degradation pathway for amino acids can be racemization, which in this case would lead to the formation of L-Aspartic acid β-methyl ester.

Q5: How can I check the purity of my D-Aspartic acid β-methyl ester sample?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your sample and detecting potential degradation products.[5][6] You can develop a method to separate D-Aspartic acid β-methyl ester from D-Aspartic acid. Chiral HPLC columns can be used to check for enantiomeric purity and detect any potential racemization to the L-isomer.[7]

Q6: My experimental results are inconsistent. Could this be related to the stability of the compound?

A6: Yes, inconsistent results can be a sign of compound degradation. If the concentration of the active compound, D-Aspartic acid β-methyl ester, is decreasing over time due to degradation, it will directly impact the outcome of your experiments. It is crucial to use a fresh, properly stored sample for each experiment to ensure consistency.

In-Depth Troubleshooting Guides

Guide 1: Investigating Suspected Hydrolysis

This guide will walk you through the steps to confirm and quantify the hydrolysis of your D-Aspartic acid β-methyl ester sample.

Underlying Principle: The ester bond in D-Aspartic acid β-methyl ester is susceptible to nucleophilic attack by water, leading to its cleavage. This process is accelerated by the presence of acids or bases and elevated temperatures.

Experimental Protocol: Purity Analysis by HPLC

  • Standard Preparation:

    • Prepare a stock solution of high-purity D-Aspartic acid β-methyl ester hydrochloride in a suitable organic solvent (e.g., methanol).

    • Prepare a separate stock solution of D-Aspartic acid in the same solvent.

    • Create a series of calibration standards for both compounds.

  • Sample Preparation:

    • Dissolve a known amount of your stored D-Aspartic acid β-methyl ester in the same solvent used for the standards.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient that allows for the separation of D-Aspartic acid β-methyl ester and D-Aspartic acid. A common mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

    • Use a UV detector to monitor the elution of the compounds.

    • Run your standards and sample under the same conditions.

  • Data Analysis:

    • Identify the peaks corresponding to D-Aspartic acid β-methyl ester and D-Aspartic acid in your sample chromatogram by comparing their retention times with the standards.

    • Quantify the amount of each compound in your sample using the calibration curves.

Interpreting the Results:

ObservationPossible CauseRecommended Action
A significant peak corresponding to D-Aspartic acid is present.Hydrolysis of the ester bond has occurred.Discard the degraded sample and obtain a fresh batch. Review storage conditions to prevent future degradation.
The peak area for D-Aspartic acid β-methyl ester is lower than expected based on the weighed amount.The compound has degraded over time.Re-evaluate your storage protocol. Ensure the compound is stored in a desiccated environment at the recommended temperature.

Workflow for Investigating Hydrolysis

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Conclusion & Action A Inconsistent Experimental Results or Visual Degradation B Suspected Hydrolysis of Ester Bond A->B C Prepare Standards (Compound & Degradant) B->C D Prepare Sample Solution B->D E Perform HPLC Analysis C->E D->E F Analyze Chromatographic Data E->F G Quantify Degradation Product F->G H Review Storage Conditions G->H I Discard Degraded Stock & Use Fresh Compound H->I cluster_0 Initial State cluster_1 Proactive Storage Strategy cluster_2 Usage Protocol cluster_3 Outcome A Receive New Batch of D-Aspartic acid β-methyl ester B Aliquot into smaller, single-use vials A->B C Store aliquots in a desiccator at 0-8°C B->C D Optional: Backfill with inert gas C->D E Equilibrate a single aliquot to room temperature before opening D->E F Use the entire aliquot for the experiment E->F G Minimized moisture exposure and enhanced long-term stability F->G

References

troubleshooting guide for D-Aspartic acid 4-methyl ester experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for D-Aspartic acid 4-methyl ester. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, analysis, and application of this compound. The following information is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but the underlying scientific rationale.

Section 1: Compound Handling, Storage, and Identity

This initial section covers the foundational aspects of working with D-Aspartic acid 4-methyl ester, ensuring the integrity of your starting material.

Question: What are the expected physicochemical properties of high-purity D-Aspartic acid 4-methyl ester?

You should expect high-purity D-Aspartic acid 4-methyl ester (also known as D-Aspartic acid β-methyl ester) to be a white to off-white crystalline powder or solid.[1][2] Verifying the physical properties of your batch against a known standard is the first step in any experiment. Key parameters are summarized below.

Table 1: Physicochemical Properties of D-Aspartic Acid 4-Methyl Ester

PropertyExpected ValueSource(s)
Molecular Formula C₅H₉NO₄[1][3]
Molecular Weight 147.13 g/mol [1][3][4]
Appearance White to off-white powder/solid[1][2]
Melting Point ~167-172 °C (for α-methyl ester)[1]
Storage Conditions Store at 0-8°C, protected from light and moisture.[1][2][5]

Question: How should I properly store this compound to prevent degradation? What is its general stability?

Proper storage is critical. D-Aspartic acid 4-methyl ester should be stored in a tightly sealed container at refrigerated temperatures (0-8°C).[1][2] Two primary degradation pathways are of concern:

  • Hydrolysis: As an ester, the compound is susceptible to hydrolysis back to D-Aspartic acid and methanol. This process is accelerated by moisture and non-neutral pH. The stability in aqueous solutions is pH-dependent; at neutral pH (pH 7), the half-life can be as short as a few days, while it is most stable around pH 4.3.[6] For long-term storage, keep the compound as a dry solid.

  • Light Sensitivity: Some related amino acid derivatives are known to be light-sensitive.[5] While specific data for this ester is limited, it is best practice to store it in an amber vial or in the dark.

For experimental use, aqueous solutions should be prepared fresh and ideally not stored for more than one day.[7]

Question: I'm dissolving the compound in a buffer for a biological assay, but I'm getting inconsistent results. Why?

This is a common issue stemming from the compound's stability in aqueous solutions.

  • Causality: The ester bond is liable to hydrolysis, particularly in physiological buffers which are typically around pH 7.2-7.4. Over the course of a multi-day cell culture experiment, a significant portion of your D-Aspartic acid 4-methyl ester may convert back to D-Aspartic acid. This means the active compound and its concentration are changing over time, leading to inconsistent or non-reproducible results.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Use HPLC or LC-MS to analyze your buffered solution at different time points (e.g., 0, 12, 24, 48 hours) under your exact experimental conditions (temperature, pH). Look for the appearance of a D-Aspartic acid peak and a corresponding decrease in the ester peak.

    • Run Proper Controls: Always include D-Aspartic acid as a separate control in your experiment. If you observe activity only in the D-Aspartic acid control or similar activity in both, it strongly suggests your ester is hydrolyzing before it can exert its own specific effect.

    • Minimize Incubation Time: If possible, design shorter assays. For longer experiments, consider replenishing the media with freshly prepared compound at regular intervals.

Section 2: Synthesis and Purification Troubleshooting

Synthesizing D-Aspartic acid 4-methyl ester presents several challenges related to selectivity and stability.

Question: My synthesis yield is very low. What are the common pitfalls?

Low yield is often a result of competing side reactions or inefficient purification. The primary challenge is the selective esterification of the β-carboxyl group (at position 4) while leaving the α-carboxyl group (at position 1) and the amino group free.

G cluster_synthesis Synthesis Stage cluster_analysis Problem Identification cluster_solutions Corrective Actions Start Low Yield Observed CheckPurity Analyze Crude Product (TLC, NMR, LC-MS) Start->CheckPurity SideProducts Side Products Detected? CheckPurity->SideProducts UnreactedSM High Unreacted Starting Material? SideProducts->UnreactedSM No IdentifySides Identify Side Products: - Di-ester - α-ester - Aspartimide - Racemized L-isomer SideProducts->IdentifySides Yes PurificationIssue Review Purification: - Inefficient Extraction - Wrong Recrystallization Solvent - Product Loss on Column UnreactedSM->PurificationIssue No DriveReaction Optimize Reaction: - Increase Reaction Time - Increase Temperature (cautiously) - Use More Active Reagent UnreactedSM->DriveReaction Yes OptimizeConditions Optimize Reaction: - Adjust Stoichiometry - Change Catalyst/Solvent - Lower Temperature IdentifySides->OptimizeConditions caption Fig 1. Decision tree for troubleshooting low synthesis yield.

Caption: Fig 1. Decision tree for troubleshooting low synthesis yield.

Question: My characterization data suggests I have multiple products. What are the likely side reactions?

Several side reactions can occur during the synthesis of D-Aspartic acid esters. Understanding these is key to optimizing your reaction conditions.

G cluster_products DAsp D-Aspartic Acid (Starting Material) Desired Desired Product D-Aspartic acid 4-methyl ester DAsp->Desired Selective Esterification AlphaEster Isomeric Product D-Aspartic acid 1-methyl ester DAsp->AlphaEster Poor Regioselectivity DiEster Over-reaction Product Di-methyl ester DAsp->DiEster Excess Reagent/ Harsh Conditions LAsp Racemized Product L-Aspartic acid ester DAsp->LAsp Base/Heat Promoted Racemization Aspartimide Cyclized Impurity Aspartimide Intermediate Desired->Aspartimide Base/Heat Promoted (esp. in peptide coupling) caption Fig 2. Potential products from D-Aspartic acid esterification.

Caption: Fig 2. Potential products from D-Aspartic acid esterification.

  • Di-esterification: Both carboxylic acids react to form a di-methyl ester. This is common if using harsh conditions or a large excess of methanol and acid catalyst.

  • Isomerization: Formation of the D-Aspartic acid 1-methyl ester (α-ester) instead of the desired 4-methyl ester (β-ester). Selectivity is a key challenge.

  • Racemization: The chiral center can epimerize under harsh basic or acidic conditions, especially with heat, leading to contamination with the L-isomer.[8][9] This is a critical impurity for biological assays.

  • Aspartimide Formation: Particularly relevant if the N-terminus is protected and you are activating the free carboxyl group (as in peptide synthesis), the backbone amide can cyclize onto the ester, forming a succinimide ring.[10][11] This process can lead to racemization and the formation of both α- and β-peptides upon ring-opening.[11]

Question: How can I purify my crude D-Aspartic acid 4-methyl ester to remove these impurities?

Purification requires exploiting the different chemical properties of the product and byproducts.

  • Protocol: Purification by Recrystallization

    • Rationale: This method works well if the main impurities have different solubilities than the desired product. It is often effective at removing unreacted D-Aspartic acid and some di-ester.

    • Steps:

      • Dissolve the crude product in a minimum amount of hot solvent (e.g., water or an alcohol/water mixture). A patent for a similar compound suggests recrystallization from water with a small amount of pyridine added.[12]

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to maximize crystal formation.[12]

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

      • Dry the crystals under vacuum.[12]

      • Validation: Check the purity of the recrystallized material by HPLC and measure the melting point.

  • Chromatography: For difficult separations, such as removing the α-ester isomer or small amounts of L-isomer, column chromatography (e.g., ion-exchange or reversed-phase) may be necessary. Chiral HPLC methods are required to resolve and quantify enantiomeric purity (D vs. L isomer).[13][14]

Section 3: Analytical Characterization

Confirming the identity and purity of your final compound is non-negotiable.

Question: What should I look for in the ¹H NMR spectrum to confirm the structure?

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. For D-Aspartic acid 4-methyl ester in a solvent like D₂O, you should expect to see three main signals.

Table 2: Expected ¹H NMR and Mass Spectrometry Data

AnalysisExpected Signal / ValueRationale
¹H NMR ~3.7 ppm (singlet, 3H)Corresponds to the three protons of the methyl ester (-OCH₃) group.
~4.0-4.2 ppm (multiplet, 1H)The proton on the α-carbon (chiral center).
~2.9-3.1 ppm (multiplet, 2H)The two protons on the β-carbon (-CH₂-).
Mass Spec (ESI+) m/z = 148.06 [M+H]⁺The mass of the molecule plus a proton.
m/z = 170.04 [M+Na]⁺A common adduct seen in electrospray ionization.

Reference spectra for the parent compound, D-Aspartic acid, can be found in databases like the Human Metabolome Database (HMDB) and can be useful for comparison of the aspartate backbone signals.[15]

Question: How do I set up an HPLC method to check the purity of my compound?

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing purity.

  • Rationale: This technique separates compounds based on their hydrophobicity. It can effectively separate the mono-ester from the more hydrophobic di-ester and the less hydrophobic D-Aspartic acid starting material. Chiral columns are needed to separate D- and L-enantiomers.

  • Protocol: General RP-HPLC Method for Purity Analysis

    • Column: C18 (ODS) column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (MeCN) with the same acid additive.[13]

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This will elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore. If derivatized, detection can be done at other wavelengths (e.g., 340 nm for FDNP-Val-NH₂ derivatives).[13]

    • Analysis: Purity is calculated by the area percentage of the main product peak relative to the total area of all peaks.

Section 4: Experimental Use and Biological Activity

D-Aspartic acid and its derivatives are biologically active, primarily interacting with the neuroendocrine system.[16][17]

Question: What is the proposed mechanism of action for D-Aspartic acid, and how might the 4-methyl ester differ?

D-Aspartic acid is known to act as a signaling molecule, primarily in the brain and endocrine glands.[16]

  • Known D-Aspartate Pathways:

    • NMDA Receptor Agonism: D-Aspartate binds to the L-glutamate site on the NMDA receptor, acting as an agonist and playing a role in neurotransmission.[7][16]

    • Hormone Regulation: It is involved in the synthesis and release of hormones like testosterone and luteinizing hormone (LH), acting on the hypothalamus-pituitary-gonadal axis.[17][18] In Leydig cells, it can upregulate the expression of the StAR protein, a key factor in steroidogenesis.[18]

    • Cell Proliferation: In the testis, D-Asp can promote cell proliferation through the GluR/ERK1/2 pathway.[17]

  • Role of the 4-Methyl Ester: The ester is often synthesized with the goal of creating a prodrug . The rationale is that the more lipophilic ester can cross cell membranes more easily than the charged carboxylic acid. Once inside the cell, endogenous esterase enzymes would hydrolyze the ester, releasing D-Aspartic acid to act on its intracellular targets.

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects Membrane Ester_ext D-Asp 4-Methyl Ester (Extracellular) Ester_int D-Asp 4-Methyl Ester (Intracellular) Ester_ext->Ester_int Passive Diffusion (Increased Lipophilicity) DAsp_int D-Aspartic Acid (Intracellular, Active) Ester_int->DAsp_int Hydrolysis NMDAR NMDA Receptor Activation DAsp_int->NMDAR ERK_Pathway ERK1/2 Pathway (Proliferation) DAsp_int->ERK_Pathway StAR StAR Expression (Steroidogenesis) DAsp_int->StAR Esterases Intracellular Esterases Esterases->Ester_int caption Fig 3. Prodrug strategy for enhancing intracellular D-Aspartate delivery.

Caption: Fig 3. Prodrug strategy for enhancing intracellular D-Aspartate delivery.

Question: I am designing an in vivo study. What should I consider for formulation and administration?

For in vivo work, formulation is key to achieving desired exposure.

  • Solubility: First, determine the solubility of your compound in relevant vehicles (e.g., saline, PBS, DMSO, oil-based vehicles). The parent D-Aspartic acid has a solubility of about 10 mg/mL in PBS (pH 7.2).[7] The ester may have different solubility characteristics.

  • Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) will depend on your experimental goals and the compound's properties. An ester might have improved oral bioavailability compared to the parent acid.

  • Pharmacokinetics (PK): If resources permit, run a preliminary PK study. This will tell you how quickly the compound is absorbed, distributed, metabolized (hydrolyzed), and excreted. This is crucial for designing a rational dosing schedule.

  • Toxicity: Always perform a dose-ranging study to identify the maximum tolerated dose (MTD) before proceeding to efficacy studies. While D-Aspartic acid is an endogenous molecule, the ester is a synthetic derivative and should be evaluated for safety.[7]

References

Technical Support Center: Synthesis of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amino acid ester synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the esterification of amino acids. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of these essential synthetic transformations.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing simple amino acid esters like methyl or ethyl esters?

The most prevalent and direct method is the Fischer-Speier esterification.[1][2] This reaction involves treating the amino acid with an excess of the desired alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst.[2][3] The most convenient way of doing this is with thionyl chloride or chlorotrimethylsilane as a source of anhydrous HCl.[4] The reaction is driven to completion by the large excess of alcohol, which acts as both a reactant and the solvent.

Q2: Why is N-protection of the amino acid sometimes necessary before esterification?

While direct esterification is common, N-protection is crucial in several scenarios:

  • Preventing Side Reactions: The free amino group is nucleophilic and can compete with the alcohol, leading to side reactions, particularly in multi-step syntheses like peptide synthesis.[5][6]

  • Improving Solubility: N-protected amino acids often exhibit better solubility in organic solvents, facilitating a more homogeneous reaction.[7]

  • Compatibility with Coupling Reagents: In methods employing coupling agents like dicyclohexylcarbodiimide (DCC), the N-terminus must be protected to prevent it from reacting with the activated carboxyl group.[8][9]

Common N-protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), each with specific conditions for removal.[6]

Q3: My amino acid is not dissolving in the alcohol for Fischer esterification. What can I do?

Poor solubility is a common issue, especially with amino acids that have bulky or polar side chains.[10] Here are some strategies:

  • Use of Co-solvents: While maintaining a large excess of the reactant alcohol, the addition of a co-solvent in which the amino acid is more soluble can be beneficial.

  • Silylation: Pre-treatment of the amino acid with a silylating agent like chlorotrimethylsilane (TMSCl) can enhance solubility and facilitate esterification.[10][11]

  • Suspension Reaction: The reaction can often proceed effectively even if the amino acid is not fully dissolved, existing as a suspension. Vigorous stirring is essential in such cases.

Q4: How can I purify my synthesized amino acid ester?

Purification strategies depend on the properties of the ester and the impurities present. Common methods include:

  • Crystallization: If the amino acid ester hydrochloride salt is a stable solid, it can often be purified by crystallization from a suitable solvent system.

  • Column Chromatography: For non-polar, protected amino acid esters, silica gel column chromatography is a standard purification technique.[12][13]

  • Extraction: After neutralizing the reaction mixture, the free amino acid ester can be extracted into an organic solvent. Washing the organic layer with a basic solution can remove any unreacted carboxylic acid.

  • Ion-Exchange Chromatography: This technique can be employed to separate the desired amino acid ester from unreacted amino acids and other charged impurities.[14][15]

II. Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific problems that may arise during the synthesis of amino acid esters, providing insights into their causes and practical solutions.

Problem 1: Low or No Yield of the Desired Ester

Possible Causes & Troubleshooting Steps:

Cause Explanation Recommended Solution
Incomplete Reaction Fischer esterification is an equilibrium process.[1][2][3] Insufficient reaction time or catalyst can lead to low conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or add more acid catalyst if necessary. Consider using a method to remove water as it forms, such as a Dean-Stark apparatus.[3]
Reagent Quality The presence of water in the alcohol or other reagents can shift the equilibrium back towards the starting materials.Use anhydrous alcohol and ensure all glassware is thoroughly dried. Freshly distilled thionyl chloride or other acid sources should be used.
Steric Hindrance Amino acids with bulky side chains (e.g., valine, isoleucine) or the use of sterically hindered alcohols (e.g., tert-butanol) can slow down the reaction rate.For sterically hindered substrates, consider alternative esterification methods such as the Steglich esterification using DCC and DMAP.[16]
Side Reactions The amino group can undergo side reactions. In methods using thionyl chloride, if the temperature is not controlled, it can lead to the formation of undesired byproducts.Maintain strict temperature control, especially when using reactive reagents like thionyl chloride.[10][17] N-protection can also mitigate side reactions at the amino group.[5]
Problem 2: Racemization of the Chiral Center

Possible Causes & Troubleshooting Steps:

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in amino acid chemistry.[18]

Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and prolonged exposure to strong acids or bases can promote racemization.[19][20] Saponification (ester hydrolysis with a base) is particularly known to cause racemization in some cases.[19]Employ milder reaction conditions. For Fischer esterification, using methods like TMSCl in methanol at room temperature can reduce racemization.[10] Avoid high temperatures when synthesizing benzyl esters, as some solvents can promote racemization at reflux.[21][22][23]
Activation Method Certain activating agents used in peptide coupling-style esterifications can increase the risk of racemization.When using coupling agents like DCC, the addition of a racemization suppressant such as 1-Hydroxybenzotriazole (HOBt) is highly recommended.[8][24]
Amino Acid Structure Some amino acids are more prone to racemization than others. For instance, phenylglycine is known to be highly susceptible.[22]Be particularly cautious with reaction conditions when working with racemization-prone amino acids. Chiral HPLC analysis is crucial to verify the enantiomeric purity of the final product.[21]

Workflow for Minimizing Racemization:

G cluster_fischer Fischer-Speier Considerations cluster_dcc DCC Coupling Considerations start Start: Chiral Amino Acid ester_method Choose Esterification Method start->ester_method fischer Fischer-Speier (e.g., SOCl2/MeOH) ester_method->fischer Direct Esterification dcc DCC/DMAP Coupling ester_method->dcc Protected Amino Acid other Other Methods ester_method->other fischer_cond Use Mild Conditions (e.g., Room Temp, TMSCl) fischer->fischer_cond fischer_monitoring Monitor Reaction Time fischer->fischer_monitoring dcc_additive Add Racemization Suppressant (e.g., HOBt) dcc->dcc_additive analysis Analyze Product by Chiral HPLC other->analysis fischer_cond->analysis fischer_monitoring->analysis dcc_additive->analysis product Enantiomerically Pure Amino Acid Ester analysis->product Purity Confirmed

Caption: Decision workflow for minimizing racemization.

Problem 3: Difficulty in Removing Byproducts

Possible Causes & Troubleshooting Steps:

Cause Explanation Recommended Solution
Dicyclohexylurea (DCU) from DCC When using DCC as a coupling agent, the byproduct dicyclohexylurea (DCU) is formed, which is often insoluble and can be difficult to remove completely.[9][25]Most of the DCU can be removed by filtration as it is insoluble in many organic solvents.[9] For trace amounts, purification by column chromatography may be necessary. Using a different carbodiimide, such as diisopropylcarbodiimide (DIC), can be advantageous as its urea byproduct is more soluble and easier to remove.
Unreacted Starting Material Incomplete reactions will leave unreacted amino acid in the product mixture.Purify the product via extraction. After esterification, neutralize the mixture and extract the ester into an organic solvent. The unreacted amino acid, being a zwitterion, will remain in the aqueous phase.
Salts from Workup Neutralization and other workup steps can introduce inorganic salts that co-precipitate with the product.Wash the crude product with cold water to dissolve the inorganic salts while minimizing the loss of the organic product. Recrystallization is also an effective method for removing salt impurities.
Problem 4: Unwanted Side-Chain Reactions

Possible Causes & Troubleshooting Steps:

Amino acids with functionalized side chains (e.g., Ser, Thr, Asp, Glu, Tyr) present additional challenges.

Functional Group Potential Side Reaction Preventative Measure
Hydroxyl (-OH) in Ser, Thr, Tyr The hydroxyl group can also be esterified, though it is generally less reactive than the carboxylic acid.Side-chain protection is the most robust solution. Common protecting groups for hydroxyls include benzyl (Bn) or tert-butyl (tBu) ethers.[7]
Carboxyl (-COOH) in Asp, Glu Both carboxylic acid groups can be esterified. Selective esterification of one over the other is challenging without protection.To obtain the mono-ester, a protection/deprotection strategy is typically required.[7][26] For instance, the side-chain carboxyl group can be protected as a benzyl or tert-butyl ester.[7]
Amide (-CONH2) in Asn, Gln The amide side chain can be dehydrated to a nitrile under harsh conditions, especially with reagents like DCC.Using side-chain protection, such as the trityl (Trt) group, can prevent this side reaction and also improve the solubility of the amino acid derivative.[7]

General Protocol for Thionyl Chloride-Mediated Methyl Esterification:

G start Suspend Amino Acid in Anhydrous Methanol cool Cool to 0°C (Ice Bath) start->cool add_socl2 Slowly Add Thionyl Chloride (SOCl2) cool->add_socl2 Exothermic Reaction stir Stir at Room Temperature (Monitor by TLC) add_socl2->stir concentrate Concentrate under Reduced Pressure stir->concentrate Reaction Complete product Crude Amino Acid Methyl Ester Hydrochloride concentrate->product

Caption: Standard protocol for methyl ester synthesis.

III. Concluding Remarks

The successful synthesis of amino acid esters hinges on a careful consideration of the amino acid's structure, the choice of esterification method, and meticulous control of reaction conditions. By understanding the underlying chemical principles and anticipating common pitfalls, researchers can optimize their synthetic strategies to achieve high yields of pure products while preserving stereochemical integrity. This guide serves as a foundational resource, and we encourage continuous consultation of the primary literature for the most current and specialized protocols.

References

Technical Support Center: Optimizing Mobile Phase for D-Aspartic Acid β-Methyl Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of D-Aspartic acid β-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in HPLC-based enantioseparation.

Introduction: The Challenge of Chiral Separation

D-Aspartic acid and its derivatives are of growing interest in neurobiology and pharmacology.[1][2] The successful separation of D-Aspartic acid β-methyl ester from its L-enantiomer is crucial for accurate quantification and downstream applications. This process, however, is not without its challenges, often requiring careful optimization of the mobile phase and a deep understanding of the interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase.

This guide provides a structured approach to mobile phase optimization and troubleshooting, moving from common issues to more nuanced problems.

Troubleshooting Guide: A Problem-and-Solution Approach

Issue 1: Poor or No Resolution Between Enantiomers

This is one of the most common challenges in chiral chromatography.[3]

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: The ionization state of both the analyte and the stationary phase is critical for chiral recognition, especially on crown ether-based columns.[4][5]

    • Explanation: For amino acid esters, a low pH (typically ≤ 2) is often required to protonate the primary amine, facilitating its interaction with the crown ether's chiral cavity.[4][5] At a higher pH, hydrophobic interactions may dominate, leading to a non-enantioselective retention mechanism.[4][5]

    • Actionable Protocol:

      • Start with a mobile phase of perchloric acid at pH 2.0.

      • If resolution is still poor, incrementally decrease the pH to 1.5, then 1.0.

      • Monitor the retention time and resolution at each pH value to determine the optimum.

  • Suboptimal Organic Modifier Concentration: The type and concentration of the organic modifier significantly impact enantioselectivity.

    • Explanation: Organic modifiers modulate the polarity of the mobile phase, affecting the strength of the interactions between the analyte and the CSP. For crown ether columns, the addition of methanol can sometimes decrease retention and enantiomeric separation.[4][5]

    • Actionable Protocol:

      • If using an organic modifier like methanol or acetonitrile, start with a low concentration (e.g., 5-10%).

      • Systematically vary the concentration in small increments (e.g., 2-5%) to observe the effect on resolution.

      • Consider running the separation in a purely aqueous acidic mobile phase if organic modifiers prove detrimental to resolution.[4][5]

  • Incorrect Column Temperature: Temperature influences the thermodynamics of chiral recognition.[3]

    • Explanation: Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased retention and better resolution.[4][5]

    • Actionable Protocol:

      • Begin with the column at ambient temperature (e.g., 25°C).

      • If resolution is insufficient, decrease the temperature in 5°C increments (e.g., to 20°C, 15°C, and even sub-ambient temperatures like 7°C).[4][5]

      • Allow the system to fully equilibrate at each new temperature before injection.

Issue 2: Peak Tailing or Asymmetry

Poor peak shape can compromise resolution and quantification.

Possible Causes and Solutions:

  • Column Contamination or Degradation: Accumulation of contaminants on the column can lead to active sites that cause peak tailing.

    • Explanation: Strongly adsorbed sample components or impurities from the mobile phase can interfere with the uniform interaction of the analyte with the stationary phase.

    • Actionable Protocol:

      • Disconnect the column from the detector and wash it according to the manufacturer's instructions.[3] For many polysaccharide-based columns, flushing with a strong solvent like isopropanol is effective.[3]

      • If the problem persists after washing, the column may be degraded and require replacement.

  • Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]

    • Explanation: A strong sample solvent can cause the initial band of analyte to spread on the column, leading to peak fronting or tailing.

    • Actionable Protocol:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If a different solvent is necessary for solubility, use the weakest possible solvent and inject the smallest possible volume.

Issue 3: Extraneous or "Ghost" Peaks

The appearance of unexpected peaks can complicate data analysis.

Possible Causes and Solutions:

  • Mobile Phase Contamination: Impurities in the solvents or additives can appear as peaks, especially in gradient elution.

    • Explanation: Even high-purity solvents can contain trace impurities that become concentrated on the column and elute as distinct peaks.

    • Actionable Protocol:

      • Prepare fresh mobile phase daily using HPLC-grade or MS-grade solvents and high-purity water.[3]

      • Filter all aqueous buffers before use.[3]

      • Run a blank gradient (without an injection) to see if the ghost peaks are still present. If so, the mobile phase is the likely source.[3]

  • Autosampler Carryover: Residual sample from a previous injection can be introduced into the current run.

    • Explanation: Inadequate needle washing can leave traces of a previous, more concentrated sample that then gets injected with the subsequent sample.

    • Actionable Protocol:

      • Optimize the needle wash procedure by using a wash solvent that is strong enough to fully dissolve the D-Aspartic acid β-methyl ester.[3]

      • Increase the volume of the needle wash.

      • Inject a blank solvent after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase development for D-Aspartic acid β-methyl ester?

A good starting point for the chiral separation of D-Aspartic acid β-methyl ester on a crown ether-based column, such as a Daicel Crownpak CR(+), is an isocratic mobile phase of aqueous perchloric acid at a pH of approximately 2.0 and a column temperature of 25°C.[4][5] From there, you can adjust the pH, temperature, and organic modifier concentration as needed to optimize the separation.

Q2: Is derivatization necessary for the separation of D-Aspartic acid β-methyl ester?

No, direct enantioseparation of amino acid esters is achievable without derivatization, particularly on chiral crown ether or macrocyclic glycopeptide-based CSPs.[4][5][7] Derivatization is an option to enhance detection or alter chromatographic behavior but adds extra steps to the sample preparation process.[7]

Q3: How does the choice of chiral stationary phase (CSP) affect mobile phase optimization?

The CSP is a critical factor. For instance:

  • Crown Ether-Based CSPs (e.g., Crownpak CR(+)) : These are well-suited for primary amino acids and their esters.[4][5] Mobile phase optimization will heavily focus on acidic pH to facilitate the inclusion complexation mechanism.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Astec CHIROBIOTIC T) : These are versatile and can operate in various modes (reversed-phase, polar organic).[7][8] Mobile phase optimization may involve adjusting buffer salts, pH, and organic modifiers like methanol or acetonitrile.[8]

  • Polysaccharide-Based CSPs : These are less commonly used for underivatized amino acids due to their zwitterionic nature and poor solubility in typical non-polar mobile phases for these columns.[7]

Q4: Can I use a gradient elution for this separation?

While gradient elution is a powerful tool in chromatography, isocratic methods are more common for chiral separations of a single pair of enantiomers.[9] This is because the chemical properties of enantiomers are identical, and the separation relies on the specific, selective interactions with the CSP, which are best maintained under stable mobile phase conditions.[9]

Data Presentation

Table 1: Effect of Mobile Phase Parameters on the Separation of D/L-Aspartic Acid β-Methyl Ester Enantiomers (Hypothetical Data for Illustrative Purposes)

ParameterCondition 1Condition 2Condition 3
Mobile Phase 90:10 ACN:H₂O with 0.1% TFAAqueous HClO₄, pH 2.0Aqueous HClO₄, pH 1.5
Temperature 25°C25°C15°C
Retention Time (L-isomer) 5.2 min8.1 min10.5 min
Retention Time (D-isomer) 5.4 min9.0 min12.1 min
Resolution (Rs) 0.81.62.2

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Aqueous Perchloric Acid, pH 2.0)
  • Use HPLC-grade water.

  • Add a magnetic stir bar to a clean glass reservoir.

  • While stirring, slowly add concentrated perchloric acid dropwise, monitoring the pH with a calibrated pH meter.

  • Adjust the pH to 2.0 ± 0.05.

  • Filter the mobile phase through a 0.45 µm or 0.2 µm filter to remove any particulates.[3]

  • Degas the mobile phase before use.

Protocol 2: Systematic Approach to Mobile Phase Optimization
  • Column Selection: Choose a suitable chiral column, such as a crown ether-based CSP.

  • Initial Conditions:

    • Mobile Phase: Aqueous perchloric acid, pH 2.0.

    • Flow Rate: As recommended by the column manufacturer (e.g., 0.5-1.0 mL/min).

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).[5]

  • pH Optimization:

    • Inject the racemic standard.

    • If resolution is <1.5, decrease the pH to 1.8 and re-inject.

    • Continue to decrease the pH in 0.2 unit increments until optimal resolution is achieved or no further improvement is observed.

  • Temperature Optimization:

    • Using the optimal pH from the previous step, lower the column temperature to 20°C.

    • Allow the system to equilibrate for at least 30 minutes.

    • Inject the standard and assess the resolution.

    • Continue to decrease the temperature in 5°C increments.

  • Organic Modifier (If Necessary):

    • If retention times are excessively long, consider adding a small percentage (e.g., 5%) of methanol or acetonitrile to the optimized aqueous mobile phase.

    • Evaluate the impact on resolution and retention time. Be aware that this may reduce selectivity.[4][5]

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution (Rs < 1.5) check_ph Is Mobile Phase pH Optimal? (e.g., <= 2 for crown ether columns) start->check_ph adjust_ph Adjust pH Downward (e.g., in 0.2 unit increments) check_ph->adjust_ph No check_temp Is Temperature Optimized? check_ph->check_temp Yes adjust_ph->check_ph adjust_temp Decrease Temperature (e.g., in 5°C increments) check_temp->adjust_temp No check_organic Is Organic Modifier Concentration Correct? check_temp->check_organic Yes adjust_temp->check_temp adjust_organic Vary/Remove Organic Modifier check_organic->adjust_organic No success Resolution Achieved (Rs >= 1.5) check_organic->success Yes adjust_organic->check_organic

Caption: A systematic workflow for addressing poor enantiomeric resolution.

References

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dealing with matrix effects in the LC-MS/MS analysis of biological samples. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of complex biological matrices. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and validate your bioanalytical methods effectively.

Understanding the Challenge: What Are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] This includes a complex mixture of endogenous and exogenous substances like proteins, lipids, salts, and metabolites.[2][3] A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of these co-eluting components.[4] This phenomenon can manifest as:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect.[1]

  • Ion Enhancement: An increase in the analyte's signal intensity.[1]

These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis, potentially leading to erroneous results.[3][5] The primary cause is competition between the analyte and matrix components for ionization in the MS source.[6] Compounds like phospholipids are particularly notorious for causing ion suppression.[7][8]

Troubleshooting Guide: Identifying and Quantifying Matrix Effects

A systematic evaluation of matrix effects is a critical component of bioanalytical method development and validation, as stipulated by regulatory bodies like the FDA and EMA.[9][10] Here are two cornerstone experiments to diagnose and assess the impact of the matrix on your analysis.

Qualitative Assessment: Post-Column Infusion

The post-column infusion experiment is a powerful qualitative tool to identify at what specific retention times matrix components are causing ion suppression or enhancement.[5][11]

The Rationale

By continuously infusing a standard solution of your analyte directly into the mass spectrometer, you create a stable, elevated baseline signal. When a blank, extracted matrix sample is then injected onto the LC column, any co-eluting matrix components that interfere with the analyte's ionization will cause a visible deviation—a dip or a peak—in this stable baseline.[3][12] This provides a chromatographic map of interference zones.

Experimental Protocol: Post-Column Infusion
  • System Setup:

    • Use a T-connector to introduce a constant flow of a standard solution of your analyte into the mobile phase stream after the analytical column but before the mass spectrometer inlet.[12]

    • The infusion is typically performed using a syringe pump at a low, steady flow rate.[3]

  • Analyte Infusion:

    • Begin infusing the analyte solution to establish a stable signal baseline in your data acquisition software.

  • Injection of Blank Matrix:

    • Prepare a blank matrix sample (e.g., plasma, urine) using your established extraction procedure.

    • Inject this extracted blank sample onto the LC-MS/MS system.

  • Data Analysis:

    • Monitor the analyte's specific MRM (Multiple Reaction Monitoring) transition.

    • Observe the baseline for any deviations. A drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[11]

    • The goal is to adjust your chromatographic method so that your analyte of interest elutes in a "quiet" region, free from these interferences.[5]

G cluster_LC LC System HPLC_Pump HPLC Pump Injector Injector HPLC_Pump->Injector Column Analytical Column Injector->Column MS Mass Spectrometer T_Connector T-Connector Column->T_Connector Column Eluent Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->T_Connector Analyte Infusion T_Connector->MS Combined Flow

Caption: Workflow for a post-column infusion experiment to detect matrix effects.

Quantitative Assessment: Post-Extraction Spiking

While post-column infusion tells you where the problem is, the post-extraction spiking experiment tells you how big the problem is. This is the "gold standard" quantitative method for assessing matrix effects.[13]

The Rationale

This method directly quantifies the extent of ion suppression or enhancement by comparing the analyte's response in a "clean" solution (neat solvent) to its response in an extracted blank matrix.[4][5] The ratio of these two responses is termed the Matrix Factor (MF) .

Experimental Protocol: Post-Extraction Spiking
  • Prepare Two Sets of Samples:

    • Set A (Analyte in Matrix): Take at least six different lots of blank biological matrix.[3] Perform your sample extraction procedure. After extraction, spike the resulting extract with your analyte at low and high QC concentrations.

    • Set B (Analyte in Neat Solution): Prepare solutions of your analyte in the final reconstitution solvent at the exact same low and high QC concentrations as in Set A.[13]

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • Calculate the mean peak area for the analyte in each set.

    • The Matrix Factor is calculated using the following formula:[13] MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

  • Interpretation of Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

For a robust method, the absolute MF should ideally be between 0.8 and 1.2.[13] More importantly, if using a stable isotope-labeled internal standard (SIL-IS), the IS-normalized MF (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0. This demonstrates that the internal standard is effectively compensating for the matrix effect.[13]

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) Peak Area in Matrix / Peak Area in Neat Solution0.8 - 1.2Quantifies ion suppression (<1) or enhancement (>1).[13]
Recovery (%RE) Peak Area in Pre-Spiked Matrix / Peak Area in Post-Spiked MatrixConsistent & PreciseMeasures the efficiency of the extraction process.
Process Efficiency (%PE) Peak Area in Pre-Spiked Matrix / Peak Area in Neat SolutionConsistent & PreciseThe overall success of the method (Recovery x Matrix Effect).

Table summarizing key parameters for evaluating matrix effects and sample preparation efficiency. Data derived from principles outlined in Matuszewski et al.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples?

A: The most notorious culprits in plasma are phospholipids from cell membranes.[7][8] These compounds are often co-extracted with analytes, especially in simple protein precipitation (PPT) methods, and are known to cause significant ion suppression.[7][14] Other sources include salts, endogenous metabolites, and co-administered drugs.[3]

Q2: I've identified a significant matrix effect. What is the best way to eliminate it?

A: A multi-pronged approach is best:

  • Improve Sample Preparation: This is the most effective strategy.[1] While protein precipitation is fast, it is often insufficient for removing phospholipids.[14][15] Consider more rigorous techniques like:

    • Solid-Phase Extraction (SPE): Offers selective extraction of the analyte while removing many interfering components.[1][16]

    • Liquid-Liquid Extraction (LLE): Can effectively partition the analyte away from matrix components.[1]

    • Phospholipid Removal Plates/Cartridges: These are specifically designed to deplete phospholipids from protein-precipitated samples and are highly effective at reducing matrix effects.[15][16][17]

  • Optimize Chromatography: If possible, modify your LC gradient or change your column chemistry to achieve chromatographic separation between your analyte and the interference zone identified by post-column infusion.[5][6]

  • Sample Dilution: A simple but effective method can be to dilute the sample, which reduces the concentration of interfering matrix components.[5][12] However, this is only feasible if your assay has sufficient sensitivity.[5]

Q3: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help?

A: A SIL-IS is the gold standard for compensating for matrix effects.[18][19] A SIL-IS is chemically identical to the analyte, differing only in isotopic composition (e.g., containing ²H or ¹³C).[19] Because it has the same physicochemical properties, it co-elutes with the analyte and is affected by matrix-induced ion suppression or enhancement in the exact same way. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[1][19]

G cluster_Troubleshooting Troubleshooting Workflow cluster_Mitigation Mitigation Strategies Start Method Fails Validation Criteria Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Qual_Assess Identify Interference Zone (Post-Column Infusion) Assess->Qual_Assess If MF is unacceptable Optimize_SP Optimize Sample Prep (SPE, LLE, PL Removal) Assess->Optimize_SP Use_SIL_IS Implement SIL-IS Assess->Use_SIL_IS Optimize_LC Optimize Chromatography Qual_Assess->Optimize_LC Revalidate Re-evaluate Matrix Effect Optimize_SP->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Q4: Can I use a structural analog as an internal standard instead of an expensive SIL-IS?

A: While a structural analog is better than no internal standard, it is not ideal. Structural analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This means they may not experience the same degree of matrix effect, leading to incomplete correction and inaccurate quantification. In cases where the analyte and its analog internal standard have even slight differences in retention time, they can be subjected to significantly different levels of ion suppression.

Q5: My matrix effect varies between different patient samples. What should I do?

A: This highlights the critical importance of using a SIL-IS. Inter-individual variability in matrix composition is common, especially in clinical samples.[19][20] Pooled matrix used for calibration standards may not be representative of individual patient samples.[20] Only a co-eluting SIL-IS can effectively correct for this sample-to-sample variation, ensuring the reliability of the reported concentrations.[19][20]

References

Technical Support Center: Optimizing NMR Signal-to-Noise for (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (R)-2-Amino-4-methoxy-4-oxobutanoic acid. This resource is designed to provide you with in-depth, actionable strategies to improve the signal-to-noise ratio (S/N) in your Nuclear Magnetic Resonance (NMR) experiments. Poor S/N can obscure important structural details and hinder quantitative analysis. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding poor S/N in the NMR of this compound.

Q1: My baseline is very noisy, making it hard to see my peaks. What's the quickest way to improve this?

A1: The most direct way to reduce baseline noise is to increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans[1][2]. For example, quadrupling the number of scans will approximately double the S/N[3]. This is often the first and most effective parameter to adjust.

Q2: I have a limited amount of sample. How can I maximize my signal?

A2: With a limited sample amount, ensuring proper sample preparation is critical. Dissolve your sample in the minimum required volume of a high-quality deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube) to maximize its concentration[4]. Also, ensure your sample is fully dissolved and free of any particulate matter by filtering it into the NMR tube.

Q3: My peaks are broad and poorly resolved, which seems to be affecting my S/N. What could be the cause?

A3: Broad peaks can result from several factors, including poor magnetic field homogeneity (shimming), high sample concentration leading to increased viscosity, or the presence of paramagnetic impurities[5]. Start by re-shimming the magnet, as this is a common cause of poor line shape and resolution[6][7]. If the problem persists, consider diluting your sample slightly.

Q4: Can the choice of solvent affect my signal-to-noise ratio?

A4: Yes, the solvent can influence S/N. A solvent that provides better solubility for your compound will allow for a higher effective concentration. Additionally, the viscosity of the solvent can affect molecular tumbling and, consequently, relaxation times and line widths. Using a deuterated solvent with low viscosity is generally preferable.

Q5: I've increased the number of scans, but my signal is still weak. What else can I do?

A5: If increasing the number of scans isn't sufficient, you should investigate your experimental parameters. Ensure the relaxation delay (d1) is set appropriately for the T1 of your compound's protons. A d1 of at least 1.3 times the longest T1 is recommended to allow for sufficient relaxation between pulses and maximize signal intensity. You can also explore using a cryoprobe if available, as they can significantly enhance sensitivity[8][9][10][11][12].

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving S/N issues in your NMR experiments with this compound.

Step 1: Evaluate Your Sample Preparation

The quality of your NMR sample is the foundation of a good spectrum. Flaws in sample preparation can lead to a host of problems that no amount of instrumental optimization can fully rectify.

Protocol for Optimal Sample Preparation:

  • Determine the appropriate concentration: For a standard room temperature probe, aim for a concentration of 5-25 mg of this compound in 0.5-0.6 mL of deuterated solvent for ¹H NMR[13]. For ¹³C NMR, a higher concentration (50-100 mg) is often necessary due to the lower natural abundance of the ¹³C isotope[13].

  • Choose the right solvent: Select a deuterated solvent in which your compound is highly soluble. For polar molecules like amino acid derivatives, methanol-d4, DMSO-d6, or D₂O are common choices. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Ensure complete dissolution and filtration: Your sample must be fully dissolved. Any suspended particles will distort the local magnetic field, leading to broad lines and poor resolution. Filter your sample through a pipette with a glass wool plug directly into a clean, high-quality NMR tube[14].

  • Use the correct sample volume: The optimal sample height in a standard 5 mm NMR tube is approximately 4-5 cm, which corresponds to a volume of 0.5-0.7 mL[13][14]. An incorrect sample volume can make it difficult for the spectrometer to achieve good shims[14].

  • Check for paramagnetic impurities: Paramagnetic substances, even in trace amounts, can cause significant line broadening and a reduction in signal intensity. If you suspect paramagnetic contamination, consider treating your sample with a chelating agent or purifying it further.

Step 2: Optimize Magnetic Field Homogeneity (Shimming)

A homogeneous magnetic field across your sample is crucial for achieving sharp, well-defined peaks, which directly impacts S/N[6][7]. Shimming is the process of adjusting small magnetic fields to counteract inhomogeneities in the main magnetic field[7][15].

Shimming Workflow Diagram:

Shimming_Workflow Start Start Shimming Procedure Load_Sample Insert Sample and Lock on Solvent Signal Start->Load_Sample Initial_Shim Load Standard Shim Set Load_Sample->Initial_Shim Adjust_Z1_Z2 Iteratively Adjust Z1 and Z2 for Maximum Lock Level Initial_Shim->Adjust_Z1_Z2 Observe_FID Observe the FID of a Strong Singlet Adjust_Z1_Z2->Observe_FID Fine_Tune Fine-tune Higher-Order Shims (Z3, Z4, etc.) for FID Shape Observe_FID->Fine_Tune Check_Lineshape Check Spectral Lineshape for Symmetry and Sharpness Fine_Tune->Check_Lineshape Check_Lineshape->Adjust_Z1_Z2 If lineshape is poor End Shimming Complete Check_Lineshape->End If lineshape is good

Caption: A systematic workflow for shimming the NMR magnet.

Key Shimming Considerations:

  • Lock Signal: Use the deuterium lock signal as an indicator of field homogeneity. The goal is to maximize the lock level[6].

  • Iterative Process: Shimming is an iterative process. Adjustments to one shim coil can affect others, so you may need to go back and forth between different shims[16].

  • Spinning vs. Non-spinning: For most modern spectrometers, spinning the sample is not necessary and can even introduce spinning sidebands. Shimming should be optimized for a non-spinning sample.

Step 3: Adjust Experimental Parameters

The parameters you set for your NMR experiment have a direct impact on the resulting S/N.

Key Acquisition Parameters and Their Impact on S/N:

ParameterRecommended Value/SettingRationale
Number of Scans (ns) As high as practically possibleS/N increases with the square root of the number of scans[1][2].
Relaxation Delay (d1) 1.3 - 1.5 x T₁Allows for sufficient relaxation of the nuclei between pulses, maximizing signal intensity per scan. Setting d1 too short will lead to saturation and reduced signal.
Pulse Angle (p1) 90° (for quantitative analysis) or Ernst Angle (for optimal S/N per unit time)A 90° pulse maximizes the signal for a single scan. The Ernst angle provides the best sensitivity over time.
Receiver Gain (rg) As high as possible without ADC overflowAmplifies the signal before digitization. Setting it too high will clip the FID and introduce artifacts. Modern spectrometers often have an autogain function.

Parameter Optimization Workflow:

Parameter_Optimization Start Start Parameter Optimization Set_Scans Set a High Number of Scans Start->Set_Scans Set_Delay Set Relaxation Delay (d1) based on estimated T1 Set_Scans->Set_Delay Set_Pulse_Angle Set Pulse Angle (p1) Set_Delay->Set_Pulse_Angle Set_Receiver_Gain Set Receiver Gain (rg) Set_Pulse_Angle->Set_Receiver_Gain Acquire_Spectrum Acquire Spectrum Set_Receiver_Gain->Acquire_Spectrum Evaluate_SNR Evaluate S/N and check for artifacts Acquire_Spectrum->Evaluate_SNR Evaluate_SNR->Set_Scans If S/N is still low End Optimization Complete Evaluate_SNR->End If S/N is satisfactory

Caption: A workflow for optimizing key NMR acquisition parameters.

Step 4: Advanced Techniques and Hardware Considerations

If you have optimized your sample and basic acquisition parameters and still require better S/N, consider the following advanced options.

  • Cryoprobes: These probes cool the detection electronics to cryogenic temperatures, which significantly reduces thermal noise[8][10]. A cryoprobe can provide a 3 to 5-fold increase in S/N compared to a room-temperature probe, which translates to a 9 to 25-fold reduction in experiment time for the same S/N[9][10].

  • Data Processing: Applying an exponential window function (line broadening) during Fourier transformation can improve the S/N at the expense of resolution[17]. This is a trade-off that can be beneficial if your primary goal is to detect very weak signals.

  • Solvent Suppression: If your compound is in a protonated solvent (like H₂O), the large solvent signal can overwhelm the detector and limit the achievable S/N for your analyte peaks. Employing solvent suppression techniques, such as presaturation, can mitigate this issue[18].

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor S/N Ratio Check_Sample Is the sample properly prepared? (Concentration, Volume, Purity) Start->Check_Sample Fix_Sample Re-prepare the sample Check_Sample->Fix_Sample No Check_Shims Are the shims optimized? Check_Sample->Check_Shims Yes Fix_Sample->Check_Sample Re_Shim Perform shimming procedure Check_Shims->Re_Shim No Check_Parameters Are acquisition parameters optimal? (ns, d1, p1, rg) Check_Shims->Check_Parameters Yes Re_Shim->Check_Shims Optimize_Parameters Adjust acquisition parameters Check_Parameters->Optimize_Parameters No Advanced_Options Consider advanced options (Cryoprobe, Data Processing) Check_Parameters->Advanced_Options Yes, and still poor S/N Good_SNR Good S/N Achieved Check_Parameters->Good_SNR Yes, and good S/N Optimize_Parameters->Check_Parameters Advanced_Options->Good_SNR

Caption: A decision tree for troubleshooting poor S/N in NMR.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for D-Aspartic Acid 4-Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of D-Aspartic acid 4-methyl ester is a critical step in the development of novel therapeutics and research tools. This guide provides an in-depth comparative analysis of the primary chemical and enzymatic routes for the synthesis of this important chiral building block, offering insights into the underlying principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

D-Aspartic acid and its derivatives are of significant interest in neuroscience and endocrinology. The selective esterification of the β-carboxyl group (at the 4-position) of D-Aspartic acid yields D-Aspartic acid 4-methyl ester, a key intermediate for the synthesis of peptidomimetics, pharmaceuticals, and other biologically active molecules. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide aims to provide a comprehensive overview to aid in the selection of the most appropriate method for a given application.

Chemical Synthesis Routes: The Classical Approach

Traditional chemical synthesis offers a direct and often high-throughput approach to D-Aspartic acid 4-methyl ester. The primary challenge lies in achieving regioselectivity for the β-carboxyl group over the α-carboxyl group.

Fischer-Speier Esterification

One of the most established methods for esterification is the Fischer-Speier reaction, which involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4][5]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester.[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[2]

  • Reaction Setup: Suspend D-Aspartic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the cooled suspension.

  • Reaction: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Purification: Remove the excess methanol under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to isolate the D-Aspartic acid 4-methyl ester.

Thionyl Chloride/Methanol Method

A common alternative for the synthesis of amino acid methyl esters involves the use of thionyl chloride (SOCl₂) in methanol.[6][7][8] This method is often preferred for its milder conditions and the formation of gaseous byproducts that are easily removed.

Mechanism: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as the catalyst for the esterification, following a similar mechanism to the Fischer-Speier reaction. The in situ generation of HCl avoids the direct use of corrosive and hygroscopic hydrogen chloride gas.

  • Reagent Preparation: In a fume hood, cautiously add thionyl chloride dropwise to chilled anhydrous methanol with stirring.

  • Reaction: Add D-Aspartic acid to the freshly prepared methanolic HCl solution.

  • Heating: Gently heat the reaction mixture to reflux for a few hours.

  • Isolation: After completion of the reaction, cool the mixture and remove the solvent under reduced pressure to obtain the hydrochloride salt of the D-Aspartic acid 4-methyl ester.

  • Purification: The product can be purified by recrystallization.

Enzymatic Synthesis: The Green and Selective Alternative

Enzymatic synthesis has emerged as a powerful and environmentally benign alternative to classical chemical methods. Lipases are a class of enzymes that can catalyze esterification reactions with high regio- and enantioselectivity under mild conditions.[9][10][11] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), are particularly attractive for industrial applications due to their stability and reusability.[12][13]

Mechanism: The catalytic mechanism of lipase involves a serine residue in the active site which acts as a nucleophile to attack the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of water. The alcohol then attacks the acyl-enzyme intermediate to form the ester and regenerate the free enzyme. The high selectivity of lipases is attributed to the specific three-dimensional structure of their active site, which can differentiate between the two carboxyl groups of aspartic acid.

  • Reaction Mixture: Suspend D-Aspartic acid and immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., a non-polar solvent like hexane or a green solvent like 2-methyl-2-butanol).

  • Substrate Addition: Add methanol to the suspension. The molar ratio of methanol to D-Aspartic acid is a critical parameter to optimize.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically between 30-60 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by analyzing samples using HPLC.

  • Product Isolation: Once the reaction reaches the desired conversion, filter off the immobilized enzyme for reuse.

  • Purification: Remove the solvent under reduced pressure and purify the product by appropriate methods such as chromatography.

Comparative Analysis

FeatureChemical Synthesis (Fischer/SOCl₂)Enzymatic Synthesis (Lipase)
Regioselectivity Can be challenging to control, often leading to a mixture of α- and β-esters, requiring careful optimization of reaction conditions.Generally high, with the enzyme selectively catalyzing the esterification of the β-carboxyl group.
Enantiomeric Purity Starting from enantiomerically pure D-Aspartic acid, the stereochemistry is typically retained.High enantioselectivity is a hallmark of enzymatic reactions, preserving the D-configuration.
Reaction Conditions Often requires harsh conditions such as strong acids, high temperatures, and anhydrous solvents.Mild reaction conditions (neutral pH, moderate temperatures), reducing the risk of side reactions and degradation of sensitive substrates.
Byproducts & Waste Can generate significant amounts of acidic or corrosive waste, posing environmental concerns.Minimal byproduct formation, and the enzyme catalyst is biodegradable. The use of green solvents can further enhance sustainability.
Catalyst Requires stoichiometric or catalytic amounts of strong acids, which need to be neutralized during work-up.Uses a reusable and biodegradable enzyme catalyst.
Yield Can achieve moderate to high yields, but purification from byproducts can be challenging.Yields can be high, and are often influenced by factors such as solvent choice, water activity, and substrate concentration.
Cost Reagents are generally inexpensive, but the overall cost can be influenced by the need for extensive purification.The initial cost of the enzyme can be higher, but reusability can make it cost-effective in the long run.

Visualization of Synthesis Pathways

Synthesis_Routes cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis DA D-Aspartic Acid DA4ME_Chem D-Aspartic Acid 4-Methyl Ester DA->DA4ME_Chem Esterification MeOH Methanol MeOH->DA4ME_Chem Acid_Cat Acid Catalyst (H₂SO₄ or SOCl₂/MeOH) Acid_Cat->DA4ME_Chem DA_Enz D-Aspartic Acid DA4ME_Enz D-Aspartic Acid 4-Methyl Ester DA_Enz->DA4ME_Enz Selective Esterification MeOH_Enz Methanol MeOH_Enz->DA4ME_Enz Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->DA4ME_Enz

Caption: A comparison of the general workflows for the chemical and enzymatic synthesis of D-Aspartic acid 4-methyl ester.

Conclusion and Future Perspectives

Both chemical and enzymatic routes offer viable pathways for the synthesis of D-Aspartic acid 4-methyl ester, each with its own set of advantages and limitations.

Chemical synthesis , particularly the Fischer-Speier and thionyl chloride methods, provides a direct and well-established approach. However, the lack of regioselectivity and the harsh reaction conditions are significant drawbacks. Future research in this area could focus on the development of novel catalysts and protecting group strategies to improve the selectivity of the β-esterification.

Enzymatic synthesis using lipases presents a highly attractive "green" alternative. The exceptional regio- and enantioselectivity, coupled with mild reaction conditions and the reusability of the biocatalyst, make it an ideal choice for sustainable and high-purity production. The primary challenges for enzymatic synthesis lie in the optimization of reaction conditions, including the choice of solvent and water activity, to maximize yield and enzyme stability. The development of novel, robust, and highly selective lipases through protein engineering will further enhance the utility of this approach.

For researchers and drug development professionals, the choice between these synthetic routes will depend on the specific requirements of their application, including scale, purity, cost, and environmental considerations. As the demand for enantiomerically pure chiral building blocks continues to grow, the development of more efficient and sustainable synthetic methodologies will remain a key area of research.

References

A Comparative Spectroscopic Guide to (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as D-Aspartic acid β-methyl ester, is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. Its structural similarity to endogenous amino acids makes it a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. Accurate structural elucidation and purity assessment are paramount in any research and development setting. This guide provides a comprehensive comparison of the expected spectroscopic data for this compound with the experimentally obtained data for its parent compound, D-Aspartic acid.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characteristics of this compound and its analogues. The methodologies and data presented herein are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Spectroscopic Profile of this compound: A Comparative Analysis

While a comprehensive set of publicly available, experimentally derived spectra for this compound is limited, its spectroscopic characteristics can be confidently predicted based on fundamental principles and comparison with structurally related molecules. For the purpose of this guide, we will use D-Aspartic acid as our primary reference compound, for which extensive spectroscopic data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals for the methoxy protons, the methylene protons (CH₂), and the alpha-proton (α-CH).

Functional Group Expected Chemical Shift (ppm) Multiplicity Integration Notes
Methoxy (CH₃)~3.7Singlet3HThe sharp singlet is characteristic of a methyl ester.
Methylene (CH₂)2.8 - 3.0Doublet of Doublets (dd) or Multiplet2HThese protons are diastereotopic and will likely appear as a complex multiplet due to coupling to the α-proton.
Alpha-Proton (α-CH)3.9 - 4.2Triplet (t) or Doublet of Doublets (dd)1HThe chemical shift is influenced by the adjacent amino and carboxylic acid groups. Its multiplicity will depend on the coupling with the methylene protons.
Amino (NH₂)VariableBroad Singlet2HThe chemical shift and appearance of this peak are highly dependent on the solvent, concentration, and temperature. In D₂O, this signal will exchange and may not be observed.
Carboxylic Acid (OH)VariableBroad Singlet1HSimilar to the amino protons, this signal is broad and its position is variable. It will also exchange in D₂O.

Comparative ¹H NMR Data for D-Aspartic Acid:

For comparison, the ¹H NMR spectrum of D-Aspartic acid in D₂O typically shows a triplet for the α-proton around 3.98 ppm and two distinct signals for the diastereotopic methylene protons around 2.83 and 2.92 ppm.[1] The absence of a methoxy signal is the key differentiating feature.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

Carbon Atom Expected Chemical Shift (ppm) Notes
Methoxy (CH₃)~52Characteristic chemical shift for a methyl ester carbon.
Methylene (CH₂)~35
Alpha-Carbon (α-CH)~50
Ester Carbonyl (C=O)~172
Carboxylic Acid Carbonyl (C=O)~175Generally, carboxylic acid carbonyls are slightly downfield compared to ester carbonyls.

Comparative ¹³C NMR Data for D-Aspartic Acid:

In the ¹³C NMR spectrum of D-Aspartic acid, one would expect to see signals for the methylene carbon, the alpha-carbon, and two carboxylic acid carbonyls, but no signal in the methoxy region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3200 - 3500Medium, BroadCharacteristic of a primary amine.
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very BroadThis broad absorption is a hallmark of a hydrogen-bonded carboxylic acid.
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)~1735StrongA key band for identifying the methyl ester.
C=O Stretch (Carboxylic Acid)~1710StrongThis band may overlap with the ester carbonyl.
N-H Bend (Amine)1550 - 1650Medium
C-O Stretch (Ester)1000 - 1300Strong

Comparative IR Data for D-Aspartic Acid:

The IR spectrum of D-Aspartic acid is well-documented and shows the characteristic broad O-H and N-H stretches, along with two C=O stretching bands for the two carboxylic acid groups.[2][3] The key difference in the spectrum of this compound would be the presence of a distinct C=O stretch for the ester at a slightly higher wavenumber than the carboxylic acid carbonyls and a strong C-O stretching band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₅H₉NO₄[4]

  • Molecular Weight: 147.13 g/mol [4]

  • Expected [M+H]⁺ Ion: m/z 148.06

  • Expected [M-H]⁻ Ion: m/z 146.04

Key Fragmentation Pathways:

In tandem mass spectrometry (MS/MS), the molecular ion would be expected to fragment via characteristic pathways for amino acid esters. These include the loss of the methoxy group (-OCH₃), the loss of the carboxylic acid group (-COOH), and cleavage of the Cα-Cβ bond.

Comparative Mass Spectrometry Data for D-Aspartic Acid:

D-Aspartic acid has a molecular weight of 133.10 g/mol .[5] Its mass spectrum shows a molecular ion peak corresponding to this mass.[6] The fragmentation pattern is dominated by the loss of water and the carboxylic acid groups. The higher molecular weight of the target compound is a clear distinguishing feature.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including necessary calibration and control steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TSP or TMSP) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 Prepared Sample acq2 Lock and shim the spectrometer acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 32 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 Raw FID Data proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to internal standard proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 end Analysis & Interpretation proc4->end Processed Spectra

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analytical sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for exchangeable protons, DMSO-d₆ for observing all protons) in a clean vial.

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phase and baseline correction on the resulting spectra.

    • Calibrate the chemical shift axis using the signal from the internal standard (0.0 ppm for TSP and TMS).

    • Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Thin Solid Film Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve a small amount of solid in a volatile solvent (e.g., methanol) prep2 Place a drop of the solution onto a salt plate (e.g., KBr) prep1->prep2 prep3 Allow the solvent to evaporate completely prep2->prep3 acq1 Place the salt plate in the sample holder of the FTIR spectrometer prep3->acq1 Prepared Sample acq2 Acquire a background spectrum of the clean, empty salt plate acq1->acq2 acq3 Acquire the sample spectrum (e.g., 32 scans) acq2->acq3 proc1 Perform background subtraction acq3->proc1 Raw Spectra proc2 Identify and label significant absorption bands proc1->proc2 end Analysis & Interpretation proc2->end Processed Spectrum

Caption: Workflow for FTIR spectroscopic analysis.

  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methanol or methylene chloride).[7]

    • Place one to two drops of this solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[7]

    • Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[7]

  • Instrument Setup and Data Acquisition:

    • Place the salt plate into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Identify the wavenumbers of the major absorption bands and correlate them with specific functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the sample in the mobile phase (e.g., 10 µg/mL) prep2 Filter the solution through a 0.22 µm syringe filter prep1->prep2 prep3 Transfer to an autosampler vial prep2->prep3 acq1 Inject the sample into the LC-MS system prep3->acq1 Prepared Sample acq2 Separate components on a suitable HPLC/UHPLC column (e.g., C18) acq1->acq2 acq3 Detect ions using the mass spectrometer in full scan mode (positive and negative ionization) acq2->acq3 proc1 Extract the mass spectrum for the chromatographic peak of interest acq3->proc1 Raw LC-MS Data proc2 Identify the molecular ion ([M+H]⁺ or [M-H]⁻) proc1->proc2 proc3 Analyze fragmentation patterns (if MS/MS data is acquired) proc2->proc3 end Analysis & Interpretation proc3->end Processed Mass Spectrum

Caption: Workflow for LC-MS analysis.

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or water).

    • Prepare the mobile phases. For reversed-phase chromatography, these typically consist of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Prepare a dilute working solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase composition.

    • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrument Setup and Data Acquisition:

    • Equilibrate the LC column (e.g., a C18 column) with the initial mobile phase conditions.

    • Set up the mass spectrometer with appropriate ionization source parameters (e.g., electrospray ionization - ESI).

    • Inject the sample onto the LC column and begin the chromatographic separation.

    • Acquire mass spectral data in full scan mode over a relevant mass range (e.g., m/z 50-500) in both positive and negative ionization modes.

  • Data Processing and Analysis:

    • Process the raw data using the instrument's software.

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode) and confirm that the m/z value corresponds to the expected molecular weight.

Conclusion

This guide provides a detailed framework for the spectroscopic characterization of this compound. By leveraging a comparative approach with the well-characterized D-Aspartic acid, researchers can confidently identify the key spectroscopic features of this important amino acid derivative. The provided experimental protocols offer robust and reproducible methods for obtaining high-quality spectroscopic data, ensuring the scientific integrity of future studies involving this compound.

References

A Comparative Guide to Reference Standards for (R)-2-Amino-4-methoxy-4-oxobutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of chiral compounds like (R)-2-Amino-4-methoxy-4-oxobutanoic acid is fundamental to ensuring the quality, efficacy, and safety of pharmaceutical products. This molecule, a derivative of aspartic acid, serves as a critical building block in the synthesis of complex peptides and other bioactive molecules.[1][2] The stereochemistry of such compounds is paramount, as different enantiomers can exhibit vastly different pharmacological activities. Therefore, the use of well-characterized reference standards is non-negotiable for accurate analytical method development, validation, and routine quality control.

This guide provides an in-depth comparison of commercially available reference standards for this compound and evaluates the analytical methodologies best suited for its quantification and chiral purity assessment. We will delve into the nuances of supplier specifications and explore the practical application of chromatographic techniques, offering data-driven insights to inform your selection of both materials and methods.

Understanding the Analyte: this compound

Also known by synonyms such as L-Aspartic acid β-methyl ester, this compound is the (R)-enantiomer (in the R/S system, corresponding to the L-configuration for amino acids).[1][3] Its hydrochloride salt is often used to improve solubility and stability.[1][3] Key physicochemical properties are summarized below:

PropertyValue
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol (free base)
CAS Number 21394-81-0 (for the R-enantiomer)
Appearance White to off-white crystalline powder[2]
Storage Conditions Typically stored at -20°C to 8°C[1][3]

The primary analytical challenges associated with this molecule are the confirmation of its chemical identity, the accurate determination of its purity, and, most critically, the assessment of its enantiomeric excess.

Comparison of Commercially Available Reference Standards

The selection of a reference standard is the foundation of any analytical measurement. A high-quality standard provides the benchmark against which all samples are compared. When evaluating suppliers, it is crucial to look beyond purity and consider the comprehensiveness of the provided documentation, such as the Certificate of Analysis (CoA).

SupplierProduct NamePurity SpecificationAvailable DocumentationKey Features
Sigma-Aldrich L-Aspartic acid β-methyl ester hydrochlorideNot explicitly stated, but CoAs are available for specific lotsCertificate of Analysis (CoA) for various lotsWell-established supplier with extensive quality control.
Chem-Impex L-Aspartic acid b-methyl ester hydrochloride≥ 99% (Assay)[1]Purity, Optical Rotation[1]Provides a specific purity percentage and optical rotation data.
Apollo Scientific This compound97%[4]Purity[4]Offers the free base form of the compound.
MySkinRecipes 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride96.5-100%Purity, Infrared Spectrum, NMR[5]Provides conformity to structure via IR and NMR.

Expert Insight: While a high purity value is desirable, the methods used to determine that purity are equally important. A comprehensive CoA should detail the techniques used for purity assessment (e.g., HPLC, NMR, titration) and provide data on residual solvents and inorganic impurities.[6] For chiral molecules, data on enantiomeric purity is a critical parameter that should be explicitly stated.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing non-volatile compounds like amino acid derivatives.[7][8] For chiral analysis, the approach can be either direct or indirect.

Workflow for Chiral HPLC Analysis

The general workflow for determining the enantiomeric purity of an amino acid derivative is outlined below. The critical decision point is the choice between a direct method using a chiral stationary phase or an indirect method involving derivatization.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Reference Standard/ Sample Weighing Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Direct Direct Method: Chiral Stationary Phase (CSP) Dissolution->Direct Injection Indirect Indirect Method: Derivatization Dissolution->Indirect Injection Chromatogram Chromatogram Acquisition Direct->Chromatogram Detection (UV, MS) Achiral_Col Achiral Column (e.g., C18) Indirect->Achiral_Col Achiral_Col->Chromatogram Detection (UV, MS) Integration Peak Integration Chromatogram->Integration Calculation Calculation of % Purity & % Enantiomeric Excess Integration->Calculation caption General workflow for chiral HPLC analysis.

Caption: General workflow for chiral HPLC analysis.

Direct Chiral HPLC

Direct methods utilize a chiral stationary phase (CSP) to differentiate between enantiomers. This is often the preferred approach due to its simplicity, as it avoids the need for derivatization. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and zwitterionic CSPs are commonly used for amino acid analysis.[9][10]

Experimental Protocol: Direct Chiral HPLC

  • Column: Chiralpak ZWIX(+) or similar zwitterionic CSP.[9]

  • Mobile Phase: A typical mobile phase could be a mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM diethylamine (DEA) and 50 mM acetic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Rationale: Zwitterionic CSPs offer multiple interaction mechanisms (ion-exchange, hydrogen bonding, steric interactions) that are highly effective for separating amphoteric molecules like amino acids and their derivatives. The additives in the mobile phase (DEA and acetic acid) are crucial for controlling the ionization state of both the analyte and the stationary phase, thereby optimizing the separation.

Indirect Chiral HPLC via Derivatization

Indirect methods involve reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 reversed-phase column.[7][8] A commonly used derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[8]

Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent

  • Derivatization:

    • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.[8]

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[8]

    • Incubate the mixture at 40°C for 1 hour.[8]

    • Neutralize with 100 µL of 2 M HCl and dilute with the mobile phase for HPLC analysis.[8]

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 340 nm (the absorbance maximum for the FDAA derivatives).[7][8]

Rationale: The derivatization with an enantiomerically pure reagent (L-FDAA) converts the (R)- and (S)-enantiomers of the analyte into two distinct diastereomers (L-R and L-S). These diastereomers have different physical properties and can be separated by standard reversed-phase chromatography. This method is particularly valuable when a suitable chiral column is not available or when higher sensitivity is required, as the dinitrophenyl group is a strong chromophore.[7]

Method Comparison
FeatureDirect Chiral HPLCIndirect Chiral HPLC (Derivatization)
Simplicity High (no derivatization required)Moderate (requires a validated derivatization step)
Speed Potentially faster method developmentCan be more time-consuming due to the reaction step
Column Cost Generally higherLower (uses standard achiral columns)
Selectivity Highly dependent on CSP-analyte interactionDependent on the formation of separable diastereomers
Potential Issues Difficult to find a universal CSPIncomplete derivatization, side reactions, racemization during derivatization
Best For Routine analysis, high-throughput screeningWhen high sensitivity is needed, or a suitable CSP is unavailable[8]

Decision Logic for Method Selection

G Start Start: Select Analytical Method CSP_Available Is a suitable Chiral Stationary Phase (CSP) available and validated? Start->CSP_Available High_Sensitivity Is very high sensitivity (e.g., fluorescence) required? CSP_Available->High_Sensitivity No Direct_Method Use Direct Method (Chiral HPLC) CSP_Available->Direct_Method Yes Indirect_Method Use Indirect Method (Derivatization + Achiral HPLC) High_Sensitivity->Indirect_Method Yes High_Sensitivity->Indirect_Method No (Consider as alternative) Validate_Deriv Validate derivatization for completeness and absence of racemization Indirect_Method->Validate_Deriv caption Decision tree for selecting a chiral analysis method.

Caption: Decision tree for selecting a chiral analysis method.

Conclusion and Recommendations

The accurate analysis of this compound hinges on the dual pillars of a high-quality, well-documented reference standard and a robust, validated analytical method.

  • For Reference Standards: It is recommended to select a supplier that provides a comprehensive Certificate of Analysis, detailing not only the chemical purity (ideally ≥99%) but also the specific enantiomeric purity and the methods used for their determination. While cost is a factor, the assurance provided by thorough documentation from vendors like Sigma-Aldrich or Chem-Impex is invaluable for regulatory compliance and data integrity.[1]

Ultimately, the choice of both the reference standard and the analytical method should be guided by the specific requirements of the application, balancing factors of accuracy, sensitivity, throughput, and cost.

References

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Column for Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technical challenge; it is a critical necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods to ensure the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the cornerstone of enantioselective analysis. This guide provides an in-depth comparison of the efficacy of different chiral columns, grounded in experimental data and field-proven insights, to empower you in making informed decisions for your chiral separation challenges.

The Bedrock of Chiral Separation: Understanding the Chiral Stationary Phase

The heart of any successful enantiomeric separation lies in the selection of the appropriate chiral stationary phase (CSP).[1] A CSP creates a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the stationary phase exhibit different stabilities, leading to differential retention times and, ultimately, separation.[2][3] The efficacy of a chiral column is primarily evaluated by its ability to provide baseline resolution (Rs > 1.5) with optimal selectivity (α) and a reasonable retention factor (k').[1]

This guide will navigate the complex landscape of commercially available chiral columns, focusing on the most widely utilized classes:

  • Polysaccharide-based CSPs

  • Cyclodextrin-based CSPs

  • Protein-based CSPs

  • Macrocyclic Antibiotic-based CSPs

We will delve into their unique chiral recognition mechanisms, discuss their strengths and limitations, and present comparative experimental data to illustrate their performance in real-world applications.

Polysaccharide-Based Chiral Stationary Phases: The Workhorses of Enantioseparation

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most extensively used chiral columns due to their remarkable versatility and broad applicability.[1][4] Their chiral recognition capabilities stem from the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities.[5] The primary interaction mechanisms include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][5]

The performance of polysaccharide columns can be influenced by the choice between coated and immobilized phases. Coated phases, where the polysaccharide derivative is physically adsorbed onto the silica support, can offer high efficiency but have limitations on the solvents that can be used.[2] Immobilized phases, with the chiral selector covalently bonded to the silica, provide greater solvent flexibility, allowing for a broader range of mobile phase compositions.[2]

Comparative Performance of Polysaccharide-Based CSPs

To illustrate the performance of polysaccharide-based columns, let's consider the enantioseparation of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Lux i-Amylose-3 (Immobilized Amylose)Isopropanol/n-Hexane/TFA (15/85/0.1)1.02.11.15[1]
Coated Amylose-based CSPIsopropanol/n-Hexane/TFA (20/80/0.1)1.01.91.12[1]

Note: The data presented is a synthesis from the cited literature and may have been obtained under slightly different experimental conditions.

As the data suggests, both coated and immobilized amylose-based columns can effectively resolve the enantiomers of ketoprofen. The choice between them may depend on the specific requirements of the analysis, such as the need for a wider range of solvents with the immobilized phase.

Cyclodextrin-Based Chiral Stationary Phases: Exploiting Inclusion Complexation

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[6] Their primary mechanism of chiral recognition is through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin molecule.[6][7][8] Secondary interactions, such as hydrogen bonding between the analyte and the hydroxyl groups on the rim of the cyclodextrin, further contribute to enantioselectivity.[9]

The size of the cyclodextrin cavity (α, β, or γ) and the nature of its derivatization significantly impact the column's selectivity.[6] These columns are particularly effective for separating molecules with aromatic rings that can fit into the hydrophobic cavity.

Comparative Performance for Fluoxetine Enantiomers

A study comparing different CSPs for the separation of fluoxetine enantiomers highlights the effectiveness of cyclodextrin-based columns.[10]

Chiral Stationary PhaseMobile PhaseResolution (Rs)Reference
Cyclobond I 2000 DM (Dimethyl-β-cyclodextrin)Methanol/0.2% TEAA (pH 3.8) (25/75)2.30[10]
Chiralcel OD-H (Cellulose-based)Hexane/Isopropanol/DEA (98/2/0.2)>1.5[10]
Chiralpak AD-H (Amylose-based)Hexane/Isopropanol/DEA (98/2/0.2)>1.5[10]

Note: The data presented is a synthesis from the cited literature and may have been obtained under slightly different experimental conditions.

In this comparison, the dimethyl-β-cyclodextrin column demonstrated superior resolution for fluoxetine enantiomers compared to the polysaccharide-based columns tested.[10]

Protein-Based Chiral Stationary Phases: Mimicking Biological Interactions

Protein-based CSPs employ proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), and ovomucoid, immobilized on a silica support.[3][11][12] These columns offer unique enantioselectivity based on the complex three-dimensional structure of the protein, which provides a multitude of chiral binding sites.[13] The separation mechanism involves a combination of hydrophobic, electrostatic, and hydrogen bonding interactions, mimicking the interactions that occur in biological systems.[13]

A significant advantage of protein-based columns is their ability to be used with aqueous mobile phases, making them suitable for the direct analysis of biological samples.[13] However, they can have lower sample loading capacity compared to other CSPs.[13]

Macrocyclic Antibiotic-Based Chiral Stationary Phases: A Broad Spectrum of Selectivity

Macrocyclic antibiotic-based CSPs, such as those based on vancomycin and teicoplanin, have emerged as powerful tools for enantiomeric separations.[14][15] These large, complex molecules possess multiple stereogenic centers and a variety of functional groups, including peptide linkages, carbohydrate moieties, and aromatic rings.[16][17] This structural complexity allows for a wide range of interactions with analytes, including hydrogen bonding, π-π interactions, and ionic interactions, leading to broad enantioselectivity.[16][17]

These columns are versatile and can be used in normal-phase, reversed-phase, and polar organic modes. Their complementary selectivity to other CSPs makes them a valuable addition to any chiral screening platform.

Experimental Workflow and Method Development

A systematic approach to chiral method development is crucial for achieving optimal separation. The following workflow provides a logical pathway from column selection to a validated method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Acidic, Basic, Neutral) Screen Screen a Diverse Set of CSPs (Polysaccharide, Cyclodextrin, Protein, Macrocyclic Antibiotic) Under Generic Conditions Start->Screen Select Columns Evaluate Evaluate Initial Results: - Partial Separation? - No Separation? - Co-elution? Screen->Evaluate Optimize Optimize Mobile Phase: - Organic Modifier - Additives (Acidic/Basic) - Buffer pH Evaluate->Optimize Promising Result Temperature Optimize Temperature Optimize->Temperature Validate Method Validation (ICH Guidelines): - Specificity - Linearity - Accuracy - Precision - Robustness Temperature->Validate

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Protocol for Chiral Column Screening
  • Analyte Characterization: Dissolve the racemic analyte in a suitable solvent compatible with the initial mobile phases.

  • Column Selection: Choose a set of 3-4 chiral columns representing different classes of CSPs (e.g., one polysaccharide, one cyclodextrin, one protein-based, and one macrocyclic antibiotic-based).

  • Initial Mobile Phases: Prepare a set of generic mobile phases for initial screening. For normal phase, this could be a series of n-hexane/alcohol mixtures. For reversed-phase, acetonitrile/water and methanol/water gradients are a good starting point.

  • Screening Runs: Inject the analyte onto each column with each mobile phase. Monitor the chromatograms for any signs of peak splitting or separation.

  • Evaluation: Based on the screening results, identify the column and mobile phase combination that shows the most promising selectivity.

  • Optimization: Systematically optimize the mobile phase composition (e.g., type and percentage of organic modifier, type and concentration of additive), column temperature, and flow rate to achieve baseline resolution.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimal separation is achieved, the analytical method must be validated to ensure its reliability and reproducibility. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines and should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Strategic Approach to Chiral Separations

The selection of the most effective chiral column is a multifaceted process that requires a deep understanding of the underlying separation mechanisms and a systematic approach to method development. Polysaccharide-based columns offer broad applicability, while cyclodextrin, protein-based, and macrocyclic antibiotic columns provide unique and often complementary selectivities.

By leveraging the information presented in this guide, researchers, scientists, and drug development professionals can navigate the complexities of enantiomeric separation with greater confidence. A well-designed screening strategy, followed by meticulous method optimization and validation, will ultimately lead to robust and reliable analytical methods that are essential for ensuring the quality and safety of chiral pharmaceuticals.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of D-Aspartic Acid β-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and neuroscience research, the precise characterization of molecules like D-Aspartic acid β-methyl ester is paramount. This amino acid derivative is a key player in various physiological processes, including neurotransmission, making its purity a critical factor for reliable scientific inquiry and the development of safe and effective therapeutics.[1] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), the conventional method for purity analysis. We will explore the fundamental principles of qNMR, present a detailed experimental protocol for its application to D-Aspartic acid β-methyl ester, and provide supporting data to guide researchers and drug development professionals in making informed decisions about their analytical strategies.

The Principle of Orthogonal Verification: Why a Single Method is Not Enough

Relying on a single analytical technique for purity determination can be fraught with uncertainty.[2] Orthogonal methods, which are based on different physicochemical principles, offer a more robust and comprehensive assessment of a compound's purity.[2] High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[3] While highly sensitive to trace impurities, its accuracy in quantification can be influenced by the response factors of these impurities, often requiring specific reference standards for each.[3]

Quantitative NMR, on the other hand, is a primary analytical method that provides a direct measurement of an analyte's concentration.[3] The core principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei contributing to that signal.[3] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3] This cross-validation between a chromatographic and a spectroscopic method provides a high degree of confidence in the reported purity values.[2]

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for the purity assessment of D-Aspartic acid β-methyl ester hinges on the specific analytical requirements. Here's a summary of their key performance characteristics:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle A direct, primary method based on the signal intensity's proportionality to molar concentration.[3]A comparative method that relies on separation and detection.[3]
Accuracy High, as it delivers an absolute purity value.[3]High, but can be affected by the response factors of impurities.[3]
Precision Excellent, typically with a low relative standard deviation (RSD).[4]Very good, with a low RSD.[3]
Reference Standard Does not require a reference standard of the analyte.[4]Typically requires a reference standard for the analyte and its impurities for accurate quantification.[3]
Analysis Time Rapid, with spectra acquisition often taking only a few minutes.[5]Can be more time-consuming due to column equilibration and run times.
Sample Consumption Non-destructive, allowing for sample recovery.Destructive, as the sample is consumed during the analysis.
Structural Information Provides detailed structural information about the analyte and any impurities present.Provides limited structural information.
Experimental Protocol: Purity Determination of D-Aspartic Acid β-Methyl Ester by ¹H-qNMR

This protocol outlines a validated method for determining the purity of D-Aspartic acid β-methyl ester using ¹H-qNMR.

1. Materials and Instrumentation:

  • Analyte: D-Aspartic acid β-methyl ester hydrochloride

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Deuterated water (D₂O)

  • Instrumentation: 500 MHz NMR spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of D-Aspartic acid β-methyl ester hydrochloride and 10 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.

  • Vortex the solution to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 1D proton experiment with a 30° observation pulse.

  • Relaxation Delay (d1): 5 seconds, to ensure full relaxation of the protons.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[2]

  • Acquisition Time: 2-4 seconds, sufficient to resolve all peaks.[2]

  • Spectral Width: To encompass all signals of interest.[2]

4. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

    • For D-Aspartic acid β-methyl ester, the methoxy protons (-OCH₃) typically provide a sharp singlet.

    • For maleic acid, the two olefinic protons give a singlet.[6]

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • analyte = D-Aspartic acid β-methyl ester

    • IS = Internal Standard (Maleic acid)

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte (D-Aspartic acid β-methyl ester) dissolve Dissolve in D₂O weigh_analyte->dissolve weigh_is Weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Final Purity calculate->report

Caption: Workflow for qNMR purity assessment of D-Aspartic acid β-methyl ester.

Representative Data and Comparison

The following table presents representative data comparing the purity assessment of a batch of D-Aspartic acid β-methyl ester by both qNMR and HPLC.

ParameterqNMRHPLC (Area Percent)
Purity (%) 99.2 ± 0.299.5
Precision (RSD, n=6) 0.2%0.5%
Linearity (R²) >0.999>0.999
Analysis Time per Sample ~10 minutes~30 minutes

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[2]

The Causality Behind Experimental Choices
  • Choice of Internal Standard: Maleic acid is an excellent choice as it is soluble in D₂O, chemically stable, and has a simple ¹H-NMR spectrum with a sharp singlet in a region that does not overlap with the signals of D-Aspartic acid β-methyl ester.[6][7] The use of a certified reference material for the internal standard is crucial for ensuring the accuracy and traceability of the measurement.[4]

  • Solvent Selection: D₂O is the solvent of choice as it is compatible with the analyte and internal standard and does not produce a large solvent signal that would obscure the signals of interest.

  • NMR Parameters: The selection of a long relaxation delay (5 seconds) is critical for accurate quantification. This ensures that all protons have fully relaxed between pulses, and the resulting signal intensities are directly proportional to the number of protons. A sufficient number of scans are averaged to achieve a high signal-to-noise ratio, which is essential for precise integration of the peaks.[2]

A Self-Validating System

The qNMR method described is inherently self-validating. The inclusion of a certified internal standard provides a direct and traceable reference for quantification.[4] Furthermore, the NMR spectrum itself provides a wealth of information that can be used to confirm the identity and purity of the analyte. The chemical shifts, coupling constants, and integration values should all be consistent with the structure of D-Aspartic acid β-methyl ester. Any significant impurities will be readily detectable as additional signals in the spectrum, allowing for their identification and quantification.

Conclusion

Quantitative NMR has emerged as a powerful and reliable technique for the purity assessment of pharmaceutical compounds.[4] For D-Aspartic acid β-methyl ester, qNMR offers several advantages over traditional HPLC methods, including its status as a primary analytical method, its non-destructive nature, and its ability to provide detailed structural information.[3][8] By providing a direct and accurate measure of purity, qNMR empowers researchers and drug development professionals to ensure the quality and consistency of their materials, ultimately contributing to more reliable scientific outcomes and safer therapeutic products. The integration of qNMR into a comprehensive analytical workflow, alongside orthogonal techniques like HPLC, represents a best practice for rigorous quality control in the pharmaceutical industry.[4]

References

A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-2-Amino-4-methoxy-4-oxobutanoic Acid: Ensuring Quality and Comparability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. (R)-2-Amino-4-methoxy-4-oxobutanoic acid, a key building block in the synthesis of complex peptides and pharmaceutical intermediates, is no exception. A comprehensive Certificate of Analysis (CoA) is not merely a document of quality control; it is a foundational dataset that ensures reproducibility, minimizes downstream complications, and provides a clear benchmark for comparing different sources of this critical reagent. This guide provides an in-depth technical analysis of a typical CoA for this compound, complete with comparative data, detailed experimental protocols, and a discussion of viable alternatives.

Deconstructing the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis for this compound, also known by its synonyms D-Aspartic acid 4-methyl ester or H-D-Asp(OMe)-OH, should be a comprehensive document detailing the identity, purity, and physical properties of the compound. Below is a comparative table outlining typical specifications from a high-quality supplier versus a standard-grade alternative, underscoring the critical parameters for researchers.

Parameter High-Purity Grade Specification Standard Grade Specification Significance in Peptide Synthesis
Appearance White to off-white crystalline solidWhite to yellowish powderDeviations in color can indicate the presence of impurities that may interfere with subsequent reactions.
Identity (by ¹H NMR) Conforms to structureConforms to structureConfirms the chemical structure and the absence of major structural impurities.
Purity (by HPLC) ≥ 99.0%≥ 97.0%High purity is crucial to prevent the incorporation of unwanted moieties into the peptide chain, which can lead to difficult-to-remove impurities in the final product.
Enantiomeric Purity (by Chiral HPLC) ≥ 99.5% (R)-enantiomer≥ 98.0% (R)-enantiomerThe presence of the (S)-enantiomer can lead to the formation of diastereomeric peptides, which can be challenging to separate and may have different biological activities.
Specific Optical Rotation Consistent with referenceReported valueProvides a macroscopic confirmation of the enantiomeric purity.
Water Content (by Karl Fischer) ≤ 0.5%≤ 1.0%Excess water can hydrolyze activated esters during peptide coupling, reducing reaction efficiency.
Residual Solvents (by GC-HS) Meets USP <467> requirementsNot always specifiedResidual solvents from the synthesis and purification process can be toxic and may interfere with reactions.[1][2][3]
Heavy Metals (by ICP-MS) Meets USP <232> requirementsNot always specifiedHeavy metal contamination can be toxic and may poison catalysts used in subsequent synthetic steps.[4][5][6][7][8]
Residue on Ignition ≤ 0.1%≤ 0.5%Indicates the level of inorganic impurities.

A Comparative Analysis of Alternatives in Peptide Synthesis

While this compound is a valuable building block, several alternatives exist, each with its own set of advantages and disadvantages. The choice of which building block to use depends on the specific requirements of the peptide synthesis strategy.

Nα-Boc-Protected this compound (Boc-D-Asp(OMe)-OH)

The most common alternative is the Nα-protected form, Boc-D-Asp(OMe)-OH. This is a cornerstone of the Boc-based solid-phase peptide synthesis (SPPS) strategy.

Advantages:

  • Compatibility with Boc-SPPS: The Boc protecting group is stable to the basic conditions used for Fmoc removal, making it orthogonal and ideal for Boc-SPPS.

  • Reduced Side Reactions: The protected amine prevents unwanted side reactions at the N-terminus during coupling.

Disadvantages:

  • Harsh Deprotection: The Boc group is removed with strong acids like trifluoroacetic acid (TFA), which can cause side reactions and degradation of sensitive peptides.[9][10]

  • Aspartimide Formation: Boc-SPPS can still be susceptible to aspartimide formation, especially at Asp-Gly or Asp-Ser sequences, leading to side products.[10]

(S)-2-Amino-4-cyanobutanoic Acid as a Glutamine Surrogate

For the synthesis of peptides containing glutamine, (S)-2-Amino-4-cyanobutanoic acid has emerged as a useful surrogate to overcome solubility issues and side reactions associated with glutamine.[11] The nitrile group is hydrated to the amide in a post-synthesis step.

Advantages:

  • Improved Solubility: This derivative is often more soluble than protected glutamine derivatives.

  • Avoidance of Pyroglutamate Formation: Circumvents the common side reaction of N-terminal glutamine to form pyroglutamate.

Disadvantages:

  • Additional Synthetic Step: Requires a post-synthesis hydration step to convert the nitrile to the amide.

  • Potential for Incomplete Conversion: The hydration reaction may not go to completion, leading to a heterogeneous final product.

Experimental Protocols for Quality Verification

To ensure the quality of this compound, a series of well-defined analytical experiments are necessary. The following protocols provide a framework for the verification of the key parameters outlined in the CoA.

Identity Confirmation by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and providing an initial assessment of purity.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integration of the peaks with the expected structure of this compound.

Illustrative Data: For this compound, the expected ¹H NMR spectrum in DMSO-d₆ would show characteristic peaks for the methoxy group (singlet, ~3.6 ppm), the methylene protons (multiplet, ~2.8-3.0 ppm), and the alpha-proton (multiplet, ~4.0-4.2 ppm). The amino and carboxylic acid protons will appear as broad signals.

NMR_Workflow cluster_workflow ¹H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acquisition Transfer to NMR tube Data_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->Data_Processing Raw FID data Structure_Verification Structure Verification (Compare with Reference) Data_Processing->Structure_Verification Processed Spectrum

Caption: Workflow for ¹H NMR identity confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of the compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typically used.

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes can be effective for separating impurities.

  • Detection: Monitor the elution profile using a UV detector at 210 nm.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Enantiomeric Purity by Chiral HPLC

Rationale: The stereochemical purity of this compound is critical for its use in peptide synthesis. Chiral HPLC allows for the separation and quantification of the (R)- and (S)-enantiomers.

Protocol:

  • Direct Method (Chiral Stationary Phase):

    • Column: Utilize a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[7]

    • Mobile Phase: An isocratic mobile phase of methanol/acetonitrile/water with a small amount of acid (e.g., formic acid) is often effective.

    • Detection: UV detection at 210 nm.

  • Indirect Method (Chiral Derivatization):

    • Derivatization: React the sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

    • Column: Separate the diastereomers on a standard reverse-phase C18 column.

    • Mobile Phase: A gradient of water/TFA and acetonitrile/TFA.

    • Detection: UV detection at 340 nm.

Chiral_HPLC_Workflow cluster_workflow Chiral HPLC Analysis Workflow Start Sample Direct Direct Method (Chiral Stationary Phase) Start->Direct Indirect Indirect Method (Chiral Derivatization) Start->Indirect Chiral_HPLC Chiral HPLC Direct->Chiral_HPLC Derivatization Derivatization (e.g., Marfey's Reagent) Indirect->Derivatization RP_HPLC Reverse-Phase HPLC Derivatization->RP_HPLC Data_Analysis Data Analysis (Quantify Enantiomers) RP_HPLC->Data_Analysis Chiral_HPLC->Data_Analysis

Caption: Decision workflow for chiral HPLC analysis.

Structural Confirmation by Mass Spectrometry

Rationale: Mass spectrometry provides information about the molecular weight of the compound, confirming its identity and the absence of high-molecular-weight impurities.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Mass Spectrometer: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 148.06.

Illustrative Data: The mass spectrum should show a prominent peak at m/z 148.06, corresponding to the protonated molecule. Fragmentation patterns can also be analyzed for further structural confirmation.

Conclusion

A meticulous evaluation of the Certificate of Analysis for this compound is a critical, yet often overlooked, step in ensuring the success of peptide synthesis and drug development programs. By understanding the significance of each analytical parameter and having robust in-house methods for verification, researchers can confidently select high-quality starting materials, leading to more reliable and reproducible scientific outcomes. This guide serves as a practical framework for interpreting and acting upon the data presented in a CoA, ultimately contributing to the integrity and success of your research endeavors.

References

A Comparative Guide to D-Aspartate Derivatives in Neuroendocrine Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, clinical scientists, and professionals in drug development, understanding the nuanced roles of signaling molecules in neuroendocrine control is paramount. D-Aspartic acid (D-Asp), an endogenous D-amino acid, has emerged as a significant regulator of the Hypothalamus-Pituitary-Gonadal (HPG) axis. This guide provides an in-depth comparative analysis of D-Aspartate and its primary derivative, N-Methyl-D-Aspartate (NMDA), detailing their mechanisms, relative performance, and the experimental systems used to validate their function.

Part 1: The Central Role of D-Aspartate in the HPG Axis

D-Aspartate is not merely a stereoisomer of the more common L-Aspartate; it is a distinct signaling molecule concentrated in neuroendocrine tissues, including the hypothalamus, pituitary gland, and testes.[1][2] Its presence and activity at all levels of the HPG axis underscore its importance in reproductive physiology.[3][4] Experimental evidence from various animal models and humans demonstrates that D-Asp administration can stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the secretion of Luteinizing Hormone (LH) from the pituitary.[1][2][3] This cascade culminates in the testes, where LH stimulates Leydig cells to produce testosterone.[2][5]

However, the direct administration of D-Asp is only part of the story. Its primary mechanism of action in the hypothalamus is indirect, mediated through its conversion to a more potent derivative: N-Methyl-D-Aspartate (NMDA).[1]

Part 2: Mechanism of Action: The D-Aspartate to NMDA Signaling Cascade

D-Aspartate functions as a pro-molecule, which is endogenously converted to NMDA via the enzyme NMDA synthase.[1] It is this derivative, NMDA, that acts as the primary agonist at the NMDA receptor (NMDAR) on GnRH-secreting neurons in the hypothalamus.[1][6]

The signaling pathway can be summarized as follows:

  • Hypothalamic Action : D-Aspartate is converted to NMDA. NMDA binds to and activates NMDA receptors on hypothalamic neurons.[1] This activation stimulates the synthesis and pulsatile release of GnRH into the hypophyseal portal system.[1][7] This action is critical, as the blockade of NMDA receptors has been shown to abolish endogenous GnRH pulses.

  • Pituitary Response : GnRH travels to the anterior pituitary and binds to its receptors (GnRH-R) on gonadotroph cells, stimulating the synthesis and release of LH into the systemic circulation.[2]

  • Gonadal Steroidogenesis : LH acts on LH receptors (LHR) in the testicular Leydig cells. This stimulates a downstream cascade involving cyclic AMP (cAMP) as a second messenger, leading to increased expression of the Steroidogenic Acute Regulatory (StAR) protein.[8] StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in testosterone synthesis.[9]

  • Direct Testicular Action : Notably, D-Asp also exerts a direct effect on the testes. It accumulates in Leydig cells and can independently enhance testosterone synthesis, an effect that is potentiated by the presence of gonadotropins like human chorionic gonadotropin (hCG).[8][9][10]

This dual direct and indirect mechanism makes the D-Aspartate pathway a complex and compelling target for neuroendocrine modulation.

HPG_Axis_Signaling cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testis Testis (Leydig Cell) DAsp D-Aspartate NMDA_Synthase NMDA Synthase DAsp->NMDA_Synthase Substrate Leydig_Cell Leydig Cell DAsp->Leydig_Cell Direct Action (Accumulation) NMDA N-Methyl-D-Aspartate (NMDA) NMDA_Synthase->NMDA Converts to NMDAR NMDA Receptor NMDA->NMDAR Binds & Activates GnRH_Neuron GnRH Neuron NMDAR->GnRH_Neuron Stimulates GnRH GnRH Release GnRH_Neuron->GnRH GnRH_R GnRH Receptor Gonadotroph Gonadotroph Cell GnRH_R->Gonadotroph Activates LH LH Release Gonadotroph->LH LHR LH Receptor LHR->Leydig_Cell Activates StAR StAR Protein Expression Leydig_Cell->StAR ↑ cAMP Testosterone Testosterone Synthesis StAR->Testosterone GnRH->GnRH_R Binds to (Portal System) LH->LHR Binds to (Circulation)

Caption: D-Aspartate/NMDA signaling pathway in the HPG axis.

Part 3: Comparative Performance: D-Aspartate vs. NMDA

While both molecules are integral to the same pathway, their pharmacological profiles differ significantly. The primary distinction lies in their potency and direct site of action for initiating the central neuroendocrine cascade.

FeatureD-Aspartate (D-Asp)N-Methyl-D-Aspartate (NMDA)Supporting Evidence
Primary Role Endogenous Pro-molecule / NeurotransmitterPotent Neurotransmitter / Agonist[1]
Potency Lower PotencyHigh Potency (~100x more potent than D-Asp for hormone release)[1]
Primary Site of Action (Central) Hypothalamus (via conversion to NMDA)Hypothalamus (Direct action on NMDAR)[1][7]
Direct Peripheral Action Yes (Stimulates Leydig cell steroidogenesis directly)Less characterized for direct gonadal effects[8][9]
Effect on GnRH Release Stimulates release indirectlyPotently stimulates release directly[1][6]
Effect on LH Release Induces release via GnRH stimulationInduces release via GnRH stimulation[1][2][11]
Effect on Testosterone Increases synthesis via HPG axis and direct testicular actionIncreases synthesis via HPG axis stimulation[2][5]
Receptor Target Substrate for NMDA Synthase; weak NMDAR agonistNMDA Receptor (NMDAR)[1]

Expert Interpretation: The data clearly establish NMDA as the more powerful direct activator of the central GnRH release mechanism. D-Aspartate's role is primarily that of a precursor, which, when administered exogenously, increases the substrate pool for NMDA synthesis. This explains why significantly higher concentrations of D-Asp are required to achieve the same hormonal response as NMDA.[1] The direct action of D-Asp on the testes is a crucial secondary pathway that may contribute to its overall effect on testosterone levels, independent of central stimulation.[8][9]

Part 4: Experimental Validation: Protocols & Methodologies

To rigorously assess the activity of D-aspartate derivatives, specific in vitro models are indispensable. These systems allow for the isolation of specific biological components of the HPG axis, removing confounding systemic variables.

Protocol 1: GnRH Release Assay from Hypothalamic Explants

This protocol is designed to measure the direct effects of test compounds on GnRH secretion from the nerve terminals in the median eminence.

Causality: Using hypothalamic tissue explants preserves the intricate neural network and cellular architecture necessary for pulsatile GnRH release, providing a more physiologically relevant model than dissociated cell cultures. A perifusion system allows for dynamic sampling to analyze hormone release patterns over time.[12]

Workflow_GnRH N1 1. Harvest & Dissect Mediobasal Hypothalamus from adult male rats. N2 2. Place explant in perifusion chamber with culture medium (e.g., DMEM). N1->N2 N3 3. Equilibrate tissue with continuous flow of medium (e.g., 37°C, 95% O2/5% CO2). N2->N3 N4 4. Collect baseline fractions every 7.5-10 minutes to establish pulsatile release. N3->N4 N5 5. Introduce D-Aspartate or NMDA into the perifusion medium at desired concentrations. N4->N5 N6 6. Continue collecting fractions during and after compound exposure. N5->N6 N7 7. Measure GnRH concentration in each fraction using a specific RIA or ELISA. N6->N7 N8 8. Analyze data for changes in GnRH pulse amplitude and frequency (e.g., PULSAR algorithm). N7->N8

Caption: Experimental workflow for hypothalamic GnRH release assay.

Step-by-Step Methodology:

  • Tissue Preparation : Sacrifice adult male rats and immediately dissect the mediobasal hypothalamus. The dissection should be delimited laterally by the hypothalamic fissures, anteriorly by the optic chiasm, and posteriorly by the mammillary bodies.[13]

  • Perifusion Setup : Place individual explants into perifusion chambers. Perifuse with oxygenated (95% O₂/5% CO₂) DMEM supplemented with 0.1% BSA and bacitracin at 37°C.

  • Equilibration & Baseline : Allow the tissue to equilibrate for 90-120 minutes. Begin collecting fractions of the effluent medium at 7.5-minute intervals for at least 2 hours to establish a baseline pulsatile GnRH secretion pattern.

  • Compound Administration : Introduce the D-aspartate derivative (e.g., 0.1-1.0 mM D-Asp or 1-10 µM NMDA) into the perifusion medium for a defined period (e.g., 30-60 minutes).

  • Post-Stimulation Collection : Continue collecting fractions for at least 2 hours after removing the stimulus to observe the full response and return to baseline.

  • Quantification : Measure GnRH levels in each fraction using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : Utilize a pulse analysis algorithm (e.g., PULSAR) to determine statistically significant changes in GnRH pulse frequency and amplitude compared to the baseline period.

Protocol 2: Testosterone Synthesis Assay in Primary Leydig Cells

This protocol assesses the direct steroidogenic effect of D-aspartate derivatives on the primary testosterone-producing cells.

Workflow_Leydig N1 1. Isolate interstitial cells from adult rat testes via collagenase digestion. N2 2. Purify Leydig cells using a Percoll density gradient. Assess purity via 3β-HSD staining (>90%). N1->N2 N3 3. Plate purified cells (e.g., 0.5x10^6 cells/well) in culture medium (e.g., M-199). Allow cells to attach. N2->N3 N4 4. Treat cells with: a) Vehicle Control b) D-Asp/Derivative alone c) hCG alone (positive control) d) hCG + D-Asp/Derivative N3->N4 N5 5. Incubate for a specified time (e.g., 3-24 hours) at 34°C in 5% CO2. N4->N5 N6 6. Collect culture medium for hormone analysis. Lyse cells for protein/mRNA analysis (e.g., StAR). N5->N6 N7 7. Measure testosterone in the medium using RIA or LC-MS. N6->N7 N8 8. Quantify StAR protein (Western Blot) or mRNA (qRT-PCR) from cell lysates. N6->N8

Caption: Experimental workflow for Leydig cell testosterone assay.

Step-by-Step Methodology:

  • Cell Isolation : Euthanize adult male rats and perfuse testes with collagenase to dissociate interstitial tissue. Purify Leydig cells from the resulting cell suspension using a Percoll density gradient.[14]

  • Cell Culture : Plate the purified Leydig cells in M-199 medium and culture at 34°C in a humidified 5% CO₂ atmosphere.

  • Treatment Groups : After allowing cells to adhere, replace the medium with fresh medium containing the test conditions:

    • Vehicle control

    • D-Aspartate derivative (e.g., 0.1-1.0 mM)

    • hCG (e.g., 5 mIU/mL) as a positive control for LH-like stimulation

    • D-Aspartate derivative + hCG to test for synergy

  • Incubation : Incubate the cells for a time course (e.g., 3, 6, 12, 24 hours). Studies have shown that the effect of D-Asp on testosterone production may only be apparent after 3 hours of incubation.[9][15]

  • Sample Collection : At each time point, collect the culture supernatant for testosterone measurement. Lyse the cells in the plate to extract total protein or RNA.

  • Quantification :

    • Measure testosterone concentration in the supernatant via a validated immunoassay or liquid chromatography-mass spectrometry (LC-MS).[10]

    • Analyze cell lysates for StAR protein expression by Western Blot or StAR mRNA levels by qRT-PCR to probe the mechanism of action.[8]

Part 5: Conclusion and Future Directions

The evidence strongly supports a hierarchical signaling model where D-Aspartate acts as an endogenous precursor to the more potent neuroregulator, NMDA, which directly drives the HPG axis from the hypothalamus. Concurrently, D-Aspartate maintains a distinct, direct steroidogenic role within the testes. This dual-action profile makes it a unique molecule in reproductive endocrinology.

For drug development professionals, this distinction is critical. Targeting the NMDA receptor directly with potent synthetic agonists may offer a more powerful method for stimulating the HPG axis than supplementation with D-Aspartate. However, the potential for excitotoxicity and off-target effects with potent NMDAR agonists must be carefully managed.[6] Conversely, strategies aimed at modulating the activity of NMDA synthase could provide a more subtle and perhaps safer way to influence this pathway.

Future research should focus on identifying and characterizing other synthetic D-aspartate derivatives to build a broader structure-activity relationship profile. Furthermore, while many studies have used rodent models, the conflicting results from human trials—some showing an increase in testosterone, while others show no effect or even a decrease—highlight the need for larger, well-controlled clinical studies to determine the true therapeutic potential of D-Aspartate supplementation in different populations (e.g., infertile vs. eugonadal men).[2][16][17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-4-methoxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.